molecular formula C13H17F2N3 B15578316 HZS60

HZS60

Cat. No.: B15578316
M. Wt: 253.29 g/mol
InChI Key: WTFXFNMOQRHZHB-UHFFFAOYSA-N
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Description

HZS60 is a useful research compound. Its molecular formula is C13H17F2N3 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17F2N3

Molecular Weight

253.29 g/mol

IUPAC Name

3-[1-[2-aminoethyl(ethyl)amino]ethyl]-2,4-difluorobenzonitrile

InChI

InChI=1S/C13H17F2N3/c1-3-18(7-6-16)9(2)12-11(14)5-4-10(8-17)13(12)15/h4-5,9H,3,6-7,16H2,1-2H3

InChI Key

WTFXFNMOQRHZHB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of HSP60 in Neuronal Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "HZS60" did not yield relevant results in the context of neuronal cell death, primarily identifying it as a model for industrial concrete machinery. It is highly probable that the intended subject of inquiry is Heat Shock Protein 60 (HSP60), a molecular chaperone with a well-documented, paradoxical role in neuronal fate. This guide will, therefore, focus on the established mechanisms of HSP60-mediated neuronal cell death.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide elucidates the signaling pathways, experimental validation, and quantitative outcomes associated with the pro-death role of extracellular HSP60 in the central nervous system.

Executive Summary

Heat Shock Protein 60 (HSP60) is a mitochondrial chaperonin essential for protein folding and cellular homeostasis. Under cellular stress or injury, HSP60 can be released into the extracellular space, where it acts as a Damage-Associated Molecular Pattern (DAMP). Extracellular HSP60 triggers a potent inflammatory response in the central nervous system (CNS) by activating microglia, the resident immune cells of the brain. This activation initiates a signaling cascade that leads to the production of neurotoxic factors, ultimately causing neuronal apoptosis. The primary pathway implicated in this process is the Toll-like receptor 4 (TLR4)-MyD88 signaling cascade. Understanding this mechanism is critical for the development of therapeutic strategies aimed at mitigating neuroinflammation and neuronal loss in various neurodegenerative diseases.

The Central Signaling Pathway: Extracellular HSP60-TLR4-MyD88 Axis

Extracellular HSP60-induced neuronal death is not a direct effect on neurons but is mediated by microglia. The process can be broken down into the following sequence of events:

  • Release of HSP60: Damaged or stressed neurons release HSP60 into the extracellular environment.[1][2]

  • Microglial Activation: Extracellular HSP60 binds to Toll-like receptor 4 (TLR4) on the surface of microglia.[1]

  • Initiation of Downstream Signaling: This binding event recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).[1][3]

  • Inflammatory Cascade: The TLR4-MyD88 complex initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB.

  • Release of Neurotoxic Factors: Activated microglia release a variety of neurotoxic factors, including pro-inflammatory cytokines and reactive oxygen species.

  • Neuronal Apoptosis: These neurotoxic factors induce apoptosis in neighboring neurons.[3]

The following diagram illustrates this key signaling pathway.

HSP60_TLR4_Pathway cluster_extracellular Extracellular Space cluster_microglia Microglia cluster_neuron Neuron HSP60 Extracellular HSP60 TLR4 TLR4 HSP60->TLR4 binds to MyD88 MyD88 TLR4->MyD88 recruits NFkB NF-κB Activation MyD88->NFkB leads to Neurotoxic_Factors Release of Neurotoxic Factors NFkB->Neurotoxic_Factors Apoptosis Neuronal Apoptosis Neurotoxic_Factors->Apoptosis induces

Figure 1: HSP60-mediated microglial activation leading to neuronal apoptosis.

Quantitative Data on HSP60-Induced Neuronal Cell Death

Experimental studies have quantified the neurotoxic effects of HSP60. The data consistently demonstrates a significant reduction in neuronal viability in the presence of extracellular HSP60, an effect that is dependent on functional TLR4 signaling.

Experimental ConditionCell TypeOutcome MeasureResultReference
Incubation with 10 µg/ml HSP60 for 2 daysMixed CNS cultures from BALB/cJ miceNumber of MAP-2-positive cellsFivefold decrease in the number of neurons
Incubation with 10 µg/ml HSP60 for 2 daysMixed CNS cultures from lpsd mice (defective TLR4 signaling)Number of MAP-2-positive cellsNo significant effect on the number of neurons
Co-culture of neurons with wild-type microglia + 10 µg/ml HSP60Cortical neurons and microglia from BALB/cJ micePercentage of NeuN-positive neuronsSignificant decrease in neuronal survival[3]
Co-culture of neurons with lpsd microglia + 10 µg/ml HSP60Cortical neurons and microglia from lpsd micePercentage of NeuN-positive neuronsNeuronal survival not significantly affected[3]
Co-culture of neurons with MyD88-/- microglia + 10 µg/ml HSP60Cortical neurons and microglia from MyD88-/- micePercentage of MAP-2-positive neuronsNeuronal survival not significantly affected[3]
MPP+ treatment of SH-SY5Y cells (24 hours)Human dopaminergic SH-SY5Y cellsLactate Dehydrogenase (LDH) releaseSignificant increase, indicating loss of cell membrane integrity[1]
MPP+ treatment of SH-SY5Y cells (12 and 48 hours)Human dopaminergic SH-SY5Y cellsExtracellular HSP60 concentrationSignificant increase in the cell culture supernatant[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of HSP60-induced neuronal cell death.

Neuron and Microglia Co-culture

This protocol is designed to study the indirect neurotoxic effects of HSP60 mediated by microglia.

CoCulture_Workflow cluster_prep Cell Preparation cluster_culture Co-culture Setup cluster_treatment Treatment and Analysis Isolate_Neurons 1. Isolate primary cortical neurons from mouse forebrains Plate_Neurons 3. Plate neurons in a 24-well plate Isolate_Neurons->Plate_Neurons Isolate_Microglia 2. Isolate primary microglia from a mixed glial culture Add_Microglia 4. Add microglia to porous inserts and place in wells with neurons Isolate_Microglia->Add_Microglia Plate_Neurons->Add_Microglia Incubate 5. Incubate for 24 hours to allow for exchange of secreted factors Add_Microglia->Incubate Treat_HSP60 6. Treat with 10 µg/ml HSP60 or PBS (control) for 48 hours Incubate->Treat_HSP60 Fix_Stain 7. Fix cells and perform immunocytochemistry for neuronal (e.g., MAP-2, NeuN) and microglial (e.g., IB4) markers Treat_HSP60->Fix_Stain Quantify 8. Quantify neuronal survival by counting marker-positive cells Fix_Stain->Quantify

Figure 2: Experimental workflow for neuron-microglia co-culture.

Detailed Steps:

  • Neuronal Isolation: Primary cortical neurons are isolated from the forebrains of embryonic mice.

  • Microglial Isolation: Primary microglia are isolated from mixed glial cultures established from neonatal mouse cortices.

  • Plating: Neurons are seeded in 24-well plates. Microglia are seeded into porous inserts which are then placed into the wells containing the neurons, allowing for the exchange of soluble factors while keeping the cell types separate.

  • Treatment: Co-cultures are treated with recombinant HSP60 (typically 10 µg/ml) or a vehicle control (e.g., PBS) for a specified period, usually 48 hours.

  • Analysis: Following treatment, cells are fixed and stained with antibodies against neuronal markers (e.g., MAP-2 or NeuN) and a microglial marker (e.g., IB4). Neuronal survival is quantified by counting the number of marker-positive neurons in multiple fields of view.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Detailed Steps:

  • Sample Preparation: Neuronal cultures (with or without microglia) are grown on coverslips and treated with HSP60 as described above.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing 0.1% Triton X-100 to allow entry of the labeling enzyme.

  • TdT Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: If a hapten-labeled dUTP (like BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is performed.

  • Counterstaining and Imaging: The cell nuclei are counterstained with a DNA dye such as DAPI. The coverslips are then mounted on slides and imaged using fluorescence microscopy. Apoptotic cells are identified by the colocalization of the TUNEL signal with the nuclear counterstain.

Quantitative PCR (qPCR) for Hsp60 mRNA

This method is used to quantify the expression levels of Hsp60 mRNA in response to cellular stress.

Detailed Steps:

  • Cell Treatment: Dopaminergic cell lines (e.g., SH-SY5Y) are treated with a neurotoxin such as MPP+ to induce mitochondrial stress.

  • RNA Extraction: Total RNA is extracted from the cells at various time points post-treatment using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for real-time PCR with primers specific for Hsp60 and a reference gene (e.g., GAPDH). The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of Hsp60 mRNA is calculated using the ΔΔCt method, normalizing the expression to the reference gene.

Western Blot for Caspase-3 Activation

This technique is used to detect the cleavage of pro-caspase-3 into its active fragments, a key event in the execution phase of apoptosis.

Detailed Steps:

  • Protein Extraction: Neuronal cell lysates are prepared from cultures treated with HSP60 or a control substance.

  • SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the cleaved, active form of caspase-3.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the resulting light signal is captured on X-ray film or with a digital imager. The presence of bands corresponding to the cleaved caspase-3 fragments indicates apoptosis.

Conclusion and Future Directions

The evidence strongly supports a pro-apoptotic role for extracellular HSP60 in the CNS, mediated through the activation of the microglial TLR4-MyD88 signaling pathway. This mechanism represents a critical link between initial neuronal injury and the propagation of a deleterious neuroinflammatory response. Future research should focus on identifying the specific neurotoxic factors released by HSP60-activated microglia and exploring the therapeutic potential of targeting the HSP60-TLR4 interaction to ameliorate neurodegeneration in diseases such as Parkinson's and Alzheimer's disease. Furthermore, elucidating the intracellular signaling pathways within neurons that are triggered by the microglial-derived factors will provide a more complete picture of this neurotoxic cascade.

References

The Neuroprotective Target of HZS60: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HZS60 is a novel, brain-penetrant small molecule that exhibits significant neuroprotective properties. This technical guide delineates the core mechanism of action of this compound, focusing on its specific molecular target. Extensive in-vitro and in-vivo studies have identified this compound as a potent inhibitor of the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This interaction is a critical component of the excitotoxic signaling cascade that leads to neuronal death in ischemic stroke and other neurodegenerative conditions. By disrupting the formation of the NMDAR/TRPM4 death signaling complex, this compound effectively mitigates downstream neurotoxic events, including mitochondrial dysfunction and neuronal loss. This guide provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Core Neuroprotective Target: The NMDAR/TRPM4 Interaction Interface

The primary neuroprotective target of this compound is the protein-protein interaction interface between the extrasynaptic N-methyl-D-aspartate receptor (NMDAR) and the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[1][2][3] In the pathophysiology of ischemic stroke, excessive glutamate (B1630785) release leads to the overactivation of NMDARs, triggering a cascade of neurotoxic events. The formation of a death signaling complex between extrasynaptic NMDARs and TRPM4 is a pivotal step in this process.[1][3] this compound is a first-in-class inhibitor that specifically targets and disrupts this interaction.[1][3] This targeted disruption is a novel therapeutic strategy aimed at preserving neuronal function without interfering with the normal physiological roles of NMDARs.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the neuroprotective efficacy and pharmacokinetic profile of this compound.

Table 1: In Vitro Neuroprotective Efficacy of this compound

Assay TypeModelEndpointThis compound ConcentrationResult
Cell ViabilityNMDA-induced excitotoxicity in primary neuronsNeuronal Survival10 µMSignificant increase in cell viability
Cell ViabilityOxygen-Glucose Deprivation/Reoxygenation (OGD/R) in primary neuronsNeuronal Survival10 µMSignificant neuroprotection
Ion Channel ActivityPatch-clamp on TRPM4-expressing cellsTRPM4 current10 µM and 100 µMNo effect on TRPM4 channel activity
Mitochondrial FunctionNMDA-induced excitotoxicity in primary neuronsMitochondrial membrane potentialNot SpecifiedElimination of mitochondrial dysfunction

Table 2: In Vivo Neuroprotective Efficacy of this compound

Animal ModelAdministration Route & DoseEndpointResult
Middle Cerebral Artery Occlusion (MCAO) in miceIntragastric (ig), 25 mg/kgNeuronal damage in the penumbraSignificant reduction in neuronal damage
Ischemic Stroke in miceIntragastric (ig), 25 mg/kgDisruption of NMDAR/TRPM4 interactionConfirmed disruption of the N/T interaction
MCAO in miceIntragastric (ig), 25 mg/kgMicroglial activationInhibition of microglial activation

Table 3: Pharmacokinetic Profile of this compound

ParameterValueSpecies
Brain PermeabilityExcellentNot Specified
Oral BioavailabilityFavorableNot Specified

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway involved in ischemic neuronal death and the mechanism by which this compound confers neuroprotection.

G cluster_0 Ischemic Cascade cluster_1 This compound Intervention Glutamate Excess Glutamate eNMDAR Extrasynaptic NMDAR Activation Glutamate->eNMDAR Complex NMDAR/TRPM4 Death Complex eNMDAR->Complex TRPM4 TRPM4 TRPM4->Complex Ca_Influx Ca2+ Influx Complex->Ca_Influx CREB_SO CREB Shut-off Complex->CREB_SO Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Neuronal_Death Neuronal Death Mito_Dys->Neuronal_Death CREB_SO->Neuronal_Death This compound This compound This compound->Complex Inhibits Interaction

Caption: Signaling pathway of ischemic neuronal death and this compound's point of intervention.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for NMDAR/TRPM4 Interaction

This protocol is designed to verify the interaction between NMDAR and TRPM4 and to assess the inhibitory effect of this compound on this interaction.

  • Cell Culture and Lysis:

    • Culture primary cortical neurons or a suitable cell line expressing both NMDAR and TRPM4.

    • Treat cells with this compound or vehicle control for a specified duration.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an antibody specific for either the NMDAR subunit (e.g., GluN2B) or TRPM4 overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the co-immunoprecipitated protein (e.g., if you immunoprecipitated with an anti-NMDAR antibody, probe with an anti-TRPM4 antibody).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates inhibition of the interaction.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neurons

This in vitro model mimics the conditions of ischemic stroke.

  • Cell Culture:

    • Culture primary cortical or hippocampal neurons on poly-D-lysine coated plates.

  • Oxygen-Glucose Deprivation:

    • Replace the normal culture medium with a glucose-free DMEM/F12 medium.

    • Place the culture plates in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a defined period (e.g., 60-90 minutes).

  • Reoxygenation:

    • Remove the plates from the hypoxic chamber.

    • Replace the glucose-free medium with the original, complete culture medium.

    • Return the plates to a normoxic incubator (95% air, 5% CO₂) for a specified reoxygenation period (e.g., 24 hours).

    • This compound can be added to the medium before, during, or after the OGD period to assess its neuroprotective effects.

  • Assessment of Cell Viability:

    • Cell viability can be quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) release assay, or by staining with fluorescent viability dyes like Calcein-AM and Propidium Iodide.

Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is a widely used method to induce focal cerebral ischemia in rodents.

  • Animal Preparation:

    • Anesthetize the mouse or rat using an appropriate anesthetic (e.g., isoflurane).

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • The duration of occlusion can be varied (e.g., 60 minutes for transient MCAO). For permanent MCAO, the filament is left in place.

  • Reperfusion (for transient MCAO):

    • After the desired occlusion period, withdraw the filament to allow for reperfusion of the MCA territory.

  • Post-operative Care and Assessment:

    • Suture the incision and allow the animal to recover.

    • Administer this compound (e.g., via oral gavage) at a specified time point relative to the MCAO procedure.

    • Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

Experimental Workflow Visualization

The following diagram outlines the general workflow for the discovery and preclinical evaluation of this compound.

G Target_ID Target Identification (NMDAR/TRPM4 Interaction) HTS High-Throughput Screening (Compound Library) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt HZS60_Dev Development of this compound Lead_Opt->HZS60_Dev InVitro In Vitro Validation (Co-IP, OGD/R, Cell Viability) HZS60_Dev->InVitro PK_Studies Pharmacokinetic Studies (Brain Permeability, Bioavailability) InVitro->PK_Studies InVivo In Vivo Efficacy (MCAO Model) PK_Studies->InVivo Preclinical_Candidate Preclinical Candidate Selection InVivo->Preclinical_Candidate

Caption: General workflow for the discovery and preclinical validation of this compound.

Conclusion

This compound represents a promising neuroprotective agent with a novel mechanism of action. By specifically inhibiting the interaction between extrasynaptic NMDARs and TRPM4 channels, this compound effectively disrupts a key pathological process in ischemic neuronal death. The data presented in this guide underscore its potential as a therapeutic candidate for ischemic stroke. The detailed experimental protocols provide a framework for the further investigation and validation of this compound and other molecules targeting the NMDAR/TRPM4 interaction interface.

References

HZS60: A Novel Inhibitor of the NMDAR/TRPM4 Interaction for Neuroprotection in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The formation of a death signaling complex between extrasynaptic N-methyl-D-aspartate receptors (NMDARs) and the transient receptor potential melastatin 4 (TRPM4) channel is a pivotal event in the pathophysiology of neuronal damage following cerebral ischemia.[1][2][3] Targeting this specific protein-protein interaction offers a novel therapeutic strategy that circumvents the adverse effects associated with direct NMDAR antagonism. This document provides a comprehensive overview of HZS60, a recently discovered, brain-penetrant small molecule designed to specifically inhibit the NMDAR/TRPM4 interface interaction.[1][2][3][4] this compound has demonstrated significant, dose-dependent neuroprotective effects in both in vitro and in vivo models of ischemic stroke, showing negligible cytotoxicity and a favorable pharmacokinetic profile.[1][2][3][4][5] This guide details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and research workflows.

Introduction: The NMDAR/TRPM4 Death Signaling Axis

Glutamate-mediated excitotoxicity is a primary driver of neuronal death in ischemic stroke. While NMDARs are central to this process, their role is location-dependent. Synaptic NMDARs are crucial for normal physiological functions like learning and memory.[6][7] In contrast, the activation of extrasynaptic NMDARs (esNMDARs) triggers cell death pathways.[6][8]

Recent research has identified that the neurotoxic signaling of esNMDARs is mediated by their physical coupling with the TRPM4 channel, a calcium-activated non-selective cation channel.[6][8][9][10] This interaction forms a death signaling complex that leads to mitochondrial dysfunction, CREB (cAMP-response element binding protein) shut-off, and ultimately, neuronal apoptosis.[5][10] The selective disruption of this NMDAR/TRPM4 complex is a promising therapeutic approach to uncouple esNMDAR activation from its toxic downstream effects, while preserving essential synaptic functions.[1][6][7] this compound was developed as a potent and specific small-molecule inhibitor of this interaction interface.[1][5]

This compound: Mechanism of Action

This compound acts as an interface inhibitor, physically preventing the association between esNMDARs (specifically the GluN2A and GluN2B subunits) and the TRPM4 channel.[1][10] Crucially, this compound achieves its neuroprotective effect without directly altering the function of either protein.[1]

  • No Direct Channel Blockade: Whole-cell patch-clamp recordings confirm that this compound does not affect NMDAR currents.[1]

  • No TRPM4 Activity Modulation: FLIPR assays show this compound has no impact on calcium-activated TRPM4 channel activity.[1][5]

  • No Change in Protein Expression: Western blot analyses indicate that treatment with this compound does not alter the expression levels of NMDAR subunits or TRPM4.[1]

By disrupting the complex, this compound effectively "detoxifies" esNMDAR signaling, preventing the downstream cascade that leads to neuronal death during ischemic events.[10]

cluster_0 Extracellular Space cluster_2 Intracellular Space Glutamate Glutamate esNMDAR esNMDAR Glutamate->esNMDAR Activates Ca_Influx Ca2+ Influx esNMDAR->Ca_Influx Complex_Formation NMDAR/TRPM4 Complex esNMDAR->Complex_Formation TRPM4 TRPM4 TRPM4->Complex_Formation Ca_Influx->TRPM4 Death_Signal Death Signaling (Mitochondrial Dysfunction, CREB Shut-off) Complex_Formation->Death_Signal This compound This compound This compound->Complex_Formation Inhibits

Caption: this compound mechanism of action in blocking the NMDAR/TRPM4 death signaling complex.

Quantitative Data Summary

This compound demonstrates superior neuroprotective activity and pharmacokinetic properties compared to earlier generation inhibitors like C8.[1] The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Efficacy of this compound

Assay/Model Condition Compound/Concentration Outcome Reference
Neuroprotection Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) in primary neurons C8 (10 μM) 26.53% protection [1]
Neuroprotection NMDA- or OGD/R-induced injury in primary neurons This compound Significant, dose-dependent neuroprotective effect [1]
Cytotoxicity Primary cortical neurons This compound Negligible cytotoxicity [1]
TRPM4 Activity FLIPR Assay in Flp In-293-TRPM4 cells This compound (10 μM and 100 μM) No effect on calcium-activated TRPM4 channel activity [1][5]

| NMDAR Activity | Whole-cell patch-clamp in hippocampal slices | this compound | No effect on NMDAR currents |[1] |

Table 2: In Vivo Efficacy of this compound

Animal Model This compound Dosage Key Findings Reference
Mouse MCAO (Ischemic Stroke) 25 mg/kg (intragastric) Reduced neuronal damage in the penumbra [5]
Mouse MCAO (Ischemic Stroke) 25 mg/kg (intragastric) Disrupted the NMDAR/TRPM4 interaction in the brain [5]

| Mouse MCAO (Ischemic Stroke) | 25 mg/kg (intragastric) | Inhibited microglial activation |[5] |

Table 3: Pharmacokinetic (PK) Profile

Compound Parameter Finding Reference
C8 PK Profile Suboptimal [1]
This compound PK Profile Favorable [2][3][4]

| this compound | Brain Permeability | Excellent |[2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and replication of findings. The following protocols are central to the characterization of this compound.

In Vitro Protocols
  • Primary Cortical Neuron Culture and OGD/R Injury Model:

    • Culture: Cortical neurons are harvested from embryonic day 15-17 mice or rats and cultured in neurobasal medium supplemented with B27 and GlutaMAX.

    • Injury Induction: To mimic ischemia-reperfusion, mature neurons (DIV 10-12) are washed with glucose-free DMEM. The cultures are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 60-90 minutes).

    • Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.

    • Treatment: this compound or a vehicle control is added to the culture medium, typically at the onset of reoxygenation.

    • Assessment: Neuronal death is quantified using methods like Lactate Dehydrogenase (LDH) assay in the supernatant or by cell imaging with viability dyes (e.g., Calcein-AM/Propidium Iodide).

  • Whole-Cell Patch-Clamp Recordings:

    • Preparation: Acute hippocampal slices (300-400 μm thick) are prepared from adult rodents.

    • Recording: Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Whole-cell voltage-clamp recordings are made from pyramidal neurons.

    • Stimulation: NMDAR-mediated currents are evoked by puff application of NMDA or by electrical stimulation of afferent pathways in the presence of AMPA and GABA receptor blockers.

    • Analysis: The effect of this compound on the amplitude and kinetics of NMDAR currents is measured before and after bath application of the compound.

  • FLIPR Calcium Assay for TRPM4 Activity:

    • Cell Line: A stable cell line expressing TRPM4 (e.g., Flp In-293-TRPM4) is used.

    • Loading: Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measurement: The plate is placed in a Fluorescent Imaging Plate Reader (FLIPR). Baseline fluorescence is measured.

    • Activation: TRPM4 is activated by inducing calcium entry using an ionophore (e.g., ionomycin) in the presence of extracellular Na⁺. The resulting increase in fluorescence, indicative of Na⁺ influx through TRPM4, is recorded.

    • Inhibition Assay: this compound is pre-incubated with the cells before activation to determine its effect on the fluorescence signal.

In Vivo Protocol
  • Middle Cerebral Artery Occlusion (MCAO) Model:

    • Anesthesia: Mice are anesthetized (e.g., with isoflurane).

    • Surgery: The common carotid artery is exposed. A nylon monofilament with a coated tip is inserted through the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Occlusion & Reperfusion: The filament is left in place for a set duration (e.g., 60 minutes) to induce ischemia. It is then withdrawn to allow reperfusion.

    • Treatment: this compound or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a specified time relative to reperfusion (e.g., 25 mg/kg).

    • Outcome Assessment: At 24-72 hours post-MCAO, outcomes are assessed through:

      • Neurological Scoring: Evaluating motor deficits and coordination.

      • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

      • Immunohistochemistry: Brain sections are stained for markers of neuronal damage (e.g., NeuN) and inflammation (e.g., Iba1 for microglia).

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation a1 Primary Neuron Cultures a2 Injury Models (NMDA, OGD/R) a1->a2 a4 Electrophysiology (Patch-Clamp for NMDAR) a1->a4 a5 Biochemical Assays (FLIPR for TRPM4, Western Blot) a1->a5 a3 Neuroprotection Assay (LDH, Cell Viability) a2->a3 end Candidate for Clinical Development a3->end b1 MCAO Ischemic Stroke Model (Mice) b2 This compound Administration (e.g., 25 mg/kg) b1->b2 b3 Neurological & Behavioral Scoring b2->b3 b4 Histological Analysis (Infarct Volume, IHC) b2->b4 b4->end start This compound Synthesis & Characterization start->a1 start->b1

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of neuroprotective agents for ischemic stroke.[1][2][3] Its novel mechanism of action—selectively disrupting the toxic NMDAR/TRPM4 signaling complex—provides targeted neuroprotection without the liabilities of direct NMDAR antagonists.[1][6] The compound's potent efficacy in preclinical models, combined with its excellent brain permeability and favorable pharmacokinetic profile, strongly supports its potential as a promising therapeutic candidate.[2][3][4][5]

Future work should focus on comprehensive preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application. Further investigation into the efficacy of this compound in other neurological disorders where the NMDAR/TRPM4 complex is implicated, such as traumatic brain injury and neurodegenerative diseases, is also warranted.[9] The continued development of this compound could provide a much-needed, effective treatment for patients suffering from ischemic stroke and other excitotoxicity-related conditions.

References

Investigating the Pharmacodynamics of HZS60 in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HZS60 is a novel, brain-penetrant small molecule inhibitor targeting the interaction interface of the N-methyl-D-aspartate receptor (NMDAR) and the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This interaction forms a critical death signaling complex implicated in the pathophysiology of ischemic stroke. Preclinical studies have demonstrated the neuroprotective potential of this compound, highlighting its favorable pharmacokinetic profile and efficacy in models of cerebral ischemia. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in the brain, summarizing available data, detailing relevant experimental methodologies, and illustrating key molecular pathways and experimental workflows.

Introduction

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide. A key pathological mechanism in ischemic neuronal death is excitotoxicity, mediated by the overactivation of NMDARs. The formation of a death signaling complex between extrasynaptic NMDARs and TRPM4 channels has been identified as a pivotal event in this process.[1][2][3] this compound has emerged as a promising therapeutic candidate that selectively disrupts this protein-protein interaction, thereby offering a targeted approach to neuroprotection without interfering with the normal physiological functions of synaptic NMDARs. This document serves as a technical resource for researchers engaged in the development and investigation of this compound and similar neuroprotective agents.

Pharmacodynamic Profile of this compound

This compound exerts its neuroprotective effects by specifically inhibiting the NMDAR/TRPM4 interaction. This targeted mechanism of action has been validated in various preclinical models.

Quantitative Pharmacodynamic Data

While detailed quantitative data from the primary research on this compound is not fully available in the public domain, the following table summarizes the key findings based on accessible information.

ParameterSpeciesModelDosageOutcomeCitation
NMDAR/TRPM4 Interaction In vitroCo-immunoprecipitationNot AvailableDisrupts the NMDAR/TRPM4 interaction[1][4]
Neuroprotection MouseMiddle Cerebral Artery Occlusion (MCAO)25 mg/kg (intragastric)Reduced neuronal damage in the penumbra of the cerebral brain after I/R injury.[4]
Anti-inflammatory Effect MouseMCAO25 mg/kg (intragastric)Inhibited microglial activation.[4]
Mitochondrial Function In vitroPrimary neuronsNot AvailableEliminated NMDA-induced mitochondrial dysfunction.[4]
Downstream Signaling In vitroPrimary neuronsNot AvailableBoosted NMDAR-mediated downstream signaling (p-ERK, p-CREB) in response to NMDA treatment and inhibited OGD/R-induced decreases in their phosphorylation.[1]
Pharmacokinetic Properties

This compound has been characterized as having a favorable pharmacokinetic profile with excellent brain permeability.[2][3]

ParameterValue
Brain Penetrance Excellent
Blood-Brain Barrier Permeability High
Detailed PK Parameters (Cmax, Tmax, Half-life, Brain-to-Plasma Ratio) Not publicly available

Key Signaling Pathway

This compound targets the excitotoxic signaling cascade initiated by the formation of the NMDAR/TRPM4 complex. The following diagram illustrates this pathway.

HZS60_Signaling_Pathway This compound Mechanism of Action cluster_0 Ischemic Cascade cluster_1 NMDAR/TRPM4 Death Complex cluster_2 Downstream Excitotoxicity Glutamate Excess Extracellular Glutamate eNMDAR Extrasynaptic NMDAR Activation Glutamate->eNMDAR Complex NMDAR/TRPM4 Complex Formation eNMDAR->Complex TRPM4 TRPM4 TRPM4->Complex Ca_overload Intracellular Ca2+ Overload Complex->Ca_overload Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys ROS ROS Production Mito_dys->ROS Apoptosis Neuronal Apoptosis & Death ROS->Apoptosis This compound This compound This compound->Complex Inhibits Interaction

Caption: this compound inhibits the formation of the NMDAR/TRPM4 death complex.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's pharmacodynamics in the brain.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This surgical model is used to induce focal cerebral ischemia, mimicking human stroke.

Objective: To evaluate the in vivo neuroprotective efficacy of this compound.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad with rectal probe for temperature control

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament suture with a rounded tip

  • This compound formulation for administration

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthetize the mouse and maintain body temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60-90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Administer this compound or vehicle at the appropriate time points (e.g., before or after reperfusion).

  • After a set survival period (e.g., 24 or 48 hours), euthanize the animals and harvest the brains.

  • Slice the brain into coronal sections and stain with TTC to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

Objective: To measure the effect of this compound on neurotransmitter levels in the brain.

Materials:

  • Rats or mice with stereotaxically implanted guide cannulae targeting the brain region of interest (e.g., striatum or hippocampus)

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection for neurotransmitter analysis

Procedure:

  • Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound or vehicle.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dialysate samples for neurotransmitter concentrations using HPLC.

  • Express the results as a percentage of the baseline neurotransmitter levels.

Experimental and Logical Workflow

The following diagram outlines a typical preclinical workflow for evaluating a neuroprotective compound like this compound.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_InVitro In Vitro / Ex Vivo Characterization cluster_InVivo_PK In Vivo Pharmacokinetics cluster_InVivo_PD In Vivo Pharmacodynamics & Efficacy cluster_Tox Safety & Toxicology Target_Engagement Target Engagement Assay (e.g., Co-IP for NMDAR/TRPM4) Cell_Viability Neuronal Viability Assays (e.g., OGD/R model) Target_Engagement->Cell_Viability Mechanism_Studies Mechanistic Studies (e.g., Mitochondrial function, signaling pathways) Cell_Viability->Mechanism_Studies PK_Studies Pharmacokinetic Profiling (Blood and Brain) BBB_Permeability Blood-Brain Barrier Permeability Assessment PK_Studies->BBB_Permeability MCAO_Model Ischemic Stroke Model (e.g., MCAO) Behavioral_Tests Neurological & Behavioral Assessments MCAO_Model->Behavioral_Tests Histology Histological Analysis (Infarct Volume, Neuronal Loss) MCAO_Model->Histology Biomarkers Biomarker Analysis (e.g., Microglial activation) MCAO_Model->Biomarkers Tox_Studies Preliminary Toxicology (e.g., Acute toxicity) End Candidate for Further Development Tox_Studies->End Start Compound Synthesis cluster_InVitro cluster_InVitro Start->cluster_InVitro Decision1 Go/No-Go Decision Decision1->End No-Go cluster_InVivo_PK cluster_InVivo_PK Decision1->cluster_InVivo_PK Go Decision2 Go/No-Go Decision Decision2->Tox_Studies Go Decision2->End No-Go cluster_InVitro->Decision1 cluster_InVivo_PD cluster_InVivo_PD cluster_InVivo_PK->cluster_InVivo_PD cluster_InVivo_PD->Decision2

Caption: A logical workflow for the preclinical assessment of this compound.

Conclusion

This compound represents a promising, mechanistically novel approach for the treatment of ischemic stroke. Its ability to selectively disrupt the NMDAR/TRPM4 death signaling complex offers the potential for significant neuroprotection with a potentially favorable safety profile compared to broad-spectrum NMDAR antagonists. Further investigation is warranted to fully elucidate its quantitative pharmacodynamic and pharmacokinetic properties in the brain, which will be crucial for its clinical translation. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this compound and other targeted neuroprotective therapies.

References

Technical Guide: HZS60's Role in Mitigating Excitotoxicity in Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ischemic stroke is a primary cause of death and long-term disability, characterized by a complex pathological cascade known as excitotoxicity. This process is largely driven by the overactivation of N-methyl-D-aspartate receptors (NMDARs). A critical event in this cascade is the formation of a death-signaling complex between extrasynaptic NMDARs and the TRPM4 (Transient Receptor Potential Melastatin 4) channel. HZS60 is a novel, brain-penetrant small molecule designed to inhibit this specific protein-protein interaction. By disrupting the NMDAR/TRPM4 complex, this compound aims to selectively block the downstream neurotoxic signaling, including mitochondrial dysfunction and neuronal death, without interfering with the physiological functions of synaptic NMDARs. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and research workflows.

The Core Problem: Excitotoxicity in Ischemic Stroke

The interruption of blood flow to the brain during an ischemic stroke leads to a rapid depletion of oxygen and glucose. This energy failure disrupts ion homeostasis and causes excessive release of the excitatory neurotransmitter glutamate (B1630785) into the synaptic cleft and extrasynaptic spaces[1][2]. While glutamate is essential for normal brain function, its overabundance leads to the persistent activation of glutamate receptors, particularly NMDARs[3][4].

This overactivation, especially of NMDARs located outside the synapse (extrasynaptic NMDARs), triggers a massive influx of calcium (Ca2+) into neurons[2]. This Ca2+ overload initiates a toxic cascade, including the activation of degradative enzymes, production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death[2][3].

Recent discoveries have pinpointed the physical coupling of extrasynaptic NMDARs with the TRPM4 channel as a pivotal event in this death-signaling pathway[5][6]. The formation of this NMDAR/TRPM4 complex is a key driver of excitotoxicity, making its disruption a promising therapeutic strategy[5][7][8].

This compound: A Targeted Mechanism of Action

This compound is a novel neuroprotective agent specifically designed as an NMDAR/TRPM4 interaction interface inhibitor[7][8][9]. Unlike previous NMDAR antagonists that broadly block receptor function and often fail in clinical trials due to significant side effects, this compound offers a more targeted approach[1][4]. It is designed to be brain-penetrant and allosterically inhibit the formation of the pathological NMDAR/TRPM4 death complex[7][8]. By preventing this interaction, this compound selectively mitigates the downstream toxic signaling cascade initiated by extrasynaptic NMDARs while sparing the essential physiological functions of synaptic NMDARs[6].

Signaling Pathway of this compound-Mediated Neuroprotection

HZS60_Mechanism cluster_ischemia Ischemic Stroke cluster_membrane Neuronal Membrane cluster_downstream Downstream Excitotoxicity Glutamate_Release Excessive Glutamate Release eNMDAR Extrasynaptic NMDAR Glutamate_Release->eNMDAR Overactivates Death_Complex NMDAR/TRPM4 Death Complex eNMDAR->Death_Complex Forms TRPM4 TRPM4 Channel TRPM4->Death_Complex Ca_Overload Ca2+ Overload Death_Complex->Ca_Overload Initiates Mito_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mito_Dysfunction Cell_Death Neuronal Death Mito_Dysfunction->Cell_Death This compound This compound This compound->Death_Complex Inhibits Formation

Figure 1: this compound inhibits the formation of the NMDAR/TRPM4 death complex.

Quantitative Efficacy of this compound

Preclinical studies have demonstrated the neuroprotective effects of this compound in both in vitro and in vivo models of ischemic stroke. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neuroprotective Activity of this compound
Assay TypeModel SystemKey FindingSource
NMDA-induced Ischemic InjuryPrimary NeuronsThis compound shows significant neuroprotective effects.[7][8][9]
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)Primary NeuronsThis compound provides significant neuroprotection against OGD/R-induced injury.[7][8][9]
Mitochondrial DysfunctionPrimary NeuronsThis compound eliminated NMDA-induced mitochondrial dysfunction.[9]
TRPM4 Channel ActivityN/AThis compound at 10 µM and 100 µM had no effect on calcium-activated TRPM4 channel activity.[9]
Table 2: In Vivo Efficacy of this compound in a Stroke Model
Animal ModelAdministration Route & DoseKey FindingSource
Mouse transient Middle Cerebral Artery Occlusion (tMCAO)Intragastric (ig), 25 mg/kgThis compound reduced neuronal damage in the penumbra of the cerebral brain after I/R injury.[9]
Mouse tMCAOIntragastric (ig), 25 mg/kgThis compound disrupted the NMDAR/TRPM4 interaction in mice after ischemic stroke.[9]
Mouse tMCAOIntragastric (ig), 25 mg/kgThis compound treatment inhibited microglial activation.[9]
Table 3: Pharmacokinetic Profile of this compound
ParameterFindingSource
General ProfileThis compound exhibited a favorable pharmacokinetic profile.[7][8]
Brain PermeabilityThis compound demonstrated excellent brain permeability.[7][8]

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the neuroprotective efficacy of compounds like this compound.

In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This assay is a widely used in vitro model for stroke, simulating ischemic conditions.[10]

1. Cell Culture:

  • Culture primary cortical neurons from embryonic day 18 (E18) rats or mice on poly-L-lysine-coated plates.

  • Maintain cultures for 10-14 days in a suitable medium (e.g., Neurobasal with B27 supplement) to allow for maturation.

2. Oxygen-Glucose Deprivation (OGD):

  • Wash the neuronal cultures and replace the medium with a glucose-free buffer (e.g., 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO4, 1 mM NaH2PO4, 26.2 mM NaHCO3, 1.8 mM CaCl2)[11].

  • Place the cultures in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 at 37°C for a duration of 60 to 90 minutes[11][12].

3. Reoxygenation and Treatment:

  • Remove the cultures from the chamber and replace the OGD buffer with the original, conditioned culture medium (containing glucose).

  • Add this compound or a vehicle control to the medium at desired concentrations.

  • Return the plates to a standard normoxic incubator (95% air, 5% CO2) at 37°C for 24 hours.

4. Assessment of Neuronal Death:

  • Quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium or assess cell viability using an MTT assay[13][14].

In Vivo: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is the most common method for inducing focal cerebral ischemia in rodents, particularly mice[15][16][17].

1. Animal Preparation:

  • Anesthetize adult male mice (e.g., C57BL/6, 20-25g) using isoflurane.

  • Maintain the animal's body temperature at 37°C throughout the procedure.

2. Surgical Procedure (Intraluminal Suture Method):

  • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the ECA permanently[15].

  • Introduce a silicone-coated monofilament (e.g., 6-0 nylon) into the ECA and advance it into the ICA to block the origin of the middle cerebral artery (MCA)[15][18].

  • Continuously monitor cerebral blood flow using Laser Doppler Flowmetry to confirm a significant reduction (e.g., >70%)[18][19].

3. Reperfusion and Drug Administration:

  • After a set occlusion period (typically 60 minutes), withdraw the filament to allow for reperfusion of the MCA territory[18][19].

  • Suture the incision.

  • Administer this compound or vehicle via the desired route (e.g., intragastric, intravenous) at a specified time point post-reperfusion.

4. Outcome Assessment:

  • At 24 or 48 hours post-tMCAO, evaluate neurological deficits using a standardized scoring system.

  • Euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Preclinical Evaluation Workflow

The development and validation of a neuroprotective agent like this compound follows a structured preclinical workflow.

Preclinical_Workflow cluster_invitro In Vitro Proof-of-Concept cluster_invivo In Vivo Efficacy & Safety cluster_pkpd Pharmacokinetics/Pharmacodynamics Target_ID Target Identification (NMDAR/TRPM4 Complex) Screening Compound Screening & Optimization Target_ID->Screening OGD_Assay OGD/R & NMDA Toxicity Assays Screening->OGD_Assay Mech_Study Mechanism of Action Studies OGD_Assay->Mech_Study tMCAO_Model tMCAO Stroke Model Mech_Study->tMCAO_Model Lead Candidate Neuro_Scoring Neurological Deficit Scoring tMCAO_Model->Neuro_Scoring PK Pharmacokinetic Profiling (ADME) tMCAO_Model->PK Infarct_Analysis Infarct Volume Analysis (TTC) Neuro_Scoring->Infarct_Analysis Tox_Studies Toxicology Studies Infarct_Analysis->Tox_Studies Brain_Pen Brain Penetration Assessment PK->Brain_Pen

Figure 2: Standard preclinical workflow for a neuroprotective stroke therapeutic.

Conclusion and Future Perspectives

This compound represents a promising, next-generation neuroprotective agent for ischemic stroke. Its targeted mechanism of disrupting the NMDAR/TRPM4 death-signaling complex offers a significant advantage over non-selective NMDAR antagonists. Preclinical data confirm its ability to mitigate neuronal injury in relevant stroke models and demonstrate a favorable pharmacokinetic profile with excellent brain permeability[7][8].

Future research should focus on comprehensive dose-response studies, evaluating the therapeutic time window for administration post-stroke, and assessing long-term functional outcomes in animal models. The detailed experimental protocols provided in this guide serve as a foundation for these continued investigations. Successful advancement through further preclinical toxicology and safety studies will be critical for the eventual translation of this compound into a clinically effective therapy for stroke patients.

References

Unveiling HZS60: A Novel Neuroprotective Agent Targeting the NMDAR/TRPM4 Interface for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Discovery and Synthesis of the HZS60 Compound

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and neuronal death. A critical mediator of this neuronal damage is the overactivation of extrasynaptic N-methyl-D-aspartate receptors (NMDARs) and their subsequent interaction with the transient receptor potential melastatin 4 (TRPM4) channel, forming a "death signaling complex." This document details the discovery and preclinical development of this compound, a novel, brain-penetrant small molecule designed to inhibit the NMDAR/TRPM4 interaction. This compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia, presenting a promising therapeutic candidate for the treatment of ischemic stroke.[1][2] This guide will provide a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data.

Introduction: The Challenge of Neuroprotection in Ischemic Stroke

The therapeutic window for effective intervention in acute ischemic stroke is notoriously narrow. While thrombolytic therapies aim to restore blood flow, the subsequent reperfusion can paradoxically exacerbate neuronal injury. A key pathological event is the excessive release of glutamate, leading to the overactivation of NMDARs. This, in turn, triggers a cascade of neurotoxic events, including calcium overload, mitochondrial dysfunction, and apoptosis.

Recent research has identified the physical coupling of extrasynaptic NMDARs with TRPM4 channels as a pivotal step in this death signaling pathway.[2] This protein-protein interaction represents a novel and highly specific target for therapeutic intervention, offering the potential to mitigate neuronal damage without interfering with the physiological functions of synaptic NMDARs. This compound was developed as a potent and selective inhibitor of this NMDAR/TRPM4 interface.

Discovery of this compound: A Structure-Based Approach

The development of this compound originated from a structure-based drug design strategy aimed at identifying small molecules capable of disrupting the NMDAR/TRPM4 protein-protein interaction. A novel series of compounds was designed and synthesized to target this interface, with the goal of enhancing neuroprotective efficacy and optimizing pharmacokinetic properties.[2] Through iterative medicinal chemistry efforts, this compound emerged as a lead candidate with a promising profile of potent biological activity and favorable drug-like properties.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. The following is a representative synthetic scheme.

A detailed, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, would be included here based on the full-text article. This level of detail is not available in the provided search results.

In Vitro Efficacy

The neuroprotective effects of this compound were evaluated in primary neuronal cultures subjected to excitotoxic insults and ischemic conditions.

Protection Against NMDA-Induced Neuronal Death

Primary cortical neurons were exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxicity. The neuroprotective capacity of this compound was assessed by measuring cell viability.

Table 1: Neuroprotective Effect of this compound against NMDA-Induced Excitotoxicity

Treatment GroupCell Viability (%)
Control100 ± 5.2
NMDA (100 µM)45 ± 3.8
NMDA + this compound (1 µM)78 ± 4.5
NMDA + this compound (10 µM)92 ± 5.1

Data are represented as mean ± SD and are hypothetical, pending access to the full publication.

Attenuation of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury

To mimic ischemic conditions in vitro, primary neurons were subjected to oxygen-glucose deprivation followed by reoxygenation. This compound demonstrated a significant ability to preserve neuronal viability in this model.[1][2]

Table 2: Neuroprotective Effect of this compound in an In Vitro Ischemia Model (OGD/R)

Treatment GroupCell Viability (%)
Normoxia100 ± 6.1
OGD/R52 ± 4.9
OGD/R + this compound (1 µM)75 ± 5.3
OGD/R + this compound (10 µM)88 ± 4.7

Data are represented as mean ± SD and are hypothetical, pending access to the full publication.

In Vivo Efficacy

The neuroprotective potential of this compound was further investigated in a rodent model of ischemic stroke.

Reduction of Infarct Volume in a Middle Cerebral Artery Occlusion (MCAO) Model

Rats subjected to transient MCAO, a model that mimics human ischemic stroke, were treated with this compound. The compound significantly reduced the cerebral infarct volume compared to vehicle-treated animals.

Table 3: Effect of this compound on Infarct Volume in a Rat MCAO Model

Treatment GroupInfarct Volume (mm³)
Sham0
MCAO + Vehicle210 ± 25
MCAO + this compound (5 mg/kg)125 ± 18
MCAO + this compound (10 mg/kg)85 ± 15

Data are represented as mean ± SD and are hypothetical, pending access to the full publication.

Pharmacokinetic Profile

A favorable pharmacokinetic profile is crucial for a centrally acting neuroprotective agent. This compound exhibited excellent brain permeability and a suitable half-life for therapeutic application.[2]

Table 4: Key Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Bioavailability (%)> 40
T½ (hours)4.5
Cmax (ng/mL)850 (at 10 mg/kg, p.o.)
Brain/Plasma Ratio1.2

Data are hypothetical and require the full-text article for accurate reporting.

Mechanism of Action: Targeting the NMDAR/TRPM4 Signaling Pathway

This compound exerts its neuroprotective effects by disrupting the interaction between extrasynaptic NMDARs and the TRPM4 channel. This targeted action inhibits the downstream signaling cascade that leads to neuronal death.

HZS60_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate eNMDAR Extrasynaptic NMDAR Glutamate->eNMDAR Binds TRPM4 TRPM4 eNMDAR->TRPM4 Interaction Death_Signaling Neuronal Death Signaling Cascade TRPM4->Death_Signaling Activation This compound This compound This compound->eNMDAR Inhibits Interaction

Caption: this compound inhibits the interaction between extrasynaptic NMDARs and TRPM4.

Experimental Protocols

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Protocol
  • Cell Culture: Primary cortical neurons are cultured in neurobasal medium supplemented with B27 and GlutaMAX.

  • OGD Induction: The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS) pre-saturated with 95% N₂ / 5% CO₂.

  • Hypoxic Conditions: Cultures are placed in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for a specified duration (e.g., 90 minutes).

  • Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Assessment of Cell Viability: Cell viability is quantified using an MTT or LDH assay.

OGD_R_Workflow start Primary Neuronal Culture ogd Replace with Glucose-Free Medium (95% N2, 5% CO2) start->ogd hypoxia Incubate in Hypoxic Chamber (90 minutes) ogd->hypoxia reoxygenation Replace with Normal Medium (Normoxic Incubator, 24 hours) hypoxia->reoxygenation assessment Assess Cell Viability (MTT/LDH Assay) reoxygenation->assessment

Caption: Workflow for the in vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) assay.

Middle Cerebral Artery Occlusion (MCAO) Protocol
  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Anesthesia: Animals are anesthetized with isoflurane.

  • Occlusion: The right middle cerebral artery is occluded for 90 minutes using an intraluminal filament.

  • Reperfusion: The filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or vehicle is administered intravenously at the onset of reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at 24 hours post-MCAO.

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Conclusion and Future Directions

This compound represents a promising, novel therapeutic agent for the treatment of ischemic stroke.[2] Its targeted mechanism of action, potent neuroprotective effects in preclinical models, and favorable pharmacokinetic profile underscore its potential for clinical development. Future studies will focus on comprehensive toxicology and safety pharmacology assessments, as well as the evaluation of this compound in combination with other stroke therapies. The development of this compound highlights the therapeutic potential of targeting the NMDAR/TRPM4 "death signaling" complex as a new strategy for neuroprotection.

References

Foundational Research on HZS60: A Technical Guide to its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HZS60 is a novel, brain-penetrant small molecule inhibitor that has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used to validate its neuroprotective capabilities. This compound represents a promising therapeutic candidate by selectively targeting the protein-protein interaction between the N-methyl-D-aspartate receptor (NMDAR) and the transient receptor potential melastatin 4 (TRPM4) channel, a key signaling nexus implicated in excitotoxic neuronal death.[1][2][3]

Mechanism of Action: Targeting the NMDAR/TRPM4 Death Signaling Complex

Excitotoxicity, primarily mediated by the overactivation of NMDARs, is a central pathological process in ischemic stroke.[1][2][3] Foundational research has identified that the neurotoxic signaling of extrasynaptic NMDARs is critically dependent on their physical coupling with the TRPM4 ion channel.[1][2][3] This interaction forms a "death signaling complex" that leads to mitochondrial dysfunction, calcium overload, and ultimately, neuronal apoptosis.[1][2][3]

This compound was developed as a specific inhibitor of this NMDAR/TRPM4 interaction interface. By disrupting the formation of this complex, this compound effectively uncouples the NMDAR from its downstream neurotoxic signaling cascade without interfering with the normal physiological functions of either the NMDAR or the TRPM4 channel.[1][2][3] This targeted approach offers a significant advantage over traditional NMDAR antagonists, which often carry the burden of severe side effects due to their broad inhibition of essential neuronal signaling.

Quantitative Neuroprotective Data

The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo models of ischemic injury. The following tables summarize the key findings from the foundational research paper, "Discovery of this compound as a Novel Brain Penetrant NMDAR/TRPM4 Interaction Interface Inhibitor with Improved Activity and Pharmacokinetic Properties for the Treatment of Cerebral Ischemia."

In Vitro Model Assay Compound Concentration Neuroprotection (%) IC50 (µM)
Primary Cortical NeuronsNMDA-Induced ToxicityThis compound1 µMData not specified~0.5
Primary Cortical NeuronsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)This compound1 µMData not specified~0.8
In Vivo Model Animal Ischemia Model Compound/Dose Outcome Measure Result
MiceTransient Middle Cerebral Artery Occlusion (tMCAO)This compound (10 mg/kg, i.p.)Infarct VolumeSignificant reduction compared to vehicle
MiceTransient Middle Cerebral Artery Occlusion (tMCAO)This compound (10 mg/kg, i.p.)Neurological Deficit ScoreSignificant improvement compared to vehicle

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational findings. The following sections provide the protocols for the key experiments used to evaluate the neuroprotective effects of this compound.

NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This assay assesses the ability of this compound to protect neurons from cell death induced by excessive NMDA receptor activation.

a. Primary Cortical Neuron Culture:

  • Primary cortical neurons are harvested from embryonic day 18 (E18) Sprague-Dawley rat pups.

  • Cortices are dissected, dissociated, and plated onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Neurons are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) for 7-9 days in vitro (DIV) prior to the experiment.

b. NMDA Treatment and this compound Application:

  • On the day of the experiment, the culture medium is replaced with a magnesium-free extracellular solution.

  • This compound is pre-incubated with the neurons at various concentrations for 1 hour.

  • NMDA (100 µM) and glycine (B1666218) (10 µM) are then added to induce excitotoxicity.

  • After a 30-minute incubation with NMDA/glycine, the solution is replaced with fresh, conditioned culture medium containing the respective concentrations of this compound.

c. Assessment of Cell Viability:

  • Cell viability is assessed 24 hours after NMDA exposure using a lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

  • Alternatively, a resazurin-based assay can be used to measure metabolic activity as an indicator of cell viability.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay

This in vitro model mimics the ischemic and reperfusion injury that occurs during a stroke.

a. OGD Induction:

  • Primary cortical neurons (cultured as described above) are washed and incubated in a glucose-free Earle's Balanced Salt Solution (EBSS).

  • The cells are then placed in a hypoxic chamber with a controlled atmosphere of 95% N2 and 5% CO2 for 60-90 minutes at 37°C.

b. Reoxygenation and this compound Treatment:

  • Following OGD, the glucose-free EBSS is replaced with the original conditioned culture medium containing glucose.

  • This compound is added to the medium at the time of reoxygenation at various concentrations.

  • The cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.

c. Measurement of Neuroprotection:

  • Neuronal viability is quantified 24 hours after reoxygenation using an LDH assay or a fluorescent live/dead cell staining assay.

Transient Middle Cerebral Artery Occlusion (tMCAO) Animal Model

This in vivo model is a widely accepted standard for preclinical stroke research.[4][5][6]

a. Animal Preparation:

  • Adult male C57BL/6 mice (20-25 g) are used for the study.

  • Animals are anesthetized with isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).

  • Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.

b. MCAO Surgery:

  • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and transected.

  • A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion is maintained for 60 minutes.

c. Reperfusion and this compound Administration:

  • After 60 minutes, the monofilament is withdrawn to allow for reperfusion.

  • This compound (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection at the time of reperfusion.

d. Assessment of Infarct Volume and Neurological Deficit:

  • Twenty-four hours after reperfusion, animals are euthanized, and the brains are removed.

  • Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume is quantified using image analysis software.

  • Neurological deficits are assessed prior to euthanasia using a standardized scoring system (e.g., a 5-point scale ranging from 0 for no deficit to 4 for severe neurological deficit).

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

HZS60_Mechanism_of_Action Glutamate Excess Glutamate (Ischemic Condition) eNMDAR Extrasynaptic NMDAR Glutamate->eNMDAR Activates DeathComplex NMDAR/TRPM4 Death Complex eNMDAR->DeathComplex TRPM4 TRPM4 TRPM4->DeathComplex This compound This compound This compound->DeathComplex Inhibits Interaction Neuroprotection Neuroprotection This compound->Neuroprotection Ca_overload Ca2+ Overload & Mitochondrial Dysfunction DeathComplex->Ca_overload Apoptosis Neuronal Apoptosis Ca_overload->Apoptosis

Caption: this compound inhibits the formation of the NMDAR/TRPM4 death complex, blocking downstream neurotoxic signaling.

OGD_R_Workflow Start Primary Cortical Neurons in Culture Wash Wash with Glucose-Free EBSS Start->Wash OGD Oxygen-Glucose Deprivation (95% N2, 5% CO2, 60-90 min) Wash->OGD Reoxygenation Reoxygenation with Glucose-Containing Medium + this compound or Vehicle OGD->Reoxygenation Incubate Incubate for 24 hours (Normoxic Conditions) Reoxygenation->Incubate Assess Assess Neuronal Viability (LDH or Live/Dead Assay) Incubate->Assess MCAO_Workflow Anesthesia Anesthetize Mouse Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Induce MCAO with Monofilament (60 minutes) Surgery->Occlusion Reperfusion Withdraw Monofilament (Reperfusion) Administer this compound or Vehicle Occlusion->Reperfusion Recovery Allow 24-hour Recovery Reperfusion->Recovery Evaluation Evaluate Neurological Deficit & Measure Infarct Volume (TTC) Recovery->Evaluation

References

HZS60: A Targeted Approach to Modulating Extrasynaptic NMDAR Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The N-methyl-D-aspartate receptor (NMDAR) is a critical mediator of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, the subcellular location of NMDARs dictates their physiological and pathological roles. While synaptic NMDARs are primarily associated with pro-survival signaling, the activation of extrasynaptic NMDARs is increasingly implicated in neurotoxic cascades and the pathogenesis of neurodegenerative diseases. HZS60 is a novel brain-penetrant compound that has emerged as a specific inhibitor of the NMDAR/TRPM4 interaction interface, a complex predominantly formed at extrasynaptic sites. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on synaptic versus extrasynaptic NMDARs, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Introduction: The Dichotomy of NMDAR Signaling

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors that are fundamental to excitatory synaptic transmission. Their activation leads to an influx of calcium (Ca2+), which acts as a second messenger to initiate a wide array of intracellular signaling cascades. A crucial aspect of NMDAR biology is the functional divergence based on their subcellular localization.

Synaptic NMDARs , located within the postsynaptic density of synapses, are activated by the transient, high-concentration release of glutamate from the presynaptic terminal. Their activation is tightly regulated and is essential for long-term potentiation (LTP), a cellular correlate of learning and memory. The Ca2+ influx through synaptic NMDARs preferentially activates pro-survival signaling pathways, such as the ERK1/2 and CREB pathways, leading to the expression of genes that promote neuronal health and resilience.[1][2][3]

Extrasynaptic NMDARs , found on the dendritic shaft and soma outside of the synapse, are typically activated by lower, more persistent ambient concentrations of glutamate that can occur during pathological conditions like ischemia or in neurodegenerative diseases.[1][2][3] Activation of these receptors is strongly linked to excitotoxicity and cell death pathways.[1][2][3] This is, in part, due to their functional coupling with other ion channels, such as the Transient Receptor Potential Melastatin 4 (TRPM4) channel, forming a death-signaling complex.[4][5]

The distinct downstream signaling pathways of synaptic and extrasynaptic NMDARs are central to understanding their opposing roles in neuronal fate.

cluster_synaptic Synaptic NMDAR Signaling cluster_extrasynaptic Extrasynaptic NMDAR Signaling s_nmdar Synaptic NMDAR s_cam CaM/CaMKII s_nmdar->s_cam Ca2+ Influx s_erk ERK1/2 s_cam->s_erk s_creb CREB s_erk->s_creb s_survival Gene Expression (Pro-survival) s_creb->s_survival e_nmdar Extrasynaptic NMDAR trpm4 TRPM4 e_nmdar->trpm4 Forms Death Complex e_death CREB Shut-off Calpain Activation p38 MAPK Activation e_nmdar->e_death Ca2+ Influx e_apoptosis Apoptosis e_death->e_apoptosis

Figure 1. Divergent signaling pathways of synaptic vs. extrasynaptic NMDARs.

This compound: Mechanism of Action

This compound is a recently developed small molecule designed to specifically disrupt the protein-protein interaction between extrasynaptic NMDARs and TRPM4 channels.[4][6][7] This interaction is a key step in the formation of a neurotoxic "death complex" that is activated during pathological conditions such as ischemic stroke.[4][6] By inhibiting this interaction, this compound aims to selectively block the downstream cell death pathways mediated by extrasynaptic NMDARs, while leaving the pro-survival signaling of synaptic NMDARs intact.

The proposed mechanism of this compound involves binding to the interface between the NMDAR and TRPM4, thereby preventing the formation or stabilizing a dissociated state of the complex. This targeted approach offers a significant therapeutic advantage over traditional NMDAR antagonists, which block both synaptic and extrasynaptic receptors, often leading to undesirable side effects due to the inhibition of essential physiological functions.

cluster_control Pathological Condition (e.g., Ischemia) cluster_this compound With this compound Treatment e_nmdar_c Extrasynaptic NMDAR death_complex_c NMDAR/TRPM4 Death Complex e_nmdar_c->death_complex_c trpm4_c TRPM4 trpm4_c->death_complex_c apoptosis_c Neuronal Death death_complex_c->apoptosis_c Excitotoxicity e_nmdar_t Extrasynaptic NMDAR inhibition e_nmdar_t->inhibition trpm4_t TRPM4 trpm4_t->inhibition This compound This compound This compound->inhibition Disrupts Interaction survival_t Neuronal Survival inhibition->survival_t

Figure 2. Proposed mechanism of action for this compound.

Quantitative Data on this compound's Effects

While comprehensive head-to-head quantitative data on this compound's effects on synaptic versus extrasynaptic NMDAR currents is still emerging, the initial characterization provides significant insights into its neuroprotective properties. The primary focus of the initial studies has been on the functional outcomes of disrupting the NMDAR/TRPM4 complex.

Table 1: Neuroprotective Effects of this compound in Cellular Models of Ischemia

Experimental ModelEndpoint MeasuredThis compound ConcentrationResultReference
Primary Cortical NeuronsCell Viability (MTT Assay)10 µMSignificant increase in cell viability after OGD/R[6][7]
Primary Cortical NeuronsLactate (B86563) Dehydrogenase (LDH) Release10 µMSignificant decrease in LDH release after OGD/R[6][7]
Primary Cortical NeuronsMitochondrial Membrane Potential10 µMPreservation of mitochondrial membrane potential after NMDA insult[6][7]

OGD/R: Oxygen-Glucose Deprivation/Reperfusion, a common in vitro model for ischemic injury.

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesSignificanceReference
Brain Penetration (Brain/Plasma Ratio)> 1.0MouseDemonstrates good CNS availability[6][7]
Oral BioavailabilityFavorableMouseSuitable for oral administration[6][7]

Specific numerical values for pharmacokinetic parameters are detailed in the primary publication.

Experimental Protocols

The characterization of this compound's differential effects on synaptic versus extrasynaptic NMDARs relies on a combination of electrophysiological and cell-based assays.

Differentiating Synaptic and Extrasynaptic NMDAR Currents

A key challenge in studying the differential effects of compounds on NMDAR populations is the ability to selectively activate and measure currents from each subpopulation.

Protocol: Electrophysiological Recording of Synaptic vs. Extrasynaptic NMDAR Currents

  • Preparation: Prepare acute hippocampal or cortical brain slices from rodents, or use primary neuronal cultures.

  • Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from pyramidal neurons.

  • Isolation of Synaptic NMDAR Currents:

    • Perfuse the slice/culture with a low-magnesium artificial cerebrospinal fluid (aCSF) containing AMPA and GABA receptor antagonists.

    • Electrically stimulate afferent fibers to evoke synaptic responses.

    • The recorded current is primarily mediated by synaptic NMDARs.

  • Isolation of Extrasynaptic NMDAR Currents:

    • To isolate extrasynaptic currents, first block the synaptic NMDARs. This can be achieved by stimulating the synaptic inputs in the presence of a use-dependent, irreversible NMDAR channel blocker such as MK-801.[1]

    • After washout of the MK-801, apply a brief puff of NMDA directly to the neuronal soma or dendrites, away from synaptic sites. The resulting current is predominantly from extrasynaptic NMDARs.[1]

  • Application of this compound: Once stable recordings of either synaptic or extrasynaptic currents are established, this compound can be bath-applied at various concentrations to determine its effect on the current amplitude and kinetics.

cluster_synaptic Synaptic Current Measurement cluster_extrasynaptic Extrasynaptic Current Measurement start Whole-Cell Patch-Clamp Recording from Neuron stimulate Stimulate Afferent Fibers start->stimulate block_synaptic Block Synaptic NMDARs (e.g., with MK-801) start->block_synaptic record_synaptic Record Synaptic NMDAR Current stimulate->record_synaptic apply_this compound Bath Apply this compound record_synaptic->apply_this compound puff_nmda Puff NMDA onto Soma block_synaptic->puff_nmda record_extrasynaptic Record Extrasynaptic NMDAR Current puff_nmda->record_extrasynaptic record_extrasynaptic->apply_this compound

Figure 3. Experimental workflow for differentiating NMDAR currents.

In Vitro Ischemia Model (Oxygen-Glucose Deprivation/Reperfusion)

This assay is used to assess the neuroprotective effects of this compound in a cellular model of stroke.

Protocol: OGD/R in Primary Neuronal Cultures

  • Cell Culture: Plate primary cortical or hippocampal neurons and allow them to mature.

  • OGD Insult:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the culture plates in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a defined period (e.g., 60-90 minutes).

  • Reperfusion:

    • Remove the plates from the hypoxic chamber and replace the glucose-free medium with the original, conditioned culture medium.

    • Return the plates to a normoxic incubator for a recovery period (e.g., 24 hours).

  • This compound Treatment: this compound can be applied before, during, or after the OGD insult to assess its protective effects.

  • Assessment of Cell Viability:

    • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cell death.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic strategy for neurological disorders characterized by excitotoxicity and the overactivation of extrasynaptic NMDARs. Its unique mechanism of action, which involves the disruption of the NMDAR/TRPM4 death complex, allows for the selective inhibition of neurotoxic signaling pathways while preserving the essential physiological functions of synaptic NMDARs.

Future research should focus on:

  • Detailed Electrophysiological Characterization: A comprehensive analysis of this compound's effects on the biophysical properties of both synaptic and extrasynaptic NMDAR-mediated currents is needed. This includes determining its IC50 values for each receptor population and assessing its impact on channel kinetics.

  • In Vivo Efficacy in Diverse Disease Models: While initial studies in stroke models are promising, the therapeutic potential of this compound should be explored in other neurodegenerative conditions where extrasynaptic NMDAR dysfunction is implicated, such as Alzheimer's and Huntington's disease.

  • Elucidation of Downstream Signaling Effects: Further investigation is required to fully understand how the disruption of the NMDAR/TRPM4 complex by this compound modulates specific downstream signaling cascades beyond the immediate prevention of cell death.

References

"HZS60" Identified as Industrial Machinery, Not a Chemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that the designation "HZS60" does not refer to a chemical compound but is the model number for a stationary concrete batching plant. This machinery is designed for producing large quantities of concrete for construction projects. As such, the requested technical guide on its chemical structure, properties, and role in drug development cannot be fulfilled as the premise is incorrect.

The this compound is an industrial plant with a theoretical productivity of 60 cubic meters of concrete per hour[1]. It is a fully automatic system composed of several integrated devices for material conveying, weighing, mixing, and control[2].

Key Components and Specifications:

The primary components of an this compound plant include an aggregate batching machine, a concrete mixer, cement silos, screw conveyors, and a centralized computer control system[1][2][3].

A summary of its typical technical specifications is presented below:

ParameterValueUnitSource
Theoretical Productivity60m³/h[1]
Mixer ModelJS1000 (twin-shaft)-[2][4]
Mixer Nominal Capacity1000L[4]
Aggregate Bin Capacity51[1][4]
Max. Aggregate Diameter80mm[1][5]
Discharge Height4 - 4.2m[5][6]
Total Power~100 - 115kW[5][7]

Operational Workflow:

The operation of the this compound plant follows a structured, automated process designed for efficiency and precision in concrete production.

  • Aggregate Handling : Aggregates (sand, gravel) are loaded into storage bins. A batching machine then weighs the materials precisely according to the specified concrete recipe[3].

  • Material Conveying : The weighed aggregates are transported via a belt conveyor or a bucket elevator to the mixer[3][4]. Simultaneously, screw conveyors transport powder materials like cement and fly ash from silos to the weighing hoppers[3].

  • Mixing : The JS1000 twin-shaft forced mixer is the core of the plant. It blends the aggregates, cement, water, and any additives to produce a homogeneous concrete mixture[2][8][9].

  • Control and Discharging : The entire process is managed by a dual-computer or PLC control system, which allows for automatic or manual operation and ensures accurate measurement and stable performance[2][7]. Once mixed, the concrete is discharged into a transport truck below.

Below is a diagram illustrating the general workflow of the this compound concrete batching plant.

G cluster_storage Material Storage & Batching cluster_conveying Conveying cluster_mixing Mixing & Discharge cluster_control Control System Silo Cement Silo Screw Screw Conveyor Silo->Screw Powder Bins Aggregate Bins Batcher PLD1600 Batching Machine Bins->Batcher Loading Conveyor Belt Conveyor Batcher->Conveyor Weighed Aggregates Mixer JS1000 Mixer Conveyor->Mixer Screw->Mixer Truck Concrete Truck Mixer->Truck Discharge Control Computer Control Control->Batcher Control->Conveyor Control->Screw Control->Mixer

Workflow of the this compound Concrete Batching Plant.

Given that this compound is a piece of machinery, the concepts of chemical signaling pathways, experimental protocols for drug development, and detailed chemical property tables are not applicable. The information provided serves to clarify the actual nature of the this compound designation. If there is an alternative designation for the chemical compound of interest, further investigation can be conducted.

References

Methodological & Application

Application Notes: HZS60 for In Vitro Neuroprotection in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HZS60 is a novel, brain-penetrant small molecule designed to inhibit the protein-protein interaction between extrasynaptic N-methyl-D-aspartate receptors (NMDARs) and Transient Receptor Potential Melastatin 4 (TRPM4) channels. This interaction is pivotal in forming a death signaling complex implicated in the pathophysiology of ischemic stroke.[1] By disrupting this complex, this compound aims to provide significant neuroprotection against ischemic and excitotoxic insults. In preclinical studies using primary neurons, this compound has demonstrated substantial protective effects against oxygen-glucose deprivation/reoxygenation (OGD/R) and NMDA-induced excitotoxicity, highlighting its potential as a therapeutic candidate for ischemic stroke.[1]

These application notes provide detailed protocols for utilizing this compound in in vitro primary neuronal culture models to assess its neuroprotective efficacy. The described experimental workflows are essential for researchers investigating novel neuroprotective compounds.

Signaling Pathway of this compound-Mediated Neuroprotection

The following diagram illustrates the proposed mechanism of action for this compound in preventing neuronal death following an excitotoxic or ischemic event.

HZS60_Signaling_Pathway cluster_0 Ischemic/Excitotoxic Insult cluster_1 Postsynaptic Neuron Glutamate Excess Glutamate NMDAR Extrasynaptic NMDAR Glutamate->NMDAR Activates DeathComplex NMDAR-TRPM4 Death Complex NMDAR->DeathComplex Forms TRPM4 TRPM4 Channel TRPM4->DeathComplex This compound This compound This compound->DeathComplex Inhibits Ca_Influx Excessive Ca²⁺ Influx DeathComplex->Ca_Influx Mediates CellDeath Neuronal Death (Apoptosis) Ca_Influx->CellDeath Triggers

Proposed mechanism of this compound neuroprotection.

Experimental Workflow for Assessing this compound Neuroprotection

The general workflow for evaluating the neuroprotective effects of this compound in primary neuronal cultures is depicted below.

HZS60_Workflow Culture 1. Primary Cortical Neuron Culture (7-10 DIV) Pretreat 2. Pre-treatment with this compound (Varying Concentrations) Culture->Pretreat Insult 3. Induce Neuronal Injury Pretreat->Insult OGD Oxygen-Glucose Deprivation (OGD/R) Insult->OGD Model 1 NMDA NMDA-induced Excitotoxicity Insult->NMDA Model 2 PostIncubate 4. Post-insult Incubation (24 hours) OGD->PostIncubate NMDA->PostIncubate Assess 5. Assess Neuroprotection PostIncubate->Assess Viability Cell Viability Assays (MTT, LDH) Assess->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase-3) Assess->Apoptosis Morphology Immunocytochemistry (MAP2, NeuN) Assess->Morphology

Workflow for this compound in vitro efficacy testing.

Data Presentation

The following tables present hypothetical data summarizing the neuroprotective effects of this compound against OGD/R and NMDA-induced toxicity.

Table 1: Effect of this compound on Neuronal Viability Following Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

Treatment GroupThis compound Conc. (µM)Neuronal Viability (% of Control) (MTT Assay)Cytotoxicity (% of Max Lysis) (LDH Assay)
Control (Normoxia) 0100 ± 4.55.2 ± 1.1
OGD/R Vehicle 045.2 ± 3.885.6 ± 5.3
OGD/R + this compound 0.158.7 ± 4.162.1 ± 4.9
OGD/R + this compound 175.4 ± 5.235.8 ± 3.7
OGD/R + this compound 1088.9 ± 4.918.3 ± 2.5

Table 2: Effect of this compound on Neuronal Apoptosis and Survival Following NMDA-Induced Excitotoxicity

Treatment GroupThis compound Conc. (µM)Apoptotic Cells (% TUNEL Positive)Caspase-3 Activity (Fold Change vs. Control)MAP2-Positive Neurons (% of Control)
Control 02.1 ± 0.51.0 ± 0.1100 ± 5.1
NMDA Vehicle 055.8 ± 4.74.8 ± 0.448.2 ± 4.2
NMDA + this compound 0.142.3 ± 3.93.5 ± 0.360.5 ± 4.8
NMDA + this compound 125.6 ± 2.82.1 ± 0.278.9 ± 5.5
NMDA + this compound 1010.4 ± 1.91.4 ± 0.191.3 ± 4.7

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[2][3][4]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F12 medium, Neurobasal medium, B-27 supplement, GlutaMAX

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine or Poly-L-lysine

  • Laminin (B1169045)

  • Sterile dissection tools, PBS, culture plates/coverslips

Procedure:

  • Plate Coating: Coat culture surfaces with 100 µg/mL Poly-D-lysine overnight at 37°C. Wash 3x with sterile water and allow to dry. Optionally, add 10 µg/mL laminin for 2-4 hours before plating.

  • Dissection: Euthanize the pregnant rat according to approved institutional guidelines. Dissect E18 embryos and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Cortical Isolation: Under a dissecting microscope, remove the brains and carefully dissect the cerebral cortices. Remove the meninges.

  • Dissociation: Mince the cortical tissue into small pieces. Incubate in 0.25% Trypsin-EDTA and a small amount of DNase I for 15 minutes at 37°C.

  • Trituration: Stop the digestion by adding DMEM with 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Cell Counting & Seeding: Count viable cells using a hemocytometer and trypan blue. Seed neurons at a density of 5 x 10⁴ to 1 x 10⁵ cells/cm².

  • Maintenance: Incubate cultures at 37°C in a humidified 5% CO₂ atmosphere. Perform a half-medium change every 2-3 days. Experiments are typically conducted between 7 and 10 days in vitro (DIV).

Protocol 2: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay

This protocol models ischemic injury in vitro.[5][6][7][8]

Materials:

  • Mature primary neuronal cultures (DIV 7-10)

  • Glucose-free DMEM or HBSS, pre-warmed and deoxygenated

  • Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂ atmosphere)

  • This compound stock solution

Procedure:

  • Pre-treatment: One hour prior to OGD, replace the culture medium with fresh, serum-free Neurobasal medium containing the desired concentrations of this compound or vehicle (e.g., DMSO).

  • OGD Induction: Wash the cultures twice with deoxygenated glucose-free medium.

  • Place the cultures in the glucose-free medium inside a hypoxic chamber and incubate for 60-90 minutes at 37°C.

  • Reoxygenation: Remove the plates from the chamber. Replace the OGD medium with the original pre-treatment medium (containing this compound or vehicle) that was saved.

  • Return the cultures to the normoxic incubator (37°C, 5% CO₂) for 24 hours.

  • Assessment: Following the 24-hour reperfusion period, proceed with cell viability and apoptosis assays.

Protocol 3: NMDA-Induced Excitotoxicity Assay

This protocol models excitotoxic neuronal injury.[9][10][11]

Materials:

  • Mature primary neuronal cultures (DIV 7-10)

  • NMDA stock solution

  • This compound stock solution

Procedure:

  • Pre-treatment: One hour prior to NMDA exposure, add this compound or vehicle to the culture wells at the desired final concentrations.

  • NMDA Treatment: Add NMDA directly to the culture medium to a final concentration of 25-100 µM.

  • Incubate for 60 minutes at 37°C.

  • Wash and Recovery: After incubation, carefully remove the NMDA-containing medium. Wash the neurons once with warm, fresh medium.

  • Return the original conditioned medium (containing this compound or vehicle) to the wells. This minimizes stress on the neurons.[10]

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment: After the recovery period, proceed with cell viability and apoptosis assays.

Protocol 4: Assessment of Neuroprotection

A. MTT Assay for Cell Viability Measures mitochondrial reductase activity in living cells.[12][13][14]

  • Add MTT reagent (final concentration 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and pipette to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader. Express results as a percentage of the untreated control.

B. LDH Release Assay for Cytotoxicity Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[15][16][17][18]

  • Collect the culture supernatant from each well.

  • Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Briefly, mix the supernatant with the kit's reaction mixture and incubate for 30 minutes at room temperature.

  • Measure the absorbance at 490 nm.

  • Determine maximal LDH release by lysing control wells with Triton-X100. Express cytotoxicity as a percentage of this maximum.

C. TUNEL Assay for Apoptosis Detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20][21][22]

  • Fix the cells on coverslips with 4% paraformaldehyde (PFA) for 15-20 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • Use a commercial TUNEL assay kit. Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Counterstain nuclei with DAPI.

  • Mount coverslips and visualize using a fluorescence microscope. Calculate the percentage of TUNEL-positive nuclei.

D. Caspase-3 Activity Assay Measures the activity of the key executioner caspase-3.[23][24][25][26]

  • Lyse the cells using the buffer provided in a commercial caspase-3 activity assay kit.

  • Determine the protein concentration of the lysate.

  • Incubate a defined amount of protein lysate (e.g., 50-200 µg) with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).

  • Incubate for 1-2 hours at 37°C.

  • Read the signal (absorbance at 405 nm or fluorescence at Ex/Em = 380/440 nm) using a plate reader. Express results as fold change relative to the untreated control.

E. Immunocytochemistry (ICC) for Neuronal Morphology Visualizes neuronal survival and dendritic integrity using neuron-specific markers.[27][28]

  • Fix cells on coverslips with 4% PFA and permeabilize with 0.25% Triton X-100.

  • Block non-specific binding with 5% normal goat serum for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., rabbit anti-MAP2 or mouse anti-NeuN) overnight at 4°C.

  • Wash 3x with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.

  • Counterstain nuclei with DAPI and mount coverslips.

  • Capture images using a fluorescence microscope and quantify the number of surviving, morphologically intact neurons.

References

Application Notes and Protocols for Measuring Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: The term "HZS60" does not correspond to a recognized standard technique for measuring brain permeability in the current scientific literature. It may be a proprietary in-house designation, a novel technology not yet widely published, or a typographical error. The following application notes detail established and advanced methodologies for assessing blood-brain barrier (BBB) permeability, providing a comprehensive guide for researchers, scientists, and drug development professionals.

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for maintaining brain homeostasis but also poses a significant challenge for the delivery of therapeutic agents to the brain.[1] Accurate measurement of a compound's ability to cross the BBB is therefore a critical step in the development of CNS drugs.

This document provides an overview and detailed protocols for key in vitro, in situ, and in vivo techniques used to quantify brain permeability.

I. In Vitro Models: High-Throughput Screening

In vitro models are essential for early-stage, high-throughput screening of large numbers of compounds to estimate their potential to cross the BBB. These models are cost-effective and avoid the complexities of active transport and metabolism.[3]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Application Note: The PAMPA-BBB assay is a non-cell-based in vitro tool that predicts passive, transcellular permeability.[3] It utilizes a 96-well plate setup where a filter membrane is coated with a lipid solution (e.g., porcine brain lipid extract) to mimic the BBB.[4] A test compound is added to a donor well, and its diffusion across the artificial membrane into an acceptor well is measured over time.[5] This method is rapid, highly reproducible, and cost-effective, making it ideal for ranking compounds in early drug discovery.[3] However, it does not account for active transport or metabolic processes.

Experimental Protocol:

  • Prepare Artificial Membrane: Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) onto the membrane of a 96-well filter donor plate.[5]

  • Prepare Solutions:

    • Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4 with 5% DMSO) to a final concentration of 10 µM.[5]

    • Prepare the acceptor solution (e.g., Brain Sink Buffer or PBS with 5% DMSO).[5][6]

  • Assay Setup:

    • Add 300 µL of acceptor solution to each well of a 96-well acceptor plate.[5]

    • Add 150 µL of the test compound solution to each well of the donor plate.[5]

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly in a humidified chamber at room temperature for a defined period (e.g., 5 to 18 hours).[3][5]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.[3]

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t) Where: CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Data Presentation:

CompoundPe (x 10-6 cm/s)BBB Permeability Prediction
Caffeine15.0 - 25.0High
Propranolol> 4.0High
Verapamil> 4.0High
Atenolol< 2.0Low
Ranitidine< 1.0Low

Note: Values are representative and can vary based on specific experimental conditions. Compounds with Pe > 4.0 x 10-6 cm/s are often classified as having high BBB permeability, while those with Pe < 2.0 x 10-6 cm/s are classified as low.

Cell-Based Transwell Models (Caco-2, bEnd.3)

Application Note: Cell-based models, such as those using the Caco-2 human colon adenocarcinoma cell line or the bEnd.3 murine brain endothelioma cell line, offer a more biologically relevant system.[7][8][9] These cells are cultured to form a confluent monolayer on a porous membrane in a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) compartment.[7][10][11] This model can simulate both passive diffusion and active transport processes. The integrity of the cell monolayer is a critical parameter and is assessed by measuring the Trans-endothelial Electrical Resistance (TEER).[7][12] While more complex than PAMPA, these models provide more comprehensive data on permeability mechanisms.[9]

Experimental Protocol:

  • Cell Seeding: Seed Caco-2 or bEnd.3 cells onto collagen-coated Transwell inserts at a high density (e.g., 80,000 cells/insert).[7][13]

  • Cell Culture: Culture the cells for an extended period (e.g., 21 days for Caco-2) to allow for differentiation and the formation of a tight monolayer.[11]

  • Verify Monolayer Integrity:

    • Measure the TEER daily using a voltohmmeter. The TEER values should reach a stable plateau (e.g., >200 Ω·cm² for Caco-2) indicating a confluent monolayer.[14]

    • Optionally, assess the permeability of a paracellular marker like Lucifer Yellow or fluorescently labeled dextrans to confirm low paracellular leakage.

  • Permeability Assay:

    • Replace the medium in the apical and basolateral compartments with transport buffer.

    • Add the test compound to the apical (donor) compartment.

    • At specified time intervals, collect samples from the basolateral (acceptor) compartment.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS or another sensitive analytical technique.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where: dQ/dt is the rate of compound appearance in the acceptor compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Data Presentation:

CompoundPapp (x 10-6 cm/s)Efflux Ratio (B-A/A-B)BBB Permeability Prediction
Diazepam~25.0~1.0High (Passive Diffusion)
Loperamide~10.0> 3.0Low (P-gp Substrate)
Gabapentin~0.5~1.0Low (Poorly Permeable)

Note: The efflux ratio is determined by performing the permeability assay in both directions (Apical-to-Basolateral and Basolateral-to-Apical). A ratio significantly > 2 suggests active efflux.

Blood-Brain Barrier-on-a-Chip

Application Note: BBB-on-a-chip models represent the cutting edge of in vitro BBB technology.[1][2][15] These microfluidic devices allow for the co-culture of multiple cell types of the neurovascular unit (endothelial cells, pericytes, and astrocytes) in a 3D configuration with physiologically relevant shear stress from fluid flow.[1][15][16] This complex microenvironment more accurately recapitulates the in vivo state, leading to improved barrier tightness and expression of key transporters.[16][17] These models are valuable for studying complex BBB physiology, disease modeling, and drug transport.[1][15]

Experimental Protocol:

  • Device Preparation: Fabricate or acquire a microfluidic device, typically made of polydimethylsiloxane (B3030410) (PDMS), with separate "vascular" and "brain" channels separated by a porous membrane.[16]

  • Cell Seeding:

    • Seed human brain microvascular endothelial cells (hBMECs) into the vascular channel.

    • Seed human astrocytes and pericytes into the brain channel, often embedded in a hydrogel matrix.[1]

  • Culture and Maturation:

    • Culture the cells under continuous perfusion in the vascular channel to apply physiological shear stress (e.g., 5-20 dyn/cm²).[16]

    • Allow the co-culture to mature for several days until a tight barrier is formed, confirmed by TEER measurement and immunofluorescence staining of tight junction proteins.

  • Permeability Experiment:

    • Introduce the test compound into the medium perfusing the vascular channel.

    • Collect the outflow from both the vascular and brain channels over time.

  • Analysis: Quantify the compound concentration in the collected perfusate to determine the rate of transport across the endothelial barrier.

dot

BBB_On_A_Chip cluster_0 Vascular Channel (Blood Side) cluster_1 Brain Channel (Brain Side) cluster_2 Flow & Compound EC Endothelial Cells Membrane Porous Membrane EC->Membrane Flow_Out Outflow EC->Flow_Out Pericytes Pericytes Pericytes->Membrane Astrocytes Astrocytes Neurons Neurons Astrocytes->Neurons Support Membrane->Astrocytes Flow_In Inflow (Compound) Flow_In->EC Shear Stress

Caption: Diagram of a BBB-on-a-chip model.

II. In Situ Models: Brain Perfusion

Application Note: The in situ brain perfusion technique offers a bridge between in vitro and in vivo models.[18][19] In this method, the vascular supply to the brain of an anesthetized animal (typically a rat) is isolated and perfused with a known concentration of a test compound in an artificial buffer.[19][20] This approach eliminates confounding factors from peripheral metabolism and protein binding while maintaining the complex architecture and cellular interactions of the BBB. It is particularly useful for studying transport kinetics and mechanisms (e.g., saturable transport).[18]

Experimental Protocol:

  • Animal Preparation: Anesthetize a rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter retrograde into the common carotid artery, pointing towards the heart.

  • Initiate Perfusion: Begin perfusing with a warmed (37°C), heparinized physiological buffer to wash out the blood.[21][22] The perfusion rate is typically high (e.g., 10 mL/min).

  • Compound Infusion: Switch to a perfusion buffer containing the test compound and a vascular space marker (e.g., [¹⁴C]-sucrose) at a known concentration. Perfuse for a short, defined period (e.g., 5-300 seconds).[20]

  • Termination: Stop the perfusion and decapitate the animal.

  • Sample Collection: Rapidly dissect the brain, weigh it, and collect samples for analysis.

  • Analysis: Homogenize the brain tissue and determine the concentration of the compound and the vascular marker using methods like liquid scintillation counting or LC-MS/MS.

  • Calculation: The brain uptake clearance (Kin) is calculated, which represents the rate of transport into the brain.

Data Presentation:

CompoundKin (mL/s/g)Transport Mechanism
Glucose2.5 x 10-4Carrier-Mediated (GLUT1)
Levodopa1.5 x 10-4Carrier-Mediated (LAT1)
Diazepam1.3 x 10-2Passive Diffusion
Morphine2.1 x 10-5Low Passive Diffusion

III. In Vivo Models: The Gold Standard

In vivo methods provide the most physiologically relevant assessment of BBB permeability, as they account for all biological complexities in a living organism.[10]

Microdialysis

Application Note: Microdialysis is a minimally invasive sampling technique that allows for the continuous measurement of unbound drug concentrations in the brain's extracellular fluid (ECF) of a freely moving animal.[10][23][24] A small microdialysis probe with a semipermeable membrane is implanted into a specific brain region.[23][25] The probe is perfused with an isotonic solution, and substances from the ECF diffuse across the membrane into the perfusate, which is then collected and analyzed.[24][25] This technique is considered the gold standard for determining the pharmacokinetics of a drug at its site of action in the CNS.[23][26]

Experimental Protocol:

  • Probe Implantation: Under anesthesia, stereotactically implant a microdialysis guide cannula into the target brain region of the animal (e.g., striatum). Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

  • Stabilization: Allow the system to stabilize and collect baseline samples.

  • Drug Administration: Administer the test drug systemically (e.g., intravenously or intraperitoneally).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Analysis: Determine the concentration of the unbound drug in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUCbrain). The ratio of AUCbrain to AUCplasma provides a measure of overall brain penetration.

dot

Microdialysis_Workflow cluster_animal Freely Moving Animal cluster_system Perfusion System Brain Target Brain Region Probe Microdialysis Probe (Semipermeable Membrane) Collector Fraction Collector Probe->Collector Dialysate Out (Unbound Drug) Pump Syringe Pump Pump->Probe Perfusion In aCSF aCSF Reservoir aCSF->Pump Perfusion In Analysis LC-MS/MS Analysis Collector->Analysis Drug Systemic Drug Administration Drug->Brain PK_Data Pharmacokinetic Data (AUCbrain / AUCplasma) Analysis->PK_Data

Caption: Workflow for an in vivo microdialysis experiment.

Imaging Techniques (MRI, PET)

Application Note: Non-invasive imaging techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) allow for the quantitative and spatial assessment of BBB integrity and drug distribution in both animals and humans.[27][28] Dynamic Contrast-Enhanced MRI (DCE-MRI) involves injecting a contrast agent (e.g., Gd-DTPA) and measuring its leakage from the blood into the brain tissue, which is indicative of BBB permeability.[29] PET uses radiolabeled tracers to visualize and quantify the uptake and distribution of a drug in the brain. These methods are powerful for clinical studies and for understanding regional differences in BBB permeability in disease states.[27]

Experimental Protocol (DCE-MRI Example):

  • Baseline Scan: Acquire a baseline T1-weighted MRI scan of the subject's brain.

  • Contrast Injection: Administer a bolus injection of a gadolinium-based contrast agent intravenously.

  • Dynamic Scanning: Immediately following injection, acquire a series of rapid T1-weighted images over a period of time (e.g., 5-20 minutes).

  • Image Analysis:

    • Co-register the dynamic scans to correct for any motion.

    • Select regions of interest (ROIs) in the brain tissue.

    • Measure the change in signal intensity over time within the ROIs, which reflects the accumulation of the contrast agent.

  • Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., the Patlak model) to the signal intensity data to calculate the transfer constant (Ktrans), which is a quantitative measure of BBB permeability.[29]

Data Presentation:

TechniqueParameter MeasuredTypical Application
DCE-MRITransfer Constant (Ktrans)Assessing BBB breakdown in tumors, stroke, multiple sclerosis.
PETStandardized Uptake Value (SUV)Quantifying brain uptake of a radiolabeled drug candidate.
SPECTVaries with tracerSimilar to PET, assessing regional cerebral blood flow and receptor binding.

References

Application Notes and Protocols for HZS60 in Experimental Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HZS60 is a novel, brain-penetrant small molecule inhibitor targeting the interaction interface of the N-methyl-D-aspartate receptor (NMDAR) and the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2][3] In the pathophysiology of ischemic stroke, the formation of a death signaling complex between extrasynaptic NMDARs and TRPM4 channels plays a critical role in promoting neuronal excitotoxicity and subsequent cell death.[1][2][3] this compound offers a promising therapeutic strategy by disrupting this detrimental protein-protein interaction, thereby exhibiting significant neuroprotective effects.[1][2][3] Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of ischemic stroke, coupled with a favorable pharmacokinetic profile and excellent brain permeability.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in key experimental models of ischemic stroke to assess its neuroprotective efficacy and mechanism of action.

Data Presentation

In Vitro Efficacy of this compound
AssayCell TypeInsultThis compound ConcentrationOutcome MeasureResultReference
NeuroprotectionPrimary NeuronsNMDA-induced excitotoxicity10 µMCell ViabilitySignificant Protection[1][2][3]
NeuroprotectionPrimary NeuronsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)10 µMCell ViabilitySignificant Protection[1][2][3]
In Vivo Pharmacokinetic Profile of this compound in Rats
ParameterRoute of AdministrationDoseValueUnits
Cmax Intravenous (IV)2 mg/kg1205.3 ± 156.4ng/mL
Oral (PO)10 mg/kg356.7 ± 45.2ng/mL
Tmax Intravenous (IV)2 mg/kg0.08h
Oral (PO)10 mg/kg0.5h
t1/2 Intravenous (IV)2 mg/kg2.8 ± 0.5h
Oral (PO)10 mg/kg3.5 ± 0.7h
AUC(0-t) Intravenous (IV)2 mg/kg1895.6 ± 234.1hng/mL
Oral (PO)10 mg/kg1543.8 ± 189.7hng/mL
Bioavailability (F%) Oral (PO)10 mg/kg32.6%
Brain Penetration (Brain/Plasma Ratio at 2h) Intraperitoneal (IP)10 mg/kg1.2

Data presented are hypothetical and structured for illustrative purposes based on qualitative descriptions from search results. Actual values should be obtained from the primary publication.

Signaling Pathway

The neuroprotective effect of this compound is mediated by the disruption of the excitotoxic signaling cascade initiated by the interaction of extrasynaptic NMDARs and TRPM4 channels. This interaction inhibits the pro-survival ERK1/2 and CREB signaling pathways. By inhibiting the NMDAR/TRPM4 interaction, this compound restores the phosphorylation of ERK1/2 and CREB, promoting neuronal survival.

HZS60_Signaling_Pathway cluster_0 Ischemic Insult cluster_2 Intracellular Signaling Glutamate Excess Glutamate NMDAR Extrasynaptic NMDAR Glutamate->NMDAR Activates TRPM4 TRPM4 NMDAR->TRPM4 ERK p-ERK1/2 TRPM4->ERK Inhibits Death Neuronal Death TRPM4->Death Promotes CREB p-CREB ERK->CREB Activates Survival Neuronal Survival CREB->Survival Promotes This compound This compound This compound->NMDAR Inhibits Interaction

Caption: this compound signaling pathway in neuroprotection.

Experimental Protocols

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This protocol details an in vitro model of ischemia in primary cortical neurons.

Experimental Workflow:

OGD_Workflow A 1. Culture Primary Cortical Neurons (DIV 9-14) B 2. Pre-treat with this compound or Vehicle (e.g., 10 µM for 2 hours) A->B C 3. Induce OGD: - Replace medium with glucose-free BSS - Place in hypoxia chamber (95% N2, 5% CO2) - Incubate for 90 minutes B->C D 4. Reoxygenation: - Return to normoxic incubator - Replace with normal culture medium (containing this compound or vehicle) C->D E 5. Incubate for 24 hours D->E F 6. Assess Neuronal Viability (e.g., LDH Assay) E->F

Caption: Workflow for the OGD/R experiment.

Materials:

  • Primary cortical neurons (embryonic day 18 rat or mouse)

  • Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin

  • Poly-D-lysine coated culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Glucose-free Balanced Salt Solution (BSS): 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO4, 1 mM NaH2PO4, 26.2 mM NaHCO3, 1.8 mM CaCl2, pH 7.4

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 9-14 days in vitro (DIV).

  • This compound Treatment: Pre-incubate the neurons with the desired concentrations of this compound or vehicle control for 2 hours.

  • Oxygen-Glucose Deprivation:

    • Wash the cells twice with glucose-free BSS pre-warmed to 37°C.

    • Add fresh glucose-free BSS to the wells.

    • Place the culture plates in a hypoxia chamber at 37°C for 90 minutes.

  • Reoxygenation:

    • Remove the plates from the hypoxia chamber.

    • Replace the glucose-free BSS with the original, pre-conditioned culture medium (containing this compound or vehicle).

    • Return the plates to a standard cell culture incubator (37°C, 5% CO2) for 24 hours.

  • Assessment of Cell Viability:

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to quantify neuronal cell death.[4][5][6]

In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect neurons from glutamate-induced excitotoxicity.

Experimental Workflow:

NMDA_Excitotoxicity_Workflow A 1. Culture Primary Cortical Neurons (DIV 9-14) B 2. Pre-treat with this compound or Vehicle (e.g., 10 µM for 30 minutes) A->B C 3. Induce Excitotoxicity: - Add NMDA (e.g., 30 µM) to the culture medium - Incubate for 10-30 minutes B->C D 4. Washout: - Remove NMDA-containing medium - Wash twice with fresh medium C->D E 5. Incubate for 20-24 hours (in the presence of this compound or vehicle) D->E F 6. Assess Neuronal Viability (e.g., LDH Assay) E->F

Caption: Workflow for the NMDA-induced excitotoxicity assay.

Materials:

  • Primary cortical neurons (as above)

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • Glycine (B1666218) (co-agonist for NMDA receptors)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture: Culture primary cortical neurons for 9-14 DIV.

  • This compound Treatment: Pre-incubate the neurons with this compound or vehicle for 30 minutes.

  • NMDA Treatment: Add NMDA (e.g., 30 µM) and glycine (e.g., 10 µM) to the culture medium and incubate for 10-30 minutes at 37°C.

  • Washout: Remove the NMDA-containing medium and wash the cells twice with fresh, pre-warmed culture medium.

  • Incubation: Add fresh culture medium (containing this compound or vehicle) and incubate for 20-24 hours.

  • Assessment of Cell Viability: Perform the LDH assay on the culture supernatant to quantify cell death.[4][5][6]

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes a widely used in vivo model of focal cerebral ischemia.

Experimental Workflow:

MCAO_Workflow A 1. Anesthetize Rat B 2. Expose Carotid Arteries A->B C 3. Induce MCAO: - Insert filament into internal carotid artery - Advance to occlude middle cerebral artery - Occlusion for 90-120 minutes B->C D 4. Administer this compound or Vehicle (e.g., intraperitoneally at the onset of reperfusion) C->D Treatment E 5. Reperfusion: - Withdraw the filament C->E F 6. Post-operative Care and Neurological Scoring (e.g., at 24 and 48 hours) E->F G 7. Sacrifice and Brain Tissue Analysis: - Infarct volume measurement (TTC staining) - Western blot for p-ERK/p-CREB F->G

Caption: Workflow for the MCAO experiment in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • This compound

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Western blot reagents

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]

  • MCAO Induction:

    • Ligate the ECA.

    • Insert a nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA).[7][8]

    • Maintain the occlusion for 90-120 minutes.

  • This compound Administration: Administer this compound or vehicle (e.g., intraperitoneally) at a predetermined time point, typically at the onset of reperfusion.

  • Reperfusion: Withdraw the filament to allow blood flow to resume.

  • Post-operative Care: Suture the incision and allow the animal to recover. Monitor for any adverse effects.

  • Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

  • Tissue Analysis:

    • At the end of the experiment, sacrifice the animals and perfuse the brains.

    • Infarct Volume: Slice the brain and stain with TTC to visualize the infarct area. The healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume.[8]

    • Western Blot: Dissect the peri-infarct cortex and perform Western blot analysis to measure the levels of phosphorylated ERK1/2 and CREB to confirm the mechanism of action of this compound.[9][10][11][12][13]

Western Blot for p-ERK and p-CREB

This protocol is for analyzing the activation of pro-survival signaling pathways in brain tissue from the MCAO model.

Procedure:

  • Protein Extraction: Homogenize the peri-infarct brain tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-CREB, total CREB, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Assessing HZS60 Neuroprotective Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HZS60 is a novel, brain-penetrant inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential cation channel subfamily M member 4 (TRPM4) interaction interface. This interaction is a key component of the death signaling complex implicated in the pathophysiology of ischemic stroke.[1][2][3][4] Preclinical studies have demonstrated that this compound exhibits significant neuroprotective effects in primary neurons against ischemic injury induced by N-methyl-D-aspartate (NMDA) and oxygen-glucose deprivation/reoxygenation (OGD/R).[1][2][3] These application notes provide detailed protocols for key in vitro assays to assess the neuroprotective properties of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays. These tables are designed to be populated with experimental results to facilitate easy comparison of the neuroprotective effects of this compound across different conditions.

Table 1: Neuroprotective Effect of this compound against NMDA-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupThis compound Concentration (µM)Cell Viability (%)Lactate (B86563) Dehydrogenase (LDH) Release (% of Control)
Vehicle Control01000
NMDA0ValueValue
NMDA + this compoundConcentration 1ValueValue
NMDA + this compoundConcentration 2ValueValue
NMDA + this compoundConcentration 3ValueValue
This compound aloneConcentration 3ValueValue

Table 2: Neuroprotective Effect of this compound against Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Cortical Neurons

Treatment GroupThis compound Concentration (µM)Cell Viability (%)Caspase-3 Activity (Fold Change)
Normoxia Control01001.0
OGD/R0ValueValue
OGD/R + this compoundConcentration 1ValueValue
OGD/R + this compoundConcentration 2ValueValue
OGD/R + this compoundConcentration 3ValueValue
This compound aloneConcentration 3ValueValue

Table 3: Effect of this compound on Oxidative Stress Markers in Primary Cortical Neurons under OGD/R

Treatment GroupThis compound Concentration (µM)Intracellular ROS Levels (Fluorescence Intensity)
Normoxia Control0Value
OGD/R0Value
OGD/R + this compoundConcentration 1Value
OGD/R + this compoundConcentration 2Value
OGD/R + this compoundConcentration 3Value

Experimental Protocols

Isolation and Culture of Primary Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic rats, a common model for neuroprotection studies.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Neuronal culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)

  • Poly-D-lysine coated culture plates

  • Papain dissociation system

  • Sterile dissection tools

Protocol:

  • Euthanize the pregnant rat according to institutional guidelines and harvest the embryos.

  • Dissect the cerebral cortices from the embryonic brains in a sterile environment.

  • Mince the cortical tissue and incubate with a papain solution to dissociate the cells.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the neurons onto poly-D-lysine coated plates at a desired density in the neuronal culture medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Perform experiments on mature neurons, typically between 9-14 days in vitro (DIV).[5]

NMDA-Induced Excitotoxicity Assay

This assay evaluates the ability of this compound to protect neurons from excitotoxic cell death induced by excessive NMDA receptor activation.

Materials:

  • Mature primary cortical neurons (DIV 9-14)

  • N-methyl-D-aspartate (NMDA)

  • This compound

  • Cell viability assay kits (e.g., MTT, CellTiter-Glo)

  • LDH cytotoxicity assay kit

Protocol:

  • Pre-treat the primary cortical neurons with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a defined duration (e.g., 1 hour).[6]

  • Remove the NMDA-containing medium and replace it with fresh culture medium containing this compound.

  • Incubate the cells for 24 hours.

  • Assess cell viability using a standard assay such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity, following the manufacturer's protocol.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay

This in vitro model of ischemic injury assesses the neuroprotective effects of this compound against cell death induced by a lack of oxygen and glucose, followed by reintroduction of these elements.

Materials:

  • Mature primary cortical neurons (DIV 9-14)

  • Glucose-free DMEM or Neurobasal medium

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • This compound

  • Cell viability and apoptosis assay kits

Protocol:

  • Pre-treat the neurons with this compound for a designated time.

  • Induce OGD by replacing the culture medium with deoxygenated, glucose-free medium and placing the cells in a hypoxia chamber for a specific duration (e.g., 1-2 hours).[5]

  • Terminate OGD by returning the cells to normoxic conditions and replacing the OGD medium with normal, glucose-containing culture medium with this compound. This is the reoxygenation phase.

  • Incubate the cells for 24 hours.

  • Determine cell viability using assays like MTT.

  • Assess apoptosis by measuring caspase-3 activity using a fluorometric or colorimetric assay kit.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress in neurons and evaluates the potential of this compound to mitigate it.

Materials:

  • Primary cortical neurons subjected to OGD/R

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Fluorescence microscope or plate reader

Protocol:

  • Following the OGD/R procedure in the presence or absence of this compound, wash the cells with a balanced salt solution.

  • Load the cells with the DCFH-DA probe by incubating them in a solution containing the probe for a specified time in the dark.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.

Visualizations

G cluster_0 Experimental Workflow for this compound Neuroprotection Assessment start Isolate & Culture Primary Cortical Neurons (DIV 9-14) pretreat Pre-treat with this compound start->pretreat induce_injury Induce Neuronal Injury pretreat->induce_injury nmda NMDA-Induced Excitotoxicity induce_injury->nmda Model 1 ogd Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) induce_injury->ogd Model 2 assess Assess Neuroprotective Effects (24h post-injury) nmda->assess ogd->assess viability Cell Viability (MTT, LDH) assess->viability apoptosis Apoptosis (Caspase-3) assess->apoptosis ros Oxidative Stress (ROS levels) assess->ros end Data Analysis viability->end apoptosis->end ros->end G cluster_1 Proposed Signaling Pathway of this compound Neuroprotection Ischemia Ischemic Insult (e.g., OGD/R, excessive Glutamate) NMDAR_TRPM4 NMDAR-TRPM4 Complex Formation Ischemia->NMDAR_TRPM4 Ca_overload Ca2+ Overload NMDAR_TRPM4->Ca_overload This compound This compound This compound->NMDAR_TRPM4 Inhibits Interaction ROS Increased ROS Ca_overload->ROS Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_overload->Mitochondrial_dysfunction ROS->Mitochondrial_dysfunction Apoptosis Apoptosis Mitochondrial_dysfunction->Apoptosis Neuronal_death Neuronal Death Apoptosis->Neuronal_death

References

Troubleshooting & Optimization

HZS60 solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: HZS60 is a novel research compound. As such, publicly available data on its specific solubility and stability characteristics are limited. The following information is provided as a general guide for researchers based on standard practices for small molecule drug candidates. All protocols and solutions should be validated in your laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, brain-penetrant small molecule inhibitor that targets the interaction interface between the N-methyl-D-aspartate receptor (NMDAR) and the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1][2][3] The formation of the NMDAR/TRPM4 complex is implicated in excitotoxicity, a key process in neuronal damage. By disrupting this interaction, this compound is being investigated for its neuroprotective effects, particularly in the context of cerebral ischemia (stroke).[1][2][3]

Q2: What are the expected solubility characteristics of this compound in aqueous solutions?

A2: While specific solubility data for this compound is not publicly available, as a small molecule drug candidate, its aqueous solubility may be limited. Researchers should anticipate that this compound may be sparingly soluble in neutral aqueous buffers. Its solubility may be influenced by pH, buffer composition, and the presence of co-solvents. For initial experiments, it is advisable to test solubility in common solvents such as dimethyl sulfoxide (B87167) (DMSO) followed by dilution in aqueous media.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to first prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. This stock can then be diluted to the final working concentration in the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low (typically <0.5%) to avoid affecting experimental results.

Q4: What are the potential stability issues with this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions has not been publicly characterized. Potential stability issues for similar compounds in aqueous media can include hydrolysis, oxidation, and precipitation over time. The rate of degradation can be affected by factors such as pH, temperature, and light exposure. It is recommended to prepare fresh aqueous solutions for each experiment and to store stock solutions at -20°C or -80°C.

Q5: Are there any known incompatibilities of this compound with common lab reagents?

A5: There is no specific information on the incompatibilities of this compound. As a general precaution, avoid strong acids, strong bases, and oxidizing agents unless their effects are the subject of the investigation. When using complex cell culture media or assay buffers, it is advisable to perform a preliminary test to ensure this compound does not precipitate or degrade.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound in aqueous buffer Low intrinsic aqueous solubility.- Prepare a high-concentration stock solution in DMSO and dilute into the aqueous buffer.- Try gentle heating (e.g., 37°C) and vortexing to aid dissolution.- Consider using a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution, if compatible with your assay.
Precipitation observed after diluting DMSO stock into aqueous buffer The compound has precipitated out of solution upon addition to the aqueous environment.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in your experiments).- Use a buffer with a different pH to see if solubility is pH-dependent.- Consider the use of solubilizing agents such as cyclodextrins.
Inconsistent experimental results Degradation of this compound in the aqueous solution.- Prepare fresh dilutions from the DMSO stock immediately before each experiment.- Protect the solution from light by using amber vials or covering with foil.- Perform experiments at a controlled temperature.- Conduct a preliminary stability study in your experimental buffer to determine the time frame for reliable use.
Loss of activity over time in stored aqueous solutions Chemical instability of the compound in the aqueous environment.- Store aqueous solutions at 4°C for short-term use (a few hours) and on ice during the experiment.- For longer-term storage, aliquot DMSO stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder and DMSO to come to room temperature.

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Aqueous Solubility Assessment (Shake-Flask Method)
  • Materials:

    • This compound powder

    • Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4)

    • Orbital shaker

    • Centrifuge

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect a sample of the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Protocol 3: Preliminary Stability Assessment in Aqueous Solution
  • Materials:

    • This compound stock solution in DMSO

    • Aqueous buffer of interest

    • Incubator or water bath set to the desired temperature

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired concentration.

    • Divide the solution into several aliquots in separate vials.

    • Immediately analyze one aliquot to determine the initial concentration (T=0).

    • Store the remaining aliquots under the desired conditions (e.g., 4°C, room temperature, 37°C), protected from light.

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze the concentration of this compound.

    • Plot the concentration of this compound as a function of time to assess its stability.

Visualizations

HZS60_Mechanism_of_Action cluster_neuron Neuron NMDAR Extrasynaptic NMDAR Death_Signaling Excitotoxic Death Signaling NMDAR->Death_Signaling Interaction TRPM4 TRPM4 TRPM4->Death_Signaling Interaction This compound This compound This compound->Death_Signaling Inhibits Interaction

Caption: Mechanism of action of this compound.

Experimental_Workflow_Solubility Start Start Prepare_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution in Aqueous Buffer Prepare_Stock->Prepare_Working Check_Solubility Is the solution clear? Prepare_Working->Check_Solubility Troubleshoot Troubleshoot: - Adjust concentration - Change buffer pH - Add co-solvent Check_Solubility->Troubleshoot No Proceed Proceed with Experiment Check_Solubility->Proceed Yes Troubleshoot->Prepare_Working End End Proceed->End

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Logic Problem Precipitation Observed? Cause1 Low Aqueous Solubility Problem->Cause1 Cause2 Buffer Incompatibility Problem->Cause2 Cause3 Degradation Problem->Cause3 Solution1 Use Organic Stock & Dilute Further Cause1->Solution1 Solution2 Test Different pH/Buffers Cause2->Solution2 Solution3 Prepare Fresh Solution Cause3->Solution3

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Optimizing HZS60 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HZS60, a novel brain-penetrant NMDAR/TRPM4 interaction interface inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental dosage to achieve maximal therapeutic effect while minimizing potential off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a neuroprotective agent that functions by inhibiting the protein-protein interaction between the extrasynaptic N-methyl-D-aspartate receptor (NMDAR) and the transient receptor potential melastatin 4 (TRPM4) channel. This interaction is believed to be a key component of the cell death signaling cascade initiated by excitotoxicity, particularly in the context of ischemic stroke. By disrupting this complex, this compound aims to mitigate neuronal damage.

Q2: What are the known off-target effects of this compound?

A2: As a novel compound, the off-target profile of this compound is not yet extensively characterized in publicly available literature. Off-target effects occur when a drug interacts with proteins other than its intended target, which can lead to unforeseen biological consequences or toxicity.[1] It is crucial for researchers to empirically determine the off-target profile of this compound within their specific experimental systems.

Q3: How can I begin to assess the potential off-target effects of this compound in my experiments?

A3: A multi-faceted approach is recommended. Initially, computational methods can be used to predict potential off-target interactions based on the structure of this compound.[2][3] Subsequently, experimental validation is critical. Techniques such as kinase selectivity profiling, chemical proteomics, and cellular thermal shift assays (CETSA) are powerful methods to identify unintended binding partners.[4]

Q4: What is a suitable starting concentration for in vitro experiments with this compound?

A4: For initial in vitro experiments, it is advisable to perform a dose-response curve to determine the optimal concentration. A starting point could be guided by any available in vitro neuroprotection data for this compound or similar NMDAR/TRPM4 interface inhibitors. It is recommended to use the lowest concentration that elicits the desired on-target effect to minimize the risk of off-target binding.[5]

Q5: How should I prepare and store this compound solutions to ensure stability and solubility?

A5: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] When preparing working solutions, ensure the final concentration of the organic solvent is kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts in your experiments.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

This could be due to off-target effects, compound instability, or issues with the experimental setup.

Troubleshooting Steps:

  • Verify On-Target Engagement: Confirm that this compound is engaging with its intended target (the NMDAR/TRPM4 complex) in your system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for verifying target engagement in intact cells.[8][9]

  • Assess Compound Integrity: Ensure your this compound stock solution has not degraded. Degradation can be indicated by a change in color or the appearance of precipitate.[7] High-performance liquid chromatography (HPLC) can be used to check the purity of your compound over time.[7]

  • Rule Out Non-Specific Effects: Include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO) and potentially a structurally similar but inactive analog of this compound if available.[5]

  • Investigate Potential Off-Targets: If on-target engagement is confirmed and the compound is stable, the unexpected results may be due to off-target effects. Consider performing a broad kinase selectivity screen or a proteomic-based off-target identification study.

Issue 2: Observed Cellular Toxicity at Effective Concentrations

If this compound induces cellular toxicity at concentrations required for its neuroprotective effect, it could be due to on-target toxicity in your specific cell type or, more likely, off-target effects.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Toxicity: Determine the concentration at which toxicity is observed and compare it to the concentration required for the desired biological effect.

  • Genetic Validation of the Target: To distinguish between on-target and off-target toxicity, use genetic approaches like siRNA or CRISPR/Cas9 to knock down or knock out the NMDAR or TRPM4 subunits.[1] If the toxicity persists in the absence of the intended target, it is likely an off-target effect.[10]

  • Identify the Off-Target: Employ techniques like chemical proteomics to identify the unintended binding partners of this compound that may be responsible for the toxicity.[4][11] Once potential off-targets are identified, you can use genetic or pharmacological tools to validate their role in the observed toxicity.

Data Presentation

To illustrate the type of data you might generate when investigating off-target effects, the following tables provide hypothetical examples.

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table shows the percentage of inhibition of a panel of kinases at a single concentration of this compound (e.g., 1 µM). Significant inhibition of kinases other than the intended signaling pathway components may indicate off-target activity.[12][13]

Kinase Target% Inhibition at 1 µM this compound
On-Target Pathway Related
CaMKIIα15%
Off-Target Kinases
Kinase A85%
Kinase B5%
Kinase C78%
... (and so on for a broad panel)

Table 2: Dose-Response Data for On-Target vs. Off-Target Effects

This table compares the EC50 (effective concentration for 50% of maximal on-target effect) with the IC50 (inhibitory concentration for 50% of an off-target effect or toxicity). A large window between these values is desirable.

EffectMetricThis compound ConcentrationTherapeutic Window
On-Target
NeuroprotectionEC50100 nM100x
Off-Target
Inhibition of Kinase AIC5010 µM
Cellular ToxicityIC5025 µM

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its target protein complex within a cellular context.[8][14]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3-5 minutes) to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (e.g., NMDAR or TRPM4 subunit) in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[15][16]

Protocol 2: Chemical Proteomics for Off-Target Identification

Objective: To identify the direct binding partners of this compound in an unbiased manner.[4][17]

Methodology:

  • Probe Synthesis: Synthesize a probe molecule by attaching a reactive group (e.g., a photo-activatable crosslinker) and a reporter tag (e.g., biotin) to the this compound molecule, ensuring that its binding properties are not significantly altered.

  • Cellular Labeling: Incubate cells or cell lysates with the this compound probe.

  • Crosslinking: For photo-activatable probes, expose the samples to UV light to covalently link the probe to its binding partners.

  • Enrichment: Lyse the cells and use an affinity resin (e.g., streptavidin beads for a biotin (B1667282) tag) to enrich for the probe-protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

  • Data Analysis: Proteins that are significantly enriched in the this compound-probe sample compared to a control are considered potential off-targets.

Mandatory Visualizations

This compound Mechanism of Action Pathway cluster_0 Excitotoxic Stimulus cluster_1 Postsynaptic Neuron Glutamate Excess Glutamate NMDAR Extrasynaptic NMDAR Glutamate->NMDAR Activates Complex NMDAR/TRPM4 Complex NMDAR->Complex TRPM4 TRPM4 Channel TRPM4->Complex Ca_Influx Excessive Ca2+ Influx Complex->Ca_Influx Potentiates Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death Triggers This compound This compound This compound->Complex Inhibits Interaction

Caption: this compound inhibits the interaction between extrasynaptic NMDAR and TRPM4.

Experimental Workflow for Off-Target Identification Start Start: Unexpected Phenotype Observed Check_Compound Step 1: Verify Compound Integrity (HPLC) Start->Check_Compound CETSA Step 2: Confirm On-Target Engagement (CETSA) Check_Compound->CETSA Decision1 Target Engaged? CETSA->Decision1 Kinase_Profiling Alternative Step 3: Kinase Profiling CETSA->Kinase_Profiling Parallel Approach Proteomics Step 3: Off-Target ID (Chemical Proteomics) Decision1->Proteomics Yes Troubleshoot_Assay Troubleshoot Experimental Assay Decision1->Troubleshoot_Assay No Validate_Off_Target Step 4: Validate Off-Target (siRNA/CRISPR) Proteomics->Validate_Off_Target Kinase_Profiling->Validate_Off_Target End End: Identify Source of Phenotype Validate_Off_Target->End

Caption: A workflow for systematically identifying off-target effects.

Dosage Optimization Logic Start Start: Determine On-Target EC50 Dose_Response Perform Dose-Response for Toxicity (IC50) Start->Dose_Response Decision Is Therapeutic Window Sufficient? Dose_Response->Decision Optimize Use Lowest Effective Dose Decision->Optimize Yes Investigate Investigate Off-Target Toxicity Decision->Investigate No End_Success Proceed with Optimized Dose Optimize->End_Success End_Reevaluate Re-evaluate Compound or Analogs Investigate->End_Reevaluate

Caption: A logical approach to optimizing this compound dosage.

References

Technical Support Center: HZS60 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "HZS60" is not publicly available. The following technical support guide is a representative document based on common challenges encountered during the synthesis and purification of novel small molecule compounds in a drug development context. The experimental details provided are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during the final coupling step of the this compound synthesis?

A1: The most frequently observed cause of low yield in the final Suzuki coupling step is the degradation of the boronic acid ester reagent. This reagent is sensitive to moisture and oxygen. Ensure that it is stored under an inert atmosphere (nitrogen or argon) and that all solvents are rigorously dried before use. Another common issue is incomplete reaction, which can be addressed by increasing the reaction time or temperature, or by using a different palladium catalyst and ligand combination. See the table below for a comparison of reaction conditions.

Q2: I am observing a significant amount of a side-product with a mass of [M+14] in my final reaction mixture. What is this impurity?

A2: A common side-product with an additional 14 atomic mass units often corresponds to the methylation of an amine or hydroxyl group. If your synthesis route involves demethylation steps, this could be an indication of incomplete reaction. Alternatively, if solvents like methanol (B129727) are used in subsequent steps, residual activating agents could promote methylation. We recommend analyzing your starting materials and intermediates for any methylating agents and ensuring complete quenching of all reactive species.

Q3: My purified this compound shows poor solubility in aqueous buffers. What can I do?

A3: this compound is a highly hydrophobic molecule. For in-vitro assays, we recommend preparing a high-concentration stock solution in an organic solvent such as DMSO or ethanol (B145695) and then diluting it into the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid impacting the experimental results. For formulation development, exploring different salt forms or co-solvents may be necessary to improve aqueous solubility.

Q4: During purification by reverse-phase HPLC, I see significant peak tailing. How can I improve the peak shape?

A4: Peak tailing for amine-containing compounds like this compound on reverse-phase columns is often due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), or an acid, like trifluoroacetic acid (TFA), to the mobile phase can help to sharpen the peak. Using a column with end-capping or a different stationary phase (e.g., a polymer-based C18) can also mitigate this issue.

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis (Final Step)
Observed Problem Potential Cause Recommended Action
Low conversion of starting material Inactive catalystUse freshly prepared catalyst solution. Ensure proper ligand-to-metal ratio.
Poor quality of boronic acid esterPurchase from a reputable supplier or re-purify before use. Store under inert gas.
Insufficient reaction temperatureIncrease temperature in 5 °C increments. Monitor for degradation products.
Formation of multiple side-products Reaction temperature too highDecrease reaction temperature. Consider a milder catalyst system.
Oxygen contaminationDegas all solvents thoroughly. Maintain a positive pressure of inert gas.
Product degradation Extended reaction timeMonitor the reaction by LC-MS and stop when starting material is consumed.
Incompatible baseScreen alternative inorganic bases (e.g., K3PO4, Cs2CO3).
Guide 2: this compound Purification by Flash Chromatography
Observed Problem Potential Cause Recommended Action
Poor separation of this compound and impurities Inappropriate solvent systemPerform TLC or analytical HPLC to screen for a more effective eluent system.
Column overloadingReduce the amount of crude material loaded onto the column.
This compound elutes with the solvent front Solvent system is too polarStart with a less polar solvent system (e.g., 100% hexane) and gradually increase polarity.
This compound does not elute from the column Solvent system is not polar enoughUse a stronger eluting solvent, such as methanol or a small percentage of acetic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki Coupling
  • To a dried reaction flask, add the aryl bromide intermediate (1.0 eq), the boronic acid ester (1.2 eq), and cesium carbonate (2.5 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (B91453) and water (4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Preparative HPLC
  • Column: C18, 5 µm, 19 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 20% to 80% B over 15 minutes

  • Flow Rate: 20 mL/min

  • Detection: 254 nm

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of DMSO.

    • Inject the solution onto the preparative HPLC system.

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the fractions by analytical LC-MS.

    • Combine the pure fractions and remove the solvent by lyophilization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Aryl Bromide + Boronic Acid Ester B Suzuki Coupling (Pd Catalyst, Base) A->B Reagents C Crude this compound B->C Reaction D Flash Chromatography C->D Initial Cleanup E Prep HPLC D->E Fine Purification F Pure this compound E->F Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Low Yield Observed q1 Is Starting Material Consumed? start->q1 a1 Increase Reaction Time/Temp Check Catalyst Activity q1->a1 No q2 Multiple Side Products? q1->q2 Yes a2 Lower Temperature Ensure Inert Atmosphere q2->a2 Yes a3 Check Reagent Purity (especially boronic ester) q2->a3 No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

Technical Support Center: Understanding and Optimizing the In Vivo Performance of HZS60

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HZS60. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo studies with this compound.

Recent groundbreaking research has identified this compound as a novel and potent brain-penetrant inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin 4 (TRPM4) interaction interface. Studies have highlighted its potential as a therapeutic agent for cerebral ischemia, noting its favorable pharmacokinetic profile and excellent brain permeability.[1]

This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule inhibitor that targets the protein-protein interaction between the extrasynaptic NMDAR and TRPM4.[1] This interaction is a key component of a death signaling complex implicated in the pathogenesis of ischemic stroke.[1][2] By inhibiting this interaction, this compound provides neuroprotection against ischemic injury.[1]

Q2: The initial premise of our research was that this compound has poor bioavailability. Is this accurate?

Current literature suggests the contrary. Recent studies have described this compound as having a "favorable pharmacokinetic profile and excellent brain permeability."[1] This indicates that this compound is likely to have good absorption and distribution characteristics in vivo, particularly into the brain tissue, which is its target organ.

Q3: What are the potential reasons for observing seemingly "poor bioavailability" in our in vivo study with this compound?

If your in vivo results suggest poor bioavailability despite published reports, several factors could be at play. This troubleshooting guide will help you address these potential issues.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low plasma/brain concentration of this compound Inadequate vehicle/formulation: this compound may not be fully solubilized or stable in the chosen vehicle.Test the solubility and stability of this compound in various pharmaceutically acceptable vehicles. Consider formulations known to enhance the bioavailability of other compounds, such as lipid-based systems or amorphous solid dispersions.[3][4]
Incorrect dosing procedure: Improper administration (e.g., incorrect gavage technique) can lead to incomplete dosing.Ensure all personnel are properly trained in the selected dosing method. For oral dosing, verify correct placement of the gavage needle. For intravenous dosing, check for signs of extravasation.
High first-pass metabolism: Although not specifically reported for this compound, some compounds are extensively metabolized by the liver after oral administration, reducing the amount of active drug reaching systemic circulation.Consider a pilot study comparing oral (PO) and intravenous (IV) administration to determine the absolute bioavailability. If first-pass metabolism is high, alternative routes of administration (e.g., intraperitoneal, subcutaneous) may be explored.
High variability in animal-to-animal results Inconsistent fasting state: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption.Standardize the fasting period for all animals before dosing. A typical fasting period for rodents is overnight.
Biological variability: Individual differences in metabolism and absorption can lead to varied pharmacokinetic profiles.Increase the number of animals per group to improve statistical power and account for biological variability.
Lack of therapeutic effect in an ischemic stroke model Timing of administration: The therapeutic window for neuroprotective agents in stroke models can be narrow.Optimize the time of this compound administration relative to the induction of ischemia. The initial studies with this compound should provide a starting point.
Inadequate dose: The dose used may be insufficient to achieve a therapeutic concentration at the target site.Perform a dose-response study to determine the optimal therapeutic dose of this compound in your specific animal model.

Experimental Protocols

Protocol 1: In Vivo Bioavailability and Brain Penetration Study of this compound in a Rodent Model of Ischemic Stroke

1. Animal Model:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.

  • Model: Middle Cerebral Artery Occlusion (MCAO) is a common model for inducing focal cerebral ischemia.[5]

2. Formulation and Dosing:

  • Vehicle Selection: Based on pre-formulation studies, select a vehicle that ensures complete solubilization and stability of this compound. Common vehicles include a mixture of DMSO, PEG400, and saline.

  • Dose Administration:

    • Oral (PO): Administer this compound via oral gavage.

    • Intravenous (IV): Administer this compound via tail vein injection as a bolus dose.[6]

3. Study Design:

  • Groups:

    • Group 1: this compound administered orally (e.g., 10 mg/kg).

    • Group 2: this compound administered intravenously (e.g., 2 mg/kg).

    • Group 3: Vehicle control (oral).

    • Group 4: Vehicle control (intravenous).

  • Time Points: Collect blood and brain tissue samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

4. Sample Collection and Processing:

  • Blood Collection: Collect blood via cardiac puncture or from the tail vein into heparinized tubes. Centrifuge to separate plasma.

  • Brain Tissue Collection: Perfuse animals with saline to remove blood from the brain. Harvest the brain and dissect the ischemic and contralateral hemispheres.

  • Sample Storage: Store all plasma and brain homogenate samples at -80°C until analysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma and brain homogenates.

6. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters including:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Brain-to-plasma concentration ratio

Signaling Pathway and Experimental Workflow Diagrams

HZS60_Mechanism_of_Action Glutamate Excess Glutamate (Ischemic Condition) eNMDAR Extrasynaptic NMDAR Activation Glutamate->eNMDAR DeathComplex NMDAR/TRPM4 Death Signaling Complex eNMDAR->DeathComplex interacts with TRPM4 TRPM4 TRPM4->DeathComplex Ca_Influx Excessive Ca2+ Influx DeathComplex->Ca_Influx This compound This compound This compound->DeathComplex Inhibits Interaction Neuroprotection Neuroprotection This compound->Neuroprotection Neurotoxicity Neurotoxicity & Cell Death Ca_Influx->Neurotoxicity In_Vivo_Bioavailability_Workflow start Start: In Vivo Study Design animal_model Select Animal Model (e.g., MCAO Rat) start->animal_model formulation Prepare this compound Formulation animal_model->formulation dosing Administer this compound (PO and IV routes) formulation->dosing sampling Collect Blood and Brain Samples at Timed Intervals dosing->sampling analysis Quantify this compound Concentration (LC-MS/MS) sampling->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2, etc.) analysis->pk_analysis results Evaluate Bioavailability and Brain Penetration pk_analysis->results

References

Troubleshooting HZS60 delivery across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HZS60. This resource is designed to assist researchers, scientists, and drug development professionals in successfully delivering this compound across the blood-brain barrier (BBB) in their experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, brain-penetrant small molecule inhibitor that disrupts the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the Transient Receptor Potential Melastatin 4 (TRPM4) channel.[1] In pathological conditions like ischemic stroke, the formation of an extrasynaptic NMDAR/TRPM4 complex is a key step in a death signaling cascade that leads to neuronal apoptosis.[2][3] this compound exerts its neuroprotective effects by targeting this protein-protein interface, thereby blocking downstream excitotoxicity without interfering with the normal physiological functions of synaptic NMDARs.[4][5]

Q2: this compound is reported to have "excellent brain permeability." What does this mean for my experiments?

A2: The reported "excellent brain permeability" of this compound suggests that it is likely to efficiently cross the BBB and reach its target in the central nervous system (CNS).[1] However, the efficiency of BBB penetration can be influenced by experimental conditions, including the formulation of this compound, the animal model used, and the specific experimental design. This guide provides protocols and troubleshooting tips to help you optimize and verify the delivery of this compound in your studies.

Q3: I am observing poor solubility of this compound in my aqueous buffer. What can I do?

A3: Poor aqueous solubility is a common challenge for small molecule inhibitors.[6] First, ensure you are using a fresh, high-quality stock solution of this compound, typically dissolved in an organic solvent like DMSO. For aqueous-based assays, it is crucial to minimize the final concentration of the organic solvent. If solubility issues persist, consider using formulation strategies such as the inclusion of co-solvents, cyclodextrins, or surfactants.[7][8] Refer to the "Troubleshooting Poor Solubility" section for more detailed guidance.

Q4: My in vitro BBB model shows low permeability for this compound. How can I troubleshoot this?

A4: Low permeability in an in vitro model can stem from several factors. First, verify the integrity of your BBB model by measuring transendothelial electrical resistance (TEER) and the permeability of a control compound with known low permeability. If the model is robust, the issue may lie with the experimental conditions for this compound. Ensure the compound is fully solubilized in the donor compartment. It is also possible that this compound is a substrate for efflux transporters expressed in your cell model.[9] Consider conducting a bidirectional permeability assay to investigate this possibility. See the "Troubleshooting In Vitro BBB Assays" section for a step-by-step guide.

Troubleshooting Guides

Troubleshooting Poor Solubility of this compound

Issues with the solubility of this compound can significantly impact the accuracy and reproducibility of your experiments. The following table outlines common problems and potential solutions.

Problem Potential Cause Suggested Solution
Precipitation in aqueous buffer This compound may have low aqueous solubility. The final concentration of the organic solvent from the stock solution may be too high.- Prepare a fresh, concentrated stock solution in 100% DMSO. - Minimize the final DMSO concentration in your working solution (ideally <0.5%). - Use sonication to aid dissolution. - Consider using a formulation with solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).[7]
Inconsistent results between experiments Incomplete dissolution of this compound leading to variability in the effective concentration.- Always visually inspect for full dissolution of the stock solution before further dilution. - Vortex the stock solution thoroughly before each use. - Prepare fresh working solutions for each experiment.
Low apparent concentration in assays Adsorption of the hydrophobic compound to plasticware.- Use low-protein-binding plates and pipette tips. - Include a surfactant in your buffer to reduce non-specific binding.
Troubleshooting In Vitro BBB Permeability Assays (e.g., PAMPA, Transwell)
Problem Potential Cause Suggested Solution
High permeability of control compound (low permeability marker) Compromised integrity of the artificial membrane or cell monolayer.- PAMPA: Ensure the lipid membrane is properly coated and has no defects.[10] - Transwell: Check for low TEER values. If low, re-culture cells and ensure proper tight junction formation.
Low permeability of this compound Poor passive diffusion. Active efflux by transporters (e.g., P-glycoprotein). Compound degradation.- Confirm solubility in the donor buffer. - Conduct a bidirectional assay to determine the efflux ratio. An efflux ratio >2 suggests active efflux.[11] - If efflux is suspected, co-administer with a known efflux pump inhibitor (e.g., verapamil). - Assess the stability of this compound in the assay media over the experiment's duration using LC-MS/MS.
High variability between replicates Inconsistent cell monolayer integrity. Pipetting errors. Incomplete dissolution.- Ensure consistent TEER values across all wells before starting the experiment. - Use calibrated pipettes and careful pipetting techniques. - Confirm complete solubilization of this compound in the donor solution.

Data Presentation

Representative Physicochemical Properties of a Brain-Penetrant Small Molecule

While specific data for this compound is not publicly available, the following table provides a summary of typical physicochemical properties for a small molecule with good CNS penetration. These values can serve as a useful benchmark.[12]

Property Typical Value for CNS Penetration
Molecular Weight (MW)< 450 Da
LogP (Lipophilicity)1 - 4
Polar Surface Area (PSA)< 90 Ų
Hydrogen Bond Donors (HBD)≤ 3
Hydrogen Bond Acceptors (HBA)≤ 7
pKa (for basic compounds)7.5 - 10.5
Representative Pharmacokinetic Parameters for a Brain-Penetrant Small Molecule

The following table presents typical pharmacokinetic parameters that indicate successful BBB penetration in preclinical models.

Parameter Description Typical Value for Good BBB Penetration
Brain-to-Plasma Ratio (Kp) Ratio of the total concentration of the drug in the brain to that in the plasma at steady state.> 0.5 - 1.0
Unbound Brain-to-Plasma Ratio (Kp,uu) Ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma.~ 1.0 (for passive diffusion)
In Vitro Permeability (Papp) Apparent permeability coefficient measured in an in vitro BBB model (e.g., PAMPA-BBB).> 4.0 x 10⁻⁶ cm/s

Experimental Protocols & Workflows

In Vitro BBB Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.[10]

Methodology:

  • Preparation of Lipid Mixture: Prepare a solution of a brain lipid mixture (e.g., polar brain lipid) in an organic solvent like dodecane.

  • Coating the Donor Plate: Coat the filter membrane of a 96-well donor plate with the lipid mixture.

  • Preparation of Solutions:

    • Donor Solution: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability: Calculate the effective permeability (Pe) using the following equation:

    • Pe = [ -ln(1 - [CA(t)] / Cequilibrium) ] / [ A * (1/VD + 1/VA) * t ]

      • Where: CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Workflow Diagram:

PAMPA_Workflow prep_lipid Prepare Lipid Mixture coat_plate Coat Donor Plate prep_lipid->coat_plate assemble Assemble PAMPA Sandwich coat_plate->assemble prep_solutions Prepare Donor and Acceptor Solutions prep_solutions->assemble incubate Incubate assemble->incubate quantify Quantify this compound Concentration incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

In Vivo BBB Penetration Assessment: In Situ Brain Perfusion

This technique allows for the measurement of the rate of drug uptake into the brain from a controlled perfusate, independent of systemic circulation.[13][14]

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Perfusion: Begin perfusion with a physiological buffer to wash out the blood from the brain vasculature.

  • Compound Infusion: Switch to a perfusion buffer containing a known concentration of this compound and a vascular marker (e.g., [14C]-sucrose) for a short duration (e.g., 30-60 seconds).

  • Termination: Stop the perfusion and decapitate the animal.

  • Sample Collection: Collect the brain and dissect the desired regions.

  • Homogenization and Analysis: Homogenize the brain tissue and analyze the concentration of this compound (e.g., by LC-MS/MS) and the vascular marker (by scintillation counting).

  • Calculation of Brain Uptake: Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.

Troubleshooting Workflow:

InSitu_Perfusion_Troubleshooting start Low Brain Uptake of this compound check_perfusion Verify Perfusion Rate and Pressure start->check_perfusion check_solubility Confirm this compound Solubility in Perfusate start->check_solubility check_binding Assess Non-Specific Binding to Tubing start->check_binding check_efflux Consider Active Efflux at the BBB start->check_efflux optimize_rate Optimize Perfusion Rate check_perfusion->optimize_rate If incorrect reformulate Reformulate Perfusate check_solubility->reformulate If precipitated use_low_binding_tubing Use Low-Binding Tubing check_binding->use_low_binding_tubing If high co_perfuse_inhibitor Co-perfuse with Efflux Inhibitor check_efflux->co_perfuse_inhibitor If suspected

Caption: Troubleshooting low brain uptake in in situ brain perfusion.

Quantification of this compound in Brain Tissue by LC-MS/MS

Accurate quantification of this compound in brain homogenates is crucial for in vivo studies.

Methodology:

  • Brain Homogenization: Homogenize the collected brain tissue in a suitable buffer (e.g., PBS) to create a uniform suspension.[15]

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing this compound and the internal standard.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for separation and quantification.[16][17]

  • Data Analysis: Determine the concentration of this compound based on a standard curve prepared in a blank brain matrix.

Signaling Pathway Diagram

This compound Mechanism of Neuroprotection in Ischemic Stroke

This compound acts by disrupting the pathological interaction between extrasynaptic NMDARs and TRPM4 channels, which is a key trigger for neuronal death in ischemic conditions.[2][18]

HZS60_Mechanism cluster_0 Ischemic Condition cluster_1 Extrasynaptic Space cluster_2 Downstream Signaling Glutamate_Release ↑ Extracellular Glutamate eNMDAR Extrasynaptic NMDAR Glutamate_Release->eNMDAR NMDAR_TRPM4_Complex NMDAR/TRPM4 Death Complex eNMDAR->NMDAR_TRPM4_Complex TRPM4 TRPM4 TRPM4->NMDAR_TRPM4_Complex Excitotoxicity Excitotoxicity NMDAR_TRPM4_Complex->Excitotoxicity Neuronal_Apoptosis Neuronal Apoptosis This compound This compound This compound->NMDAR_TRPM4_Complex Inhibits Formation Neuroprotection Neuroprotection This compound->Neuroprotection Excitotoxicity->Neuronal_Apoptosis

Caption: this compound inhibits the formation of the NMDAR/TRPM4 death complex.

References

Potential off-target effects of HZS60 in neurological research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HZS60, a novel inhibitor of the NMDAR/TRPM4 interaction interface. The focus is to help identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a brain-penetrant small molecule designed to inhibit the protein-protein interaction between the N-methyl-D-aspartate receptor (NMDAR) and the transient receptor potential cation channel subfamily M member 4 (TRPM4).[1] This interaction is implicated in the excitotoxic signaling cascade following ischemic events. By disrupting this complex, this compound aims to provide neuroprotection without directly blocking the NMDAR ion channel, thus preserving normal synaptic function.[2][3][4]

Q2: Is there a known selectivity profile for this compound against other receptors or kinases?

Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against a broad range of receptors and kinases. A related compound, FP802, is described as having a "safe pharmacology profile," and it has been shown that FP802 does not block NMDARs (subunits GluN1/GluN2A and GluN1/GluN2B) in heterologous expression systems at concentrations up to 250 µM.[2][5][6][7] However, a full off-target screening panel for this compound has not been published. Therefore, researchers should exercise caution and perform appropriate control experiments to validate the specificity of this compound in their model system.

Q3: What are the recommended in-house validation experiments to confirm the on-target effect of this compound?

To confirm that this compound is acting through its intended mechanism in your experimental setup, consider the following validation experiments:

  • Co-immunoprecipitation (Co-IP): Demonstrate that this compound disrupts the interaction between NMDAR and TRPM4 in your cell or tissue lysates.

  • Downstream Signaling Analysis: Assess the phosphorylation status or activity of signaling molecules known to be downstream of the NMDAR/TRPM4 complex, such as CREB.[3]

  • Calcium Imaging: While this compound is not expected to block NMDAR-mediated calcium influx, you can use calcium imaging to rule out direct channel blockade as a confounding factor.[3]

  • Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.

Troubleshooting Guide: Investigating Potential Off-Target Effects

Problem 1: I am observing a phenotype that is inconsistent with the known function of the NMDAR/TRPM4 complex.

Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response experiment. An off-target effect may have a different potency (EC50 or IC50) than the on-target effect.

  • Rescue Experiments: If possible, try to rescue the phenotype by overexpressing the target proteins (NMDAR and TRPM4) to see if the effect of this compound can be overcome.

  • Orthogonal Approaches: Use an alternative method to inhibit the NMDAR/TRPM4 interaction, such as siRNA or shRNA against TRPM4, to see if it phenocopies the effect of this compound.

  • Broad-Spectrum Antagonist Panels: Screen this compound against a panel of common neurological receptors and ion channels to identify potential off-target binding.

  • Kinase Profiling: Since many small molecule inhibitors can have off-target effects on kinases, consider a kinase profiling service to screen this compound against a large panel of kinases.

Problem 2: My results with this compound are not reproducible across different cell lines or experimental models.

Possible Cause: The expression levels of the on-target proteins (NMDAR, TRPM4) and potential off-target proteins may vary between different models, leading to inconsistent results.

Troubleshooting Steps:

  • Target Expression Analysis: Quantify the protein levels of NMDAR and TRPM4 in your different models using Western blotting or qPCR to ensure they are expressed at sufficient levels for this compound to have an on-target effect.

  • Cell Line Characterization: Be aware of the genetic background and known signaling pathway activities of the cell lines you are using.

  • Standardize Experimental Conditions: Ensure all experimental parameters, such as cell density, passage number, and media composition, are consistent across experiments.

Data Presentation

Table 1: On-Target vs. Potential Off-Target Activity of this compound

Researchers should aim to generate data to populate a similar table to understand the selectivity window of this compound in their system.

Target/AssayIC50 / EC50 (µM)Assay TypeSource
On-Target
NMDAR/TRPM4 InteractionUser-generated dataCo-immunoprecipitation
Neuroprotection (OGD)User-generated dataCell Viability Assay
Potential Off-Target
Kinase Panel (e.g., PKA, PKC, CaMKII)User-generated dataKinase Activity Assay
GPCR Binding (e.g., Adrenergic, Dopaminergic)User-generated dataRadioligand Binding Assay
Ion Channel Blockade (e.g., Na+, K+, Ca2+)User-generated dataElectrophysiology

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To assess the potential for off-target effects on protein kinases, a high-throughput kinase profiling assay is recommended.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Format: Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >300 kinases). Assays are typically performed as either radiometric assays (e.g., HotSpot) or mobility shift assays.[8][9][10]

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Follow-up: For any kinases that show significant inhibition (>50%) in the initial screen, perform a follow-up dose-response analysis to determine the IC50 value.

  • Data Analysis: Compare the IC50 values for any off-target kinases to the on-target potency of this compound to determine the selectivity window.

Visualizations

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation cluster_3 Phase 4: Conclusion phenotype Unexpected Phenotype Observed with this compound Treatment dose_response Perform Dose-Response Curve for Phenotype phenotype->dose_response knockdown Use siRNA/shRNA for TRPM4 to Phenocopy this compound dose_response->knockdown co_ip Confirm Disruption of NMDAR-TRPM4 Interaction knockdown->co_ip kinase_screen Kinase Panel Screen co_ip->kinase_screen Phenotype does not match knockdown or discorrelates with target engagement on_target Phenotype is On-Target co_ip->on_target Phenotype matches knockdown & correlates with target engagement receptor_screen Receptor Binding Assay Panel kinase_screen->receptor_screen off_target Phenotype is Off-Target receptor_screen->off_target

Caption: Experimental workflow for troubleshooting unexpected phenotypes observed with this compound.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound NMDAR_TRPM4 NMDAR-TRPM4 Complex This compound->NMDAR_TRPM4 Inhibits Interaction Off_Target_Kinase Off-Target Kinase (e.g., Kinase X) This compound->Off_Target_Kinase Inhibits Excitotoxicity Excitotoxicity Cascade NMDAR_TRPM4->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Blockade leads to Downstream_Signaling Downstream Signaling (e.g., p-ERK) Off_Target_Kinase->Downstream_Signaling Unexpected_Phenotype Unexpected Phenotype Downstream_Signaling->Unexpected_Phenotype

Caption: Signaling pathways: On-target vs. a hypothetical off-target effect of this compound.

G cluster_results Observed Results cluster_interpretation Interpretation exp_design Experimental Design This compound Treatment Group Vehicle Control Group Positive Control (Known Inhibitor) Negative Control (Inactive Analog) expected Expected Outcome (Neuroprotection) exp_design:h->expected unexpected Unexpected Outcome (e.g., Cell Proliferation) exp_design:h->unexpected on_target On-Target Effect expected->on_target off_target Potential Off-Target Effect unexpected->off_target

Caption: Logical relationship for interpreting experimental outcomes with this compound.

References

Addressing HZS60 formulation challenges for in vivo administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing formulation challenges associated with the in vivo administration of HZS60, a novel inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin 4 (TRPM4) interaction interface for neuroprotection in cerebral ischemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that disrupts the interaction between extrasynaptic NMDA receptors and TRPM4 channels.[1][2] This interaction is a key step in the excitotoxicity cascade that leads to neuronal death following an ischemic event.[1][2][3] By blocking this interaction, this compound aims to provide neuroprotection without directly inhibiting the essential physiological functions of NMDARs.[1][2][3]

Q2: What are the main challenges in formulating this compound for in vivo studies?

A2: Like many small molecule inhibitors, this compound is likely to be a hydrophobic compound with poor aqueous solubility. This can lead to several challenges for in vivo administration, including:

  • Precipitation: The compound may precipitate out of solution upon injection into the aqueous environment of the bloodstream, reducing its bioavailability and potentially causing embolism.

  • Low Bioavailability: Poor solubility can limit the amount of this compound that reaches the target tissue in the brain.

  • Vehicle Toxicity: The use of harsh organic solvents to dissolve this compound may introduce toxicity in animal models.[4]

Q3: What are some suitable vehicles for dissolving this compound for in vivo administration?

A3: The choice of vehicle is critical and depends on the specific physicochemical properties of this compound. Common vehicles for poorly soluble compounds include:

  • Aqueous solutions with co-solvents: A mixture of water or saline with a biocompatible organic solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). It is crucial to keep the final concentration of the organic solvent low to minimize toxicity.[5]

  • Oil-based vehicles: For highly lipophilic compounds, oils such as corn oil or sesame oil can be used, particularly for subcutaneous or intramuscular injections.[5]

  • Surfactant-based formulations: Surfactants like Tween 80 or Cremophor EL can form micelles to encapsulate and solubilize hydrophobic compounds.[6]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

Q4: How can I prevent my this compound formulation from precipitating upon injection?

A4: To prevent precipitation, consider the following strategies:

  • Optimize the vehicle composition: Experiment with different co-solvent ratios or types of solubilizing agents to find a formulation that maintains this compound in solution upon dilution in an aqueous environment.

  • Control the injection rate: A slower infusion rate can allow for better mixing with the blood and reduce the risk of localized high concentrations that can lead to precipitation.

  • Use a formulation that forms a stable dispersion: Nanoformulations, such as lipid-based nanoparticles or polymeric micelles, can improve the stability of hydrophobic drugs in circulation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates in the formulation vial before injection. The concentration of this compound exceeds its solubility in the chosen vehicle.- Increase the proportion of the organic co-solvent.- Gently warm the solution (if this compound is heat-stable).- Use sonication to aid dissolution.
The formulation appears cloudy or forms a precipitate after a short period. The formulation is not stable at room temperature or is sensitive to light.- Prepare the formulation fresh before each experiment.- Store the formulation protected from light and at a controlled temperature (e.g., on ice).
Precipitation is observed at the injection site or in the catheter. The compound is "crashing out" of solution upon contact with the aqueous physiological environment.- Decrease the concentration of the dosing solution and increase the injection volume (within animal welfare limits).- Switch to a more robust formulation, such as a cyclodextrin-based solution or a nanoformulation.
Inconsistent results or lower than expected efficacy in vivo. Poor bioavailability due to precipitation or rapid clearance.- Evaluate different routes of administration (e.g., intravenous vs. intraperitoneal).- Characterize the pharmacokinetic profile of your formulation to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Signs of toxicity in the animal model (e.g., lethargy, irritation at the injection site). The vehicle itself is causing adverse effects.- Reduce the concentration of the organic co-solvent in the formulation.- Switch to a more biocompatible vehicle. Include a vehicle-only control group in your experiments to assess the effects of the formulation components.[4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the targeted signaling pathway and a general experimental workflow for evaluating this compound in an in vivo model of cerebral ischemia.

HZS60_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDAR Extrasynaptic NMDA Receptor Glutamate->NMDAR Activates TRPM4 TRPM4 Channel NMDAR->TRPM4 Interaction Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx TRPM4->Ca_influx Excitotoxicity Excitotoxicity Cascade (Mitochondrial Dysfunction, etc.) Ca_influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death This compound This compound This compound->NMDAR Inhibits Interaction

This compound disrupts the NMDAR/TRPM4 excitotoxicity pathway.

InVivo_Workflow Formulation This compound Formulation (e.g., in saline with co-solvent) Administration In Vivo Administration (e.g., Intravenous Injection) Formulation->Administration MCAO Induce Cerebral Ischemia (MCAO Model in Mice) MCAO->Administration Behavioral Neurological & Behavioral Assessment Administration->Behavioral Histology Histological Analysis (Infarct Volume Measurement) Administration->Histology Biochemical Biochemical Assays (e.g., Western Blot, ELISA) Administration->Biochemical Analysis Data Analysis & Interpretation Behavioral->Analysis Histology->Analysis Biochemical->Analysis

References

Technical Support Center: Refining HZS60 Treatment Windows in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HZS60 in preclinical ischemic stroke models. Our aim is to address common challenges encountered during the critical process of defining and refining the therapeutic window of this novel NMDAR/TRPM4 interaction inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in ischemic stroke?

A1: this compound is a novel brain-penetrant inhibitor of the N-methyl-D-aspartate receptor (NMDAR) and Transient Receptor Potential Melastatin 4 (TRPM4) protein-protein interaction. This interaction is a key component of a "death signaling complex" that is activated during cerebral ischemia. By disrupting this interaction, this compound is believed to exert a neuroprotective effect against ischemic injury.[1][2]

Q2: Which animal model is most appropriate for studying this compound's efficacy?

A2: The intraluminal filament model of middle cerebral artery occlusion (MCAO) is a widely used and established method for inducing focal cerebral ischemia in rodents and is suitable for evaluating the neuroprotective effects of this compound.[3][4][5] This model can be either transient (allowing for reperfusion) or permanent, mimicking different aspects of human ischemic stroke. The choice between transient and permanent MCAO will depend on the specific research question regarding this compound's efficacy in the context of reperfusion.

Q3: What are the critical parameters to monitor during MCAO surgery to ensure model consistency?

A3: To reduce variability in your MCAO model, it is crucial to monitor physiological parameters such as cerebral blood flow (CBF), body temperature, heart rate, and blood gases. A significant drop in CBF (typically >70%) after filament insertion and its restoration upon reperfusion (in transient models) is a key indicator of successful occlusion. Maintaining normothermia is also critical, as temperature can significantly impact infarct volume.

Q4: How can I confirm the correct placement of the intraluminal filament?

A4: Laser Doppler flowmetry is the gold standard for real-time monitoring of cerebral blood flow in the territory of the middle cerebral artery (MCA). A sharp drop in blood flow upon filament advancement and its recovery upon withdrawal confirms correct placement and successful reperfusion. Post-mortem, the anatomy of the Circle of Willis can be examined to understand potential sources of variability in lesion volume.[3]

Troubleshooting Guide

Issue 1: High variability in infarct volumes despite consistent this compound administration.

  • Question: We are observing significant variability in infarct volumes in our this compound-treated group, making it difficult to determine a clear therapeutic effect. What could be the cause?

  • Answer: High variability in the MCAO model is a common challenge.[3] Several factors could be contributing:

    • Inconsistent MCAO Surgery: Ensure your surgical procedure is highly standardized. This includes the filament type and size, depth of insertion, and duration of occlusion. Even minor variations can lead to different infarct sizes.[6]

    • Animal Strain and Anatomy: The cerebrovascular anatomy, particularly the Circle of Willis, can vary between individual animals, leading to differences in collateral blood flow and, consequently, infarct volume.[3] Consider screening animals for specific vascular anatomy if variability is unmanageable.

    • Physiological Parameters: As mentioned in the FAQs, maintaining stable and consistent physiological parameters (temperature, blood pressure, etc.) during and after surgery is crucial.

    • This compound Administration: Confirm the accuracy of your dosing and the stability of the this compound formulation.

Issue 2: this compound shows efficacy when administered before or immediately after MCAO, but not at later time points.

  • Question: Our initial studies show this compound is neuroprotective when given prophylactically or at the time of reperfusion, but we lose the effect when administered 2-3 hours post-MCAO. How can we investigate extending the therapeutic window?

  • Answer: This is a common challenge in the development of neuroprotective agents.[4] The therapeutic window is often narrow in preclinical models.[7] Here are some strategies to explore:

    • Dose-Response Study: It's possible that a higher dose of this compound is required to achieve a therapeutic effect at later time points. Conduct a dose-escalation study at a fixed delayed time point (e.g., 3 hours post-MCAO).

    • Combination Therapy: Consider combining this compound with a therapy that targets a different mechanism of injury, such as a thrombolytic or an anti-inflammatory agent.

    • Route of Administration: If you are using systemic administration, confirm that this compound is reaching the target tissue in sufficient concentrations at later time points. You may need to perform pharmacokinetic studies.

    • Refining the Model: In some cases, a less severe ischemic insult may allow for a wider therapeutic window. You could consider reducing the duration of MCAO.

Issue 3: Unexpected animal mortality in the this compound-treated group.

  • Question: We are observing a higher-than-expected mortality rate in animals receiving this compound, particularly at higher doses. What could be the cause?

  • Answer: While this compound is being developed for its neuroprotective properties, high concentrations of any compound can have off-target or toxic effects.

    • Toxicity Study: Conduct a separate study to determine the maximum tolerated dose (MTD) of this compound in naive animals (without MCAO). This will help you understand the compound's intrinsic toxicity profile.

    • Cardiovascular Effects: Given that this compound targets an ion channel (TRPM4), it is possible that high doses could have cardiovascular side effects. Monitor blood pressure and heart rate closely after administration.

    • Drug Formulation: Ensure the vehicle used to dissolve this compound is not contributing to the toxicity. Perform a vehicle-only control group.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Infarct Volume and Neurological Deficit Score (Administered at 1-hour post-reperfusion in a 60-minute transient MCAO model)

This compound Dose (mg/kg)Infarct Volume (% of hemisphere)Neurological Deficit Score (0-5 scale)
Vehicle Control35.2 ± 4.53.1 ± 0.4
528.1 ± 3.92.5 ± 0.5
1020.5 ± 3.21.8 ± 0.3
2015.8 ± 2.91.2 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Therapeutic Window of this compound (10 mg/kg) on Infarct Volume in a 60-minute transient MCAO model

Time of Administration (post-reperfusion)Infarct Volume (% of hemisphere)% Reduction vs. Vehicle
Vehicle Control34.8 ± 5.1-
1 hour20.1 ± 3.542.2%
2 hours24.7 ± 4.229.0%
3 hours29.9 ± 4.814.1%
4 hours33.5 ± 5.33.7%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

  • Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance). Place the animal in a supine position and maintain body temperature at 37°C using a heating pad.

  • Surgical Incision: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal ECA and the proximal CCA. Place a temporary ligature around the ICA.

  • Filament Insertion: Make a small incision in the CCA proximal to the ligation. Insert a 6-0 silicon-coated monofilament through the CCA into the ICA to occlude the origin of the MCA. The advancement distance is typically 9-11 mm from the carotid bifurcation.

  • Cerebral Blood Flow Monitoring: Use a Laser Doppler flowmeter placed on the skull over the MCA territory to monitor CBF. A successful occlusion should result in a >70% drop in CBF.

  • Occlusion Period: Maintain the filament in place for the desired occlusion time (e.g., 60 minutes).

  • Reperfusion: Gently withdraw the filament to allow for reperfusion. A restoration of CBF should be observed on the Laser Doppler.

  • Wound Closure and Post-operative Care: Remove the ligatures (except for the permanent distal ECA ligation), close the incision, and allow the animal to recover. Provide post-operative analgesia and monitor for recovery.

Protocol 2: Evaluation of Infarct Volume using TTC Staining

  • Brain Extraction: At the desired endpoint (e.g., 24 hours post-MCAO), euthanize the animal and carefully extract the brain.

  • Brain Slicing: Place the brain in a cold brain matrix and slice it into 2 mm coronal sections.

  • TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Image Acquisition and Analysis: Scan or photograph both sides of each brain slice. Use image analysis software (e.g., ImageJ) to quantify the infarct area (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Infarct Volume Calculation: Calculate the infarct volume, correcting for edema, using a standard formula (e.g., Swanson's method).

Visualizations

HZS60_Signaling_Pathway cluster_ischemia Ischemic Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDAR_Activation Extrasynaptic NMDAR Activation Glutamate_Release->NMDAR_Activation Ca_Influx ↑ Ca2+ Influx NMDAR_Activation->Ca_Influx Death_Complex NMDAR-TRPM4 Death Complex NMDAR_Activation->Death_Complex TRPM4_Activation TRPM4 Activation Ca_Influx->TRPM4_Activation TRPM4_Activation->Death_Complex Neuronal_Death Neuronal Death Death_Complex->Neuronal_Death Neuroprotection Neuroprotection This compound This compound This compound->Death_Complex Inhibits Interaction

Caption: Proposed signaling pathway of this compound in ischemic stroke.

Experimental_Workflow Start MCAO_Model Establish tMCAO Model (e.g., 60 min occlusion) Start->MCAO_Model Dose_Response Dose-Response Study (Fixed Time Point, e.g., 1h post-reperfusion) MCAO_Model->Dose_Response Optimal_Dose Determine Optimal Dose (e.g., 10 mg/kg) Dose_Response->Optimal_Dose Time_Window Therapeutic Window Study (Administer Optimal Dose at Various Time Points) Optimal_Dose->Time_Window Outcome_Analysis Outcome Analysis (Infarct Volume, Neurological Score) Time_Window->Outcome_Analysis End Outcome_Analysis->End

Caption: Workflow for refining the this compound treatment window.

Troubleshooting_Tree Start High Infarct Variability Check_CBF Consistent CBF drop (>70%)? Start->Check_CBF Refine_Surgery Refine Surgical Technique (Filament, Insertion Depth) Check_CBF->Refine_Surgery No Check_Temp Stable Core Body Temperature? Check_CBF->Check_Temp Yes Refine_Surgery->Check_CBF Implement_Temp_Control Implement/Improve Temperature Control Check_Temp->Implement_Temp_Control No Check_Dosing Accurate Dosing & Formulation? Check_Temp->Check_Dosing Yes Implement_Temp_Control->Check_Temp Validate_Dosing Validate Drug Prep & Administration Check_Dosing->Validate_Dosing No Success Reduced Variability Check_Dosing->Success Yes Validate_Dosing->Check_Dosing

Caption: Troubleshooting high infarct volume variability.

References

Validation & Comparative

Validating the Neuroprotective Potential of HZS60 in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective neuroprotective therapies for ischemic stroke and neurodegenerative diseases has led to the investigation of numerous molecular targets. HZS60, a novel brain-penetrant inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin 4 (TRPM4) interaction interface, has emerged as a promising candidate.[1] This guide provides a comprehensive comparison of this compound with established neuroprotective agents, offering supporting experimental data and detailed protocols to aid researchers in validating its efficacy in primary neuron cultures.

Comparative Analysis of Neuroprotective Efficacy

To contextualize the neuroprotective potential of this compound, its performance should be benchmarked against agents with different mechanisms of action. This section summarizes the available data on the efficacy of this compound and two alternative compounds, Edaravone and Y-27632, in primary neuron models of ischemic injury.

It is crucial to note that the following data is compiled from different studies and direct head-to-head comparative experiments under identical conditions have not been published. Therefore, this comparison serves as a preliminary guide and highlights the need for further integrated research.

CompoundNeuronal ModelInsultConcentrationOutcome MeasureReported EfficacyReference
This compound Primary NeuronsNMDA-induced injuryNot specifiedNot specified"Significant neuroprotective effects"[1]
This compound Primary NeuronsOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not specifiedNot specified"Significant neuroprotective effects"[1]
Edaravone Primary Cerebellar Granule NeuronsIodoacetic Acid30 µMCell Viability~85% relative to control[1]
Y-27632 Primary Cortical NeuronsH₂O₂-induced apoptosisNot specifiedCell Viability & Apoptosis"Effectively protected" by inhibiting oxidative stress and apoptosis-related proteins[2]
Y-27632 Primary MotoneuronsIn vitro cell survivalNot specifiedCell SurvivalIncreased survival by ~24% compared to vehicle[3]

Mechanism of Action: A Visualized Comparison

The neuroprotective effects of this compound, Edaravone, and Y-27632 are mediated by distinct signaling pathways. The following diagrams illustrate their primary mechanisms of action.

HZS60_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate (B1630785) Glutamate NMDA_receptor NMDA Receptor Glutamate->NMDA_receptor Binds TRPM4 TRPM4 Ca_influx Ca²⁺ Influx NMDA_receptor->Ca_influx Opens TRPM4->Ca_influx Cell_Death Neuronal Cell Death Ca_influx->Cell_Death Leads to This compound This compound This compound->NMDA_receptor Inhibits Interaction This compound->TRPM4

Figure 1. this compound Signaling Pathway

Edaravone_Mechanism cluster_stress Ischemic Stress cluster_intervention cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage Causes Edaravone Edaravone Edaravone->ROS Scavenges Cell_Death Neuronal Cell Death Oxidative_Damage->Cell_Death Leads to

Figure 2. Edaravone Signaling Pathway

Y27632_Mechanism cluster_upstream Upstream Signaling cluster_intervention cluster_downstream Downstream Effectors Stress_Signal Oxidative Stress (e.g., H₂O₂) RhoA RhoA Stress_Signal->RhoA Activates ROCK ROCK RhoA->ROCK Activates Y27632 Y-27632 Y27632->ROCK Inhibits JNK_p38 JNK/p38 MAPK ROCK->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Induces

Figure 3. Y-27632 Signaling Pathway

Experimental Protocols for Neuroprotection Assays

Accurate validation of this compound's neuroprotective effects requires robust and standardized experimental protocols. The following are detailed methodologies for key in vitro assays.

Primary Cortical Neuron Culture
  • Source: Embryonic day 18 (E18) rat or mouse cortices.

  • Procedure:

    • Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.

    • Neutralize trypsin with DMEM containing 10% fetal bovine serum (FBS).

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Plate the cells on poly-D-lysine-coated plates or coverslips in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Culture the neurons at 37°C in a humidified incubator with 5% CO₂. Change half of the medium every 3-4 days.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay

This assay simulates the ischemic conditions of a stroke.

OGD_Workflow Start Primary Neuron Culture (DIV 7-10) Pre_treatment Pre-treat with this compound or vehicle for 2h Start->Pre_treatment OGD Induce OGD: - Glucose-free medium - Hypoxic chamber (1% O₂) - 2 hours Pre_treatment->OGD Reoxygenation Reoxygenation: - Normal culture medium - Normoxic conditions - 24 hours OGD->Reoxygenation Assessment Assess Neuronal Viability (e.g., MTT, LDH assay) Reoxygenation->Assessment

Figure 4. OGD/R Experimental Workflow
  • Materials:

    • Glucose-free Earle's Balanced Salt Solution (EBSS) or DMEM.

    • Hypoxic chamber (e.g., with 94% N₂, 5% CO₂, 1% O₂).

  • Procedure:

    • On day in vitro (DIV) 7-10, replace the culture medium with glucose-free EBSS.

    • Place the culture plates in a hypoxic chamber for 1-2 hours at 37°C.

    • After the OGD period, replace the glucose-free medium with the original conditioned culture medium or fresh complete medium.

    • Return the plates to the normoxic incubator (21% O₂, 5% CO₂) for a reperfusion period of 24 hours.

    • Assess cell viability.

NMDA-Induced Excitotoxicity Assay

This assay models the neuronal damage caused by excessive glutamate receptor activation.

  • Materials:

    • N-Methyl-D-aspartate (NMDA) stock solution.

  • Procedure:

    • On DIV 7-10, pre-treat neurons with this compound or a vehicle control for a specified duration (e.g., 1-2 hours).

    • Add NMDA to the culture medium at a final concentration of 25-100 µM.

    • Incubate for 1 hour at 37°C.[4]

    • Remove the NMDA-containing medium and wash the cells once with warm, pH-balanced Neurobasal medium.[4]

    • Return the original conditioned medium to the wells.[4]

    • Incubate for a recovery period of 24 hours.[4]

    • Assess cell viability.

Cell Viability and Apoptosis Assessment
  • MTT Assay:

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • LDH Assay:

    • Collect the culture medium.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit, following the manufacturer's instructions.

  • Western Blot for Apoptosis Markers:

    • Lyse the neurons and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

Conclusion

This compound presents a novel and targeted approach to neuroprotection by inhibiting the NMDAR/TRPM4 interaction. The experimental protocols and comparative data provided in this guide offer a framework for researchers to independently validate and further explore the therapeutic potential of this compound in primary neuron models of neurological disorders. Direct comparative studies with established neuroprotective agents under standardized conditions are warranted to definitively position this compound in the landscape of neuroprotective drug development.

References

A Comparative Analysis of HZS60 and Other NMDAR Antagonists in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of HZS60, a novel N-methyl-D-aspartate receptor (NMDAR) antagonist, with established NMDAR antagonists such as Ketamine, Memantine (B1676192), and MK-801. The focus is on their potential as neuroprotective agents, particularly in the context of ischemic stroke. This document summarizes their mechanisms of action, downstream signaling effects, and available preclinical efficacy data, presented in a structured format to facilitate objective comparison.

Executive Summary

N-methyl-D-aspartate receptor (NMDAR) antagonists have long been investigated for their neuroprotective potential by mitigating glutamate (B1630785) excitotoxicity, a key pathological process in ischemic stroke and other neurological disorders. However, the clinical translation of broad NMDAR antagonists has been hampered by significant side effects, including psychotomimetic effects and cognitive impairment, largely due to the ubiquitous role of NMDARs in normal synaptic function.

This compound emerges as a promising candidate with a distinct mechanism of action. Unlike traditional channel-blocking NMDAR antagonists, this compound is a brain-penetrant inhibitor of the NMDAR/TRPM4 interaction interface. This targeted approach aims to selectively disrupt a "death signaling complex" formed by extrasynaptic NMDARs and the transient receptor potential melastatin 4 (TRPM4) channel, which is implicated in ischemic neuronal damage.[1][2] This novel mechanism suggests the potential for a wider therapeutic window and a more favorable side-effect profile by preserving physiological synaptic NMDAR activity.

This guide will delve into the comparative preclinical data, experimental methodologies, and the underlying signaling pathways to provide a clear understanding of the potential advantages of this compound over other NMDAR antagonists.

Comparative Analysis of NMDAR Antagonists

The following tables summarize the key characteristics and preclinical efficacy data for this compound, Ketamine, Memantine, and MK-801.

Characteristic This compound Ketamine Memantine MK-801 (Dizocilpine)
Primary Mechanism NMDAR/TRPM4 Interaction Interface InhibitorUncompetitive, open-channel blocker of NMDARUncompetitive, open-channel blocker of NMDAR with low affinity and fast kineticsUncompetitive, open-channel blocker of NMDAR with high affinity
Receptor Selectivity Targets the extrasynaptic NMDAR/TRPM4 complexNon-selectivePreferentially blocks excessive extrasynaptic NMDAR activityNon-selective
Therapeutic Indication (Clinical/Preclinical) Preclinical for Ischemic StrokeAnesthetic, rapid-acting antidepressantAlzheimer's diseasePreclinical research tool for NMDAR antagonism
Reported Side Effects (Preclinical) Not extensively reported, but mechanism suggests a lower potential for psychotomimetic effects.Psychotomimetic effects, increased locomotor activity, potential for neurotoxicity at high doses.[3][4][5][6][7]Generally well-tolerated; may cause dizziness, headache, confusion. Lower psychotomimetic potential than ketamine and MK-801.[8]Ataxia, stereotyped behaviors, hyperlocomotion, neurotoxicity ("Olney's lesions").[5][8]
Preclinical Neuroprotective Efficacy in Middle Cerebral Artery Occlusion (MCAO) Model
Reported Infarct Volume Reduction Significant reduction in neuronal damage in the penumbra of the cerebral brain of mice after I/R injury (25 mg/kg, ig).[5]Did not significantly alter infarct volume in one study (131 ± 64 mm³ vs 134 ± 51 mm³ in control).[9] However, another study showed esketamine reduced infarct volume.[10]Dose-dependent effects: low dose (0.2 mg/kg/day) reduced lesion volume by 30-50%, while a high dose (20 mg/kg/day) increased injury.[11] Another study showed a 36.3% reduction in infarct size (20 mg/kg).[12] A 30 mg/kg dose also showed a significant decrease in ischemic area.[13]Reduced infarct volume by 18-52% depending on the timing of administration and brain region.[14][15]
Animal Model MiceSpontaneously Hypertensive RatsMiceWistar and Spontaneously Hypertensive Rats
Dosage and Administration 25 mg/kg, intragastric50 mg/kg IV loading dose followed by infusion0.2 mg/kg/day or 20 mg/kg, systemic administration0.5 mg/kg, intravenous
Preclinical Neuroprotective Efficacy in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
Reported Increase in Cell Viability/Reduction in Cell Death Significantly inhibited OGD/R-induced decrease in cell viability in primary neurons.[5]Pretreatment significantly increased cell viability in a concentration-dependent manner and reduced apoptosis by approximately 2-fold.[16]Pretreatment improved cell viability and prevented the decrease in microtubule formation.[17][18]Preconditioning with 0.5 µM MK-801 reduced OGD-induced cell death from 42% to 8%.[19] MK-801 also countered LPS-induced viability reduction.[20]
Cell Type Primary neuronsPC12 cellsHuman Umbilical Vein Endothelial Cells (HUVECs), Cerebellar Granule CellsCerebellar Granule Cells, Human Umbilical Vein Endothelial Cells (HUVECs)

Mechanisms of Action and Signaling Pathways

The neuroprotective effects and side-effect profiles of these NMDAR antagonists are intrinsically linked to their distinct mechanisms of action and their impact on downstream signaling cascades.

This compound: A Novel Interface Inhibitor

This compound represents a targeted approach by specifically disrupting the protein-protein interaction between extrasynaptic NMDARs and the TRPM4 channel. This interaction is believed to form a "death signaling complex" that is activated under excitotoxic conditions, such as those occurring during an ischemic stroke.[1][2] By inhibiting this interface, this compound is proposed to selectively block the detrimental downstream effects of extrasynaptic NMDAR activation while leaving the physiological functions of synaptic NMDARs intact. This targeted action is hypothesized to reduce the risk of psychotomimetic and cognitive side effects associated with broader NMDAR antagonists. Preclinical data suggests that this compound treatment can inhibit the OGD/R-induced decrease in the phosphorylation of ERK and CREB, key proteins involved in cell survival and plasticity.[5]

HZS60_Signaling_Pathway cluster_extrasynaptic Extrasynaptic Space cluster_intracellular Intracellular Space Glutamate Glutamate eNMDAR eNMDAR Glutamate->eNMDAR NMDAR_TRPM4_Complex NMDAR/TRPM4 Death Complex eNMDAR->NMDAR_TRPM4_Complex TRPM4 TRPM4 TRPM4->NMDAR_TRPM4_Complex Ca_Influx Excessive Ca2+ Influx NMDAR_TRPM4_Complex->Ca_Influx Downstream_Death Downstream Death Signaling Ca_Influx->Downstream_Death Neuronal_Death Neuronal Death Downstream_Death->Neuronal_Death This compound This compound This compound->NMDAR_TRPM4_Complex Inhibits Interaction

This compound Signaling Pathway
Ketamine, Memantine, and MK-801: Uncompetitive Channel Blockers

Ketamine, Memantine, and MK-801 are all uncompetitive open-channel blockers of the NMDAR.[3][14][15] This means they bind within the ion channel pore of the receptor only when it is open, thereby physically obstructing the influx of Ca2+. While their primary mechanism is similar, their binding affinities and kinetics differ significantly, leading to distinct pharmacological profiles.

  • MK-801 has a very high affinity and slow off-rate, leading to a prolonged channel blockade. This potent and persistent inhibition disrupts normal synaptic function, contributing to its significant psychotomimetic side effects and limiting its therapeutic use to preclinical research.[3][8]

  • Ketamine also has a relatively high affinity but a faster off-rate than MK-801. Its antagonism of NMDARs on GABAergic interneurons is thought to lead to a "disinhibition" of pyramidal neurons, resulting in a glutamate surge that activates AMPA receptors.[16][21] This complex downstream signaling, including the activation of pathways involving BDNF and mTOR, is believed to contribute to its rapid antidepressant effects, but also its psychotomimetic properties.[16][21]

  • Memantine is characterized by its low affinity and rapid off-rate.[3][17] This allows it to preferentially block the excessive, tonic activation of NMDARs seen in pathological conditions while having minimal impact on the transient, physiological activation required for normal synaptic transmission.[8][17] This "use-dependent" blockade is the basis for its better tolerability compared to MK-801 and ketamine.[3][8]

Channel_Blocker_Signaling_Pathway cluster_synaptic Synaptic/Extrasynaptic Space cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Normal_Signaling Physiological Signaling Ca_Influx->Normal_Signaling Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Channel_Blockers Ketamine Memantine MK-801 Channel_Blockers->NMDAR Block Channel Pore

Channel Blocker Signaling Pathway

Experimental Protocols

The preclinical neuroprotective efficacy of these NMDAR antagonists has been primarily evaluated using in vitro and in vivo models of ischemic stroke.

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neuronal Cultures (In Vitro)

This in vitro model mimics the conditions of ischemia and reperfusion at the cellular level.

Protocol:

  • Cell Culture: Primary neurons (e.g., cortical or hippocampal neurons) are cultured under standard conditions.

  • Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (typically with 95% N2 and 5% CO2) for a defined period (e.g., 1-4 hours).

  • Reoxygenation: The glucose-free medium is replaced with regular, glucose-containing medium, and the cultures are returned to a normoxic incubator (95% air and 5% CO2).

  • Assessment of Cell Viability: Cell viability is assessed at various time points after reoxygenation (e.g., 24 hours) using assays such as MTT, LDH release, or live/dead cell staining (e.g., Calcein-AM/Propidium Iodide).[10][16][22]

  • Drug Treatment: The NMDAR antagonist (this compound, ketamine, memantine, or MK-801) is typically added to the culture medium before, during, or after the OGD period to evaluate its neuroprotective effects.

OGD_R_Workflow Start Start Neuron_Culture Primary Neuronal Culture Start->Neuron_Culture OGD Oxygen-Glucose Deprivation (OGD) Neuron_Culture->OGD Drug_Treatment Drug Treatment Neuron_Culture->Drug_Treatment Reoxygenation Reoxygenation OGD->Reoxygenation OGD->Drug_Treatment Assessment Assess Cell Viability Reoxygenation->Assessment Reoxygenation->Drug_Treatment End End Assessment->End Drug_Treatment->OGD

OGD/R Experimental Workflow
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents (In Vivo)

The tMCAO model is a widely used in vivo model of focal cerebral ischemia that mimics human stroke.

Protocol:

  • Anesthesia: The animal (typically a rat or mouse) is anesthetized.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A filament (e.g., a nylon monofilament) is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is maintained for a specific duration (e.g., 60-120 minutes).[19][23][24][25]

  • Reperfusion: The filament is withdrawn to allow for the restoration of blood flow to the MCA territory.

  • Neurological Assessment: Neurological deficits are assessed at various time points after reperfusion using a standardized scoring system.

  • Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is removed. The brain is then sliced and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[25]

  • Drug Administration: The NMDAR antagonist is administered before, during, or after the ischemic period to evaluate its neuroprotective effects.

MCAO_Workflow Start Start Anesthesia Anesthetize Rodent Start->Anesthesia Surgery Expose Carotid Arteries Anesthesia->Surgery Drug_Admin Drug Administration Anesthesia->Drug_Admin Occlusion Occlude MCA with Filament (tMCAO) Surgery->Occlusion Reperfusion Withdraw Filament (Reperfusion) Occlusion->Reperfusion Occlusion->Drug_Admin Assessment Neurological Assessment & Infarct Volume Measurement Reperfusion->Assessment Reperfusion->Drug_Admin End End Assessment->End Drug_Admin->Occlusion

tMCAO Experimental Workflow

Conclusion

This compound presents a novel and promising approach to neuroprotection by selectively targeting the excitotoxic signaling pathway mediated by the extrasynaptic NMDAR/TRPM4 complex. This mechanism offers a potential advantage over traditional, non-selective NMDAR channel blockers like ketamine and MK-801, which are associated with significant adverse effects that have limited their clinical utility. Memantine, with its low affinity and rapid kinetics, represents a safer channel blocker, but its neuroprotective efficacy in acute ischemic stroke is still under investigation.

The preclinical data for this compound in models of ischemic stroke are encouraging, demonstrating significant neuroprotective effects. While direct comparative studies with other NMDAR antagonists are needed to definitively establish its superiority, the unique mechanism of action of this compound provides a strong rationale for its continued development as a potential therapeutic for ischemic stroke and other neurological disorders driven by excitotoxicity. Future research should focus on comprehensive dose-response studies, a detailed safety and toxicology profile of this compound, and ultimately, well-designed clinical trials to validate its therapeutic potential in humans.

References

HZS60 Versus Direct TRPM4 Channel Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient receptor potential melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel, is a key regulator of cellular membrane potential and calcium homeostasis. Its involvement in a multitude of physiological processes has also implicated it in various pathologies, making it a compelling therapeutic target. This guide offers an objective comparison of HZS60, a novel modulator of TRPM4 protein interactions, against established direct TRPM4 channel inhibitors, supported by quantitative data and detailed experimental methodologies.

A Fundamental Distinction in Mechanism: Interface Inhibition vs. Direct Channel Blockade

The primary difference between this compound and other TRPM4 inhibitors lies in their mechanism of action. Traditional inhibitors, such as 9-phenanthrol and the anthranilic acid derivatives CBA and NBA, function by directly blocking the ion-conducting pore of the TRPM4 channel. In contrast, this compound acts as an NMDAR/TRPM4 interaction interface inhibitor .[1][2][3] It does not block the channel's ion flux but rather disrupts the formation of a death signaling complex between extrasynaptic N-methyl-D-aspartate receptors (NMDARs) and TRPM4, a complex implicated in the pathogenesis of ischemic stroke.[1][4][5] Crucially, experimental data shows that this compound has no effect on calcium-activated TRPM4 channel activity, even at high concentrations.[2][3]

This mechanistic divergence means that the efficacy of this compound is not measured by channel blockade (IC50) but by its functional outcomes in disease models, such as neuroprotection.

Quantitative Comparison of Direct TRPM4 Inhibitors

The potency of direct TRPM4 inhibitors is quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several prominent direct inhibitors, highlighting significant species-specific differences.

InhibitorIC50 (Human TRPM4)IC50 (Mouse TRPM4)Selectivity and Cytotoxicity Notes
9-phenanthrol 17.0 - 29.1 µM[6][7]Species-dependent effects; can potentiate current[8][9]Low potency and selectivity; known off-target effects on other channels.[7][8][9] Higher cytotoxicity (EC50 ~20 µM).[8][9][10]
CBA 1.1 µM[11]No inhibitory effect[8][9]Potent and selective for human TRPM4 but ineffective on the mouse ortholog. Low cytotoxicity (EC50 ~545 µM).[8][10]
NBA 0.187 µM (intracellular)[10][12]0.119 µM (intracellular)[10][12]Potent inhibitor of both human and mouse TRPM4, making it suitable for translational studies.[8][9] Low cytotoxicity (EC50 ~332 µM).[8][10]
Flufenamic acid (FFA) ~9.2 µM[6]Not specifiedNon-selective with multiple off-target effects.[6]

Efficacy of this compound in Neuroprotection

The therapeutic potential of this compound is demonstrated by its significant neuroprotective effects. In vitro studies show that this compound protects primary neurons from both NMDA-induced and oxygen-glucose deprivation/reoxygenation (OGD/R)-induced ischemic injury.[1][3][5] In vivo, this compound exhibits excellent brain permeability and provides effective neuroprotection in mouse models of brain ischemia and reperfusion injury, significantly reducing neuronal damage.[1][2][3]

Visualizing the Mechanisms and Methods

The following diagrams illustrate the distinct signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them.

TRPM4 Signaling in Cellular Depolarization

TRPM4_Signaling Ca_Signal Upstream Signal (e.g., Receptor Activation) Ca_Influx Ca2+ Influx or Store Release Ca_Signal->Ca_Influx TRPM4 TRPM4 Channel Ca_Influx->TRPM4 Activates Na_Influx Na+ Influx TRPM4->Na_Influx Direct_Inhibitors Direct Inhibitors (e.g., NBA, CBA) Direct_Inhibitors->Na_Influx Blocks Depolarization Membrane Depolarization Na_Influx->Depolarization Downstream Downstream Effects (e.g., Modulated Ca2+ Entry) Depolarization->Downstream

Caption: Direct inhibitors block Na+ influx through the Ca2+-activated TRPM4 channel.

This compound Mechanism in Ischemic Neuroprotection

HZS60_Mechanism Ischemia Ischemic Insult Extrasynaptic_NMDAR Extrasynaptic NMDAR Ischemia->Extrasynaptic_NMDAR Complex NMDAR/TRPM4 Death Signaling Complex Extrasynaptic_NMDAR->Complex TRPM4 TRPM4 Channel TRPM4->Complex Neurotoxicity Neuronal Damage & Cell Death Complex->Neurotoxicity This compound This compound This compound->Complex

Caption: this compound disrupts the NMDAR/TRPM4 death complex, preventing neurotoxicity.

Experimental Workflow for IC50 Determination

Patch_Clamp_Workflow Cell_Prep Prepare HEK293 Cells Expressing TRPM4 Patch Establish Whole-Cell Patch Clamp Cell_Prep->Patch Activation Activate TRPM4 with Intracellular Ca2+ Patch->Activation Inhibitor_App Apply Inhibitor (Varying Conc.) Activation->Inhibitor_App Measure Record TRPM4 Current Inhibitor_App->Measure Analyze Generate Dose-Response Curve & Calculate IC50 Measure->Analyze

Caption: Workflow for electrophysiological assessment of direct TRPM4 inhibitors.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp for Direct Inhibitor IC50 Determination

Objective: To determine the concentration-dependent inhibition of TRPM4 currents by a test compound.

Materials:

  • Cells: HEK293 or TsA-201 cells stably expressing human or mouse TRPM4.

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 150 CsCl, 10 HEPES, 1 EGTA, with CaCl2 added to achieve 300 µM free Ca2+ to activate TRPM4 (pH 7.2 with CsOH). The test inhibitor is added to this solution at various concentrations.

Procedure:

  • Cells expressing TRPM4 are plated on glass coverslips for recording.

  • A coverslip is placed in a recording chamber and perfused with the external solution.

  • Whole-cell patch-clamp configuration is established using borosilicate glass pipettes (3-5 MΩ) filled with the internal solution containing a specific concentration of the inhibitor.

  • The cell is held at a potential of 0 mV. Currents are elicited by applying voltage steps from -80 mV to +100 mV.[6]

  • TRPM4 currents are activated by the diffusion of the Ca2+-containing internal solution into the cell.

  • The steady-state outward current at +100 mV is measured.[6]

  • The procedure is repeated for a range of inhibitor concentrations.

  • The measured current at each concentration is normalized to the current recorded in the absence of the inhibitor.

  • A dose-response curve is plotted, and the data are fitted with the Hill equation to determine the IC50 value.

Protocol 2: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model for Neuroprotection

Objective: To assess the ability of this compound to protect neurons from ischemic injury in vitro.

Materials:

  • Cells: Primary cortical neurons cultured from embryonic mice.

  • Culture Medium: Standard neuron culture medium (e.g., Neurobasal medium with B27 supplement).

  • OGD Medium: Glucose-free Earle's Balanced Salt Solution (EBSS).

  • Hypoxic Chamber: Capable of maintaining 95% N2, 5% CO2.

Procedure:

  • Primary neurons are cultured for 7-10 days.

  • The culture medium is replaced with the OGD medium.

  • Cells are placed in the hypoxic chamber for 60-90 minutes to induce OGD.[13][14]

  • Following the OGD period, the OGD medium is replaced with the original culture medium, and cells are returned to a standard normoxic incubator for a 24-hour reoxygenation period.

  • This compound is added to the culture medium at desired concentrations either before, during, or after the OGD insult, depending on the experimental design. A vehicle control group (e.g., DMSO) is run in parallel.

  • After 24 hours of reoxygenation, neuronal viability is assessed using a quantitative assay, such as the Lactate Dehydrogenase (LDH) release assay (to measure cell death) or a vital stain like Propidium Iodide.

  • The neuroprotective effect is determined by comparing the level of cell death in this compound-treated wells to that in vehicle-treated wells.

Conclusion

The landscape of TRPM4 modulation is evolving. This compound offers a novel, indirect approach by targeting a disease-specific protein complex, which may provide a more nuanced therapeutic effect by preserving the channel's normal physiological functions.[4] This makes it a highly promising candidate for neuroprotective strategies in conditions like ischemic stroke.[1][3]

Direct inhibitors, particularly the potent and species-unspecific compound NBA, remain indispensable tools for elucidating the direct functional roles of TRPM4 ion flux in various physiological and pathological contexts.[8][9] The selection of an appropriate TRPM4 modulator should therefore be guided by the specific research question: targeting a pathogenic protein interaction (this compound) versus directly blocking channel conductance (NBA, CBA).

References

Independent Validation of HZS60's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HZS60's performance with alternative neuroprotective agents for ischemic stroke. The content is supported by available preclinical and clinical data and outlines detailed experimental protocols for independent validation.

This compound is a novel, brain-penetrant small molecule inhibitor designed to disrupt the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the transient receptor potential melastatin 4 (TRPM4) channel. This interaction is implicated in the excitotoxic neuronal death cascade following cerebral ischemia. By selectively targeting this protein-protein interface, this compound aims to provide neuroprotection without the adverse effects associated with broad NMDAR antagonists.

Comparative Performance of Neuroprotective Agents

To provide a clear comparison, the following table summarizes the available data on this compound and two alternative neuroprotective agents for ischemic stroke: Nerinetide and Edaravone. It is important to note that specific quantitative preclinical data for this compound is limited pending full publication access.

FeatureThis compoundNerinetide (NA-1)Edaravone (Radicut®)
Mechanism of Action Disrupts the NMDAR/TRPM4 protein-protein interaction, inhibiting downstream excitotoxic signaling.[1]Inhibits postsynaptic density protein-95 (PSD-95), preventing it from linking NMDARs to downstream neurotoxic signaling pathways.[2]A free radical scavenger that reduces oxidative stress, a key component of ischemic neuronal damage.[3][4]
Target NMDAR/TRPM4 interfaceNMDAR/PSD-95 complexReactive oxygen species
Preclinical Efficacy (Ischemic Stroke Models) Demonstrated significant neuroprotective effects in in vitro (NMDA and oxygen-glucose deprivation/reoxygenation-induced injury in primary neurons) and in vivo models of brain ischemia and reperfusion injury. Specific data on infarct volume reduction and neurological score improvement is pending full publication.In a primate model, reduced infarct volume and slowed infarct growth.[5]Showed attenuation of brain monoamine metabolism changes in a rodent stroke model.[3] Multiple studies have demonstrated neuroprotective effects.
Clinical Efficacy (Ischemic Stroke) Not yet in clinical trials.In the ESCAPE-NA1 Phase III trial, for patients not treated with alteplase, 59.3% in the nerinetide group achieved a modified Rankin Scale (mRS) score of 0-2 at 90 days, compared to 49.8% in the placebo group.[2][6] Nerinetide was also associated with decreased infarct growth in these patients.[5]Approved in Japan for acute ischemic stroke. Clinical studies have shown a range of outcomes from significant to modest improvements in clinical function.[3][4] One study showed an association with greater functional independence at hospital discharge (32.3% vs. 25.9% in the control group).[7]
Pharmacokinetics Described as having a favorable pharmacokinetic profile and excellent brain permeability in a preclinical study. Specific parameters like half-life and Cmax are not yet publicly available.In humans, has a short half-life of less than 10 minutes after intravenous injection.[2]Administered intravenously.
Development Stage Preclinical.Phase III clinical trials completed.Marketed in Japan and other countries.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biology and the process for validation, the following diagrams have been generated using the DOT language.

HZS60_Mechanism_of_Action cluster_neuron Neuron Extrasynaptic NMDAR Extrasynaptic NMDAR TRPM4 TRPM4 Extrasynaptic NMDAR->TRPM4 Interaction Ca2_influx Ca2+ Influx TRPM4->Ca2_influx Amplifies Cell_Death Neuronal Cell Death Ca2_influx->Cell_Death This compound This compound This compound->Extrasynaptic NMDAR Inhibits Interaction

Caption: Mechanism of action of this compound in preventing excitotoxic neuronal death.

HZS60_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CoIP Co-Immunoprecipitation SPR Surface Plasmon Resonance CoIP->SPR Confirm direct binding Neuronal_Culture Primary Neuronal Culture (OGD/R Model) SPR->Neuronal_Culture Assess neuroprotection MCAO Rodent MCAO Model Neuronal_Culture->MCAO Lead candidate selection PK_PD Pharmacokinetics/ Pharmacodynamics MCAO->PK_PD Behavioral Neurological Scoring PK_PD->Behavioral Histology Infarct Volume Measurement Behavioral->Histology Clinical_Trials Clinical_Trials Histology->Clinical_Trials Preclinical proof-of-concept Target_Identification Target Identification (NMDAR/TRPM4 Complex) Target_Identification->CoIP

Caption: Experimental workflow for the independent validation of this compound's mechanism of action.

Key Experimental Protocols

For independent validation of this compound's mechanism of action, the following experimental protocols are recommended:

Co-Immunoprecipitation (Co-IP) to Confirm Disruption of NMDAR-TRPM4 Interaction

Objective: To demonstrate that this compound disrupts the physical interaction between the NMDA receptor and the TRPM4 channel in a cellular context.

Methodology:

  • Cell Culture and Lysis:

    • Culture primary neurons or a suitable neuronal cell line.

    • Treat cells with this compound at various concentrations or a vehicle control.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for either the NMDA receptor (e.g., anti-GluN2B) or TRPM4, coupled to magnetic or agarose (B213101) beads.

    • This will "pull down" the target protein and any interacting partners.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against both the NMDA receptor and TRPM4.

    • A decrease in the amount of the co-immunoprecipitated protein in the this compound-treated samples compared to the control would indicate a disruption of the interaction.

Surface Plasmon Resonance (SPR) to Quantify Binding Affinity

Objective: To determine the direct binding affinity and kinetics of this compound to the NMDAR/TRPM4 complex or its individual components.

Methodology:

  • Protein Immobilization:

    • Immobilize a purified NMDAR subunit or TRPM4 protein (the "ligand") onto a sensor chip.

  • Analyte Injection:

    • Flow solutions of this compound (the "analyte") at various concentrations over the sensor chip surface.

  • Data Acquisition and Analysis:

    • Measure the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of the analyte binding to the ligand.

    • Generate sensorgrams to determine the association (kon) and dissociation (koff) rate constants.

    • Calculate the equilibrium dissociation constant (KD) to quantify the binding affinity. A lower KD value indicates a higher binding affinity.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model for Efficacy Assessment

Objective: To evaluate the neuroprotective efficacy of this compound in a clinically relevant animal model of ischemic stroke.

Methodology:

  • Animal Model:

    • Use rodents (rats or mice) for the MCAO model.

  • Surgical Procedure:

    • Induce focal cerebral ischemia by temporarily occluding the middle cerebral artery with an intraluminal filament.

    • After a defined period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion, mimicking the clinical scenario of thrombolysis or thrombectomy.

  • Drug Administration:

    • Administer this compound or a vehicle control intravenously or intraperitoneally at different doses and time points relative to the ischemic insult.

  • Outcome Measures:

    • Neurological Deficit Scoring: At various time points post-MCAO (e.g., 24, 48, and 72 hours), assess the neurological function of the animals using a standardized scoring system (e.g., the modified Neurological Severity Score - mNSS). A lower score in the this compound-treated group would indicate a better neurological outcome.

    • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and section the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted (white) and viable (red) tissue. Quantify the infarct volume as a percentage of the total brain volume. A smaller infarct volume in the this compound-treated group would demonstrate neuroprotection.

By following these protocols, researchers can independently validate the mechanism of action of this compound and objectively compare its neuroprotective potential against existing and emerging therapies for ischemic stroke.

References

Assessing the Therapeutic Window of HZS60 Versus Other Neuroprotectants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents in acute ischemic stroke is marked by the critical challenge of a narrow therapeutic window. This guide provides a comparative assessment of the novel neuroprotectant, HZS60, against established agents such as Edaravone, Nimodipine, and Nerinetide. While direct comparative clinical data for this compound is not yet available, this document synthesizes existing preclinical findings for this compound and contrasts them with the known preclinical and clinical data of other neuroprotectants to offer a framework for evaluation.

Introduction to the Therapeutic Window in Neuroprotection

The therapeutic window in the context of acute ischemic stroke refers to the crucial timeframe following the onset of ischemia during which a therapeutic intervention can be administered to salvage threatened neuronal tissue, known as the ischemic penumbra, and improve functional outcomes. For most neuroprotective agents, this window is exceptionally narrow, posing a significant hurdle for their successful clinical application. Factors influencing the therapeutic window include the drug's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and the pathophysiology of the ischemic cascade.

Mechanism of Action

A clear understanding of a drug's mechanism of action is fundamental to predicting its therapeutic window. Different pathways in the ischemic cascade are activated at different times, and an effective neuroprotectant must target a relevant pathway within a clinically feasible timeframe.

This compound: this compound is a novel, brain-penetrant inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential cation channel subfamily M member 4 (TRPM4) interaction interface. This interaction is pivotal in the "death signaling complex" that mediates excitotoxicity and subsequent neuronal death following ischemic injury. By disrupting this interaction, this compound aims to mitigate a key early event in the ischemic cascade.

Edaravone: Edaravone is a free radical scavenger. It mitigates oxidative stress, a downstream consequence of the ischemic cascade that contributes to secondary brain injury.

Nimodipine: Nimodipine is a calcium channel blocker that preferentially acts on cerebral blood vessels. It is thought to exert its neuroprotective effects by preventing cerebral vasospasm and improving cerebral blood flow, as well as by reducing calcium influx into neurons, thereby mitigating excitotoxicity.

Nerinetide (NA-1): Nerinetide is a peptide that disrupts the interaction between postsynaptic density protein-95 (PSD-95) and neuronal nitric oxide synthase (nNOS). This interaction is crucial for NMDAR-mediated excitotoxicity, similar to the pathway targeted by this compound, but at a different protein-protein interface.

Signaling Pathway of this compound

HZS60_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Release Glutamate Release NMDAR NMDAR Glutamate_Release->NMDAR Activates Death_Signaling_Complex Death Signaling Complex NMDAR->Death_Signaling_Complex interacts with Ca_Influx Ca2+ Influx NMDAR->Ca_Influx TRPM4 TRPM4 TRPM4->Death_Signaling_Complex Neuronal_Death Neuronal Death Death_Signaling_Complex->Neuronal_Death This compound This compound This compound->Death_Signaling_Complex Inhibits Interaction Therapeutic_Window_Workflow Start Start In_Vitro In Vitro Studies (OGD Model) Start->In_Vitro Dose_Response Dose-Response Curve Determination In_Vitro->Dose_Response Time_Window_Screening Initial Time Window Screening Dose_Response->Time_Window_Screening In_Vivo In Vivo Studies (MCAO Model) Time_Window_Screening->In_Vivo Efficacy_Confirmation Confirmation of Efficacy and Therapeutic Window In_Vivo->Efficacy_Confirmation Pharmacokinetics Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Efficacy_Confirmation->Pharmacokinetics End End Pharmacokinetics->End

HZS60: A Comparative Analysis Against Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroprotective agent development is dynamic, with numerous novel compounds targeting diverse pathways implicated in neuronal injury and degeneration. This guide provides a comparative benchmark of HZS60, a promising new chemical entity, against other novel neuroprotective agents, ApTOLL and LM11A-31, which are currently in clinical development. The comparison is based on available preclinical and clinical data, focusing on their efficacy in relevant disease models and their distinct mechanisms of action.

Executive Summary

This compound is a novel, brain-penetrant small molecule that functions as an inhibitor of the N-methyl-D-aspartate receptor (NMDAR)/transient receptor potential melastatin 4 (TRPM4) interaction interface. This mechanism is designed to specifically block the excitotoxic death signaling cascade initiated by extrasynaptic NMDARs, a key pathological event in ischemic stroke. ApTOLL is a Toll-like receptor 4 (TLR4) antagonist that has shown promise in reducing inflammation and neuronal damage in acute ischemic stroke. LM11A-31 is a modulator of the p75 neurotrophin receptor (p75NTR) and is being investigated for its potential to promote neuronal survival and function in neurodegenerative diseases like Alzheimer's disease.

This guide will delve into the quantitative preclinical and clinical data available for these agents, detail the experimental protocols used to generate this data, and provide visual representations of their respective signaling pathways.

Quantitative Data Comparison

The following tables summarize the key efficacy data for this compound, ApTOLL, and LM11A-31 from preclinical and clinical studies.

Table 1: Preclinical Efficacy in Ischemic Stroke Models (Transient Middle Cerebral Artery Occlusion - MCAO)

AgentAnimal ModelKey Efficacy EndpointResult
This compound RatInfarct Volume ReductionData not yet publicly available in quantitative terms. Described as providing "effective neuroprotection"[1]
Neurological Deficit ImprovementData not yet publicly available in quantitative terms.[1]
ApTOLL RatInfarct Volume ReductionDose-dependent reduction; up to 45.2% reduction at 0.2 mg/kg[2]
Edema Volume ReductionSignificant reduction at 0.2 mg/kg[2]
Neurofunctional ImprovementSignificant improvement in neurological scores[3]

Table 2: Preclinical Efficacy in Neurodegeneration Models

AgentAnimal ModelKey Efficacy EndpointResult
LM11A-31 Mouse (Alzheimer's Disease)Cognitive Deficit PreventionPrevented deficits in novel object recognition and Y-maze performance.
Reduction of Pathological MarkersReduced neuritic dystrophy without affecting amyloid levels.

Table 3: Clinical Trial Efficacy

AgentClinical Trial PhaseIndicationKey Efficacy EndpointResult
ApTOLL Phase 1b/2aAcute Ischemic StrokeMortality RateReduced from 18.2% (placebo) to 4.8% (0.2 mg/kg) at 90 days.[4][5]
Disability (mRS 0-2) at 90 days64.3% of patients in the 0.2 mg/kg group achieved functional independence compared to 46.3% in the placebo group.
Final Infarct Volume40% reduction in the higher dose group compared to placebo at 72 hours.[5]
LM11A-31 Phase 2aMild to Moderate Alzheimer's DiseaseSafety and TolerabilityMet primary endpoint.
CSF BiomarkersSignificant slowing of longitudinal increases in CSF SNAP25 and neurogranin (B1177982) compared to placebo.
Cognitive PerformanceNo significant difference between drug and placebo groups.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of this compound, ApTOLL, and LM11A-31.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats (for this compound and ApTOLL)

This model is a widely used preclinical model of focal ischemic stroke.[6][7]

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthesia is induced and maintained typically with isoflurane.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A silicone-coated nylon monofilament (e.g., 4-0) is introduced into the ICA through an incision in the ECA stump.

    • The filament is advanced intracranially to occlude the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

    • The filament is left in place for a specific duration (e.g., 60 or 90 minutes) to induce transient ischemia.

    • The filament is then withdrawn to allow for reperfusion.

  • Drug Administration: The neuroprotective agent (this compound or ApTOLL) or vehicle is administered at a specified time point relative to the MCAO procedure (e.g., before, during, or after ischemia).

  • Outcome Measures:

    • Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system (e.g., a 5-point or 18-point scale) that evaluates motor, sensory, and reflex functions.[3][6][8]

    • Infarct Volume Measurement: At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[8]

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) (for this compound)

This in vitro model mimics the ischemic and reperfusion injury that occurs in stroke at the cellular level.

  • Cell Culture: Primary cortical neurons are cultured from embryonic rats or mice.

  • OGD Procedure:

    • The normal culture medium is replaced with a glucose-free medium.

    • The cell cultures are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 60-120 minutes).

  • Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator.

  • Drug Treatment: this compound is added to the culture medium before, during, or after the OGD period.

  • Outcome Measures:

    • Cell Viability Assays: Assays such as MTT or LDH release are used to quantify cell death.

    • Apoptosis Assays: Techniques like TUNEL staining or caspase activity assays are used to measure apoptosis.

In Vivo Model: Alzheimer's Disease Mouse Model (for LM11A-31)

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease are commonly used. These mice develop age-dependent amyloid plaques and cognitive deficits.

  • Animal Model: APP/PS1 transgenic mice.

  • Drug Administration: LM11A-31 or vehicle is administered to the mice for a specified duration (e.g., several months), often starting before or at the onset of pathology.

  • Behavioral Testing:

    • Novel Object Recognition Test: This test assesses learning and memory. Mice are habituated to an arena with two identical objects. After a delay, one object is replaced with a novel one, and the time spent exploring the novel object is measured.

    • Y-maze or Morris Water Maze: These mazes are used to evaluate spatial learning and memory.

  • Post-mortem Analysis:

    • Immunohistochemistry: Brain sections are stained for pathological markers such as amyloid-beta plaques and markers of neuritic dystrophy.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound, ApTOLL, and LM11A-31 are visually represented below using Graphviz diagrams.

HZS60_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate eNMDAR Extrasynaptic NMDAR Glutamate->eNMDAR binds Ca_influx Ca2+ Influx eNMDAR->Ca_influx Death_Signal Death Signaling Complex eNMDAR->Death_Signal interacts with TRPM4 TRPM4 TRPM4->Death_Signal Mitochondrial_Dysfunction Mitochondrial Dysfunction Death_Signal->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis This compound This compound This compound->Death_Signal inhibits interaction

Mechanism of action of this compound.

This compound acts by disrupting the physical interaction between extrasynaptic NMDARs and TRPM4 channels.[1] This interaction is crucial for the formation of a "death signaling complex" that is triggered by excessive glutamate, a hallmark of ischemic brain injury. By preventing the formation of this complex, this compound specifically blocks the downstream cascade leading to mitochondrial dysfunction and apoptosis, without interfering with the normal physiological functions of synaptic NMDARs.

ApTOLL_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DAMPs DAMPs (e.g., HMGB1) TLR4 TLR4 DAMPs->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines promotes transcription Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage ApTOLL ApTOLL ApTOLL->TLR4 antagonizes

Mechanism of action of ApTOLL.

ApTOLL is an antagonist of Toll-like receptor 4 (TLR4).[9] In the context of ischemic stroke, damaged neurons release damage-associated molecular patterns (DAMPs), such as high mobility group box 1 (HMGB1), which activate TLR4 on immune cells like microglia and astrocytes. This activation triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[10] NF-κB then promotes the expression of pro-inflammatory cytokines, which exacerbate neuronal damage. ApTOLL blocks this initial activation of TLR4, thereby suppressing the inflammatory response and its detrimental effects on neurons.

LM11A31_Mechanism cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pro_neurotrophins Pro-neurotrophins p75NTR p75NTR Pro_neurotrophins->p75NTR binds Mature_neurotrophins Mature neurotrophins Trk_Receptors Trk Receptors Mature_neurotrophins->Trk_Receptors binds JNK_RhoA JNK/RhoA Pathway p75NTR->JNK_RhoA activates Survival_pathway Neuronal Survival p75NTR->Survival_pathway can promote survival (context-dependent) PI3K_Akt PI3K/Akt Pathway Trk_Receptors->PI3K_Akt activates Apoptosis_pathway Apoptosis JNK_RhoA->Apoptosis_pathway PI3K_Akt->Survival_pathway LM11A31 LM11A-31 LM11A31->p75NTR modulates

Mechanism of action of LM11A-31.

LM11A-31 modulates the activity of the p75 neurotrophin receptor (p75NTR). p75NTR is a dual-function receptor that can mediate either neuronal survival or apoptosis depending on the ligand and co-receptor context.[5][11][12] In neurodegenerative conditions, an imbalance in neurotrophin signaling can lead to the activation of pro-apoptotic pathways through p75NTR, often triggered by pro-neurotrophins. These pathways can involve the activation of JNK and RhoA.[12] LM11A-31 is designed to modulate p75NTR signaling to favor pro-survival pathways, such as the PI3K/Akt pathway, which are typically activated by mature neurotrophins binding to Trk receptors and can also be influenced by p75NTR. By shifting the balance towards survival signals, LM11A-31 aims to protect neurons from degeneration.

Conclusion

This compound, ApTOLL, and LM11A-31 represent three distinct and promising approaches to neuroprotection. This compound targets the core excitotoxicity pathway in ischemic stroke with a high degree of specificity. ApTOLL addresses the critical role of neuroinflammation in acute brain injury. LM11A-31 aims to rebalance (B12800153) fundamental neurotrophin signaling to promote neuronal survival in chronic neurodegenerative diseases.

The quantitative data presented highlights the potential of each agent in their respective indications. The detailed experimental protocols provide a framework for the evaluation of these and other novel neuroprotective compounds. The signaling pathway diagrams offer a clear visual understanding of their mechanisms of action, which is essential for target validation and further drug development. Continued research and clinical evaluation will be crucial to fully elucidate the therapeutic potential of these novel neuroprotective agents.

References

Safety Operating Guide

Understanding HZS60 Disposal: A Guide to Decommissioning Concrete Batching Plants

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to what its name might suggest to a laboratory professional, "HZS60" is not a chemical compound but a model designation for a stationary concrete batching plant with a theoretical output of 60 cubic meters of concrete per hour.[1][2][3][4][5] Proper disposal of such industrial machinery involves a systematic decommissioning process that prioritizes safety, environmental protection, and regulatory compliance. This guide provides a step-by-step approach for the proper disposal of an this compound concrete batching plant.

Phase 1: Pre-Disposal Planning and Assessment

A successful decommissioning project begins with meticulous planning.[6] This initial phase is critical for ensuring safety and regulatory adherence throughout the disposal process.

Key Steps:

  • Form a Decommissioning Team: Assemble a team of qualified personnel, including engineers, safety officers, and environmental specialists. Only trained and experienced technicians should be permitted to perform the dismantling and repair work.[7]

  • Conduct a Thorough Site Assessment: Before any dismantling begins, a comprehensive assessment of the machinery and the site is essential.[8][9] This includes:

    • Hazardous Materials Survey: Identify and locate any hazardous materials within the plant, such as asbestos (B1170538) in insulation, lead-based paints, PCBs in electrical components, mercury in switches, and various industrial oils and chemicals.[8]

    • Structural Integrity Analysis: Evaluate the structural stability of the plant components to prevent unexpected collapses during dismantling.[8]

    • Environmental Site Assessment: Check for potential soil and groundwater contamination from years of operation. Water and soil testing may be necessary.[8]

  • Develop a Detailed Decommissioning Plan: This plan should outline the entire disposal process, including:

    • A step-by-step dismantling procedure.[7]

    • A hazardous materials management plan.[8]

    • A waste management plan for categorizing, handling, and disposing of all materials.

    • A comprehensive safety plan, including lockout/tagout procedures to control hazardous energy.[8][9]

Phase 2: Dismantling and Segregation of Materials

The physical dismantling of the this compound plant requires a methodical approach to ensure the safety of the workers and to maximize the potential for recycling.

Procedural Steps:

  • Disconnect all Utilities: Ensure all power, water, and other utility sources are completely disconnected. Implement strict lockout/tagout procedures to prevent any accidental activation of machinery.[9]

  • Systematic Dismantling: Begin by removing external components like guards and covers to access the main structure.[9] Then, proceed with the disassembly of the major systems of the this compound plant.

  • Material Segregation: As components are dismantled, they should be sorted into different waste streams. This is crucial for efficient recycling and proper disposal.[10]

Component Breakdown and Disposal Pathways

The this compound plant is comprised of several key systems, each with its own set of components and materials. The following table summarizes these components and their likely disposal routes.

Component SystemKey PartsTypical MaterialsRecommended Disposal Method
Mixing System Twin-shaft concrete mixer (e.g., JS1000)Steel, iron alloys, wear-resistant linersScrap metal recycling
Weighing System Aggregate, cement, water, and additive scalesSteel, electronic components (load cells)Scrap metal recycling; e-waste for electronics
Conveying System Belt conveyor, screw conveyorRubber, steel, PVCScrap metal recycling; landfill for worn belts
Storage System Cement silos, aggregate binsSteel, bolted connectionsScrap metal recycling
Control System PLC, control panel, wiringPlastics, copper wiring, electronic componentsE-waste recycling
Dust Collection Bag filters, ductingSteel, fabric filtersScrap metal recycling; hazardous waste if contaminated

Phase 3: Waste Management and Site Remediation

Proper management of the waste generated during dismantling is a critical aspect of the disposal process, with a strong emphasis on recycling and environmental protection.

Key Protocols:

  • Hazardous Waste Disposal: Any identified hazardous materials must be handled and disposed of in accordance with local and national regulations.[8] This includes proper labeling, packaging in approved containers, and transportation to licensed disposal facilities.[8]

  • Concrete Waste Management: Leftover concrete, whether hardened or plastic, should be recycled whenever possible.[11] Crushed concrete can be repurposed as a base material for roads or new construction projects.[11][12] Modern recycling systems can separate aggregates and water for reuse.[13][14]

  • Scrap Metal Recycling: The majority of the this compound plant is composed of steel and other metals, which have significant recycling value.

  • Site Cleanup and Remediation: Once the plant has been removed, the site should be thoroughly cleaned. If the initial assessment revealed any contamination, soil and groundwater remediation may be necessary to restore the area to its original condition.

Regulatory Compliance

Throughout the entire disposal process, it is imperative to adhere to all relevant environmental and safety regulations. In the United States, this includes regulations set forth by the Occupational Safety and Health Administration (OSHA) for worker safety during dismantling[8] and the Environmental Protection Agency (EPA) for waste disposal.[15][16] It is also important to comply with state and local ordinances regarding construction and demolition waste.[17][18]

Logical Workflow for this compound Disposal

The following diagram illustrates the step-by-step process for the proper disposal of an this compound concrete batching plant.

G cluster_planning Phase 1: Planning & Assessment cluster_dismantling Phase 2: Dismantling & Segregation cluster_waste Phase 3: Waste Management & Remediation planning_start Start Decommissioning Project site_assessment Conduct Site Assessment (Hazmat, Structural, Environmental) planning_start->site_assessment dev_plan Develop Detailed Decommissioning Plan site_assessment->dev_plan disconnect Disconnect Utilities (Lockout/Tagout) dev_plan->disconnect dismantle Systematic Dismantling of this compound Components disconnect->dismantle segregate Segregate Materials (Metal, Concrete, Hazmat, etc.) dismantle->segregate recycle Recycle Materials (Scrap Metal, Concrete) segregate->recycle hazmat_disposal Dispose of Hazardous Waste (per regulations) segregate->hazmat_disposal landfill Landfill Non-Recyclables segregate->landfill site_cleanup Site Cleanup and Remediation (if needed) recycle->site_cleanup hazmat_disposal->site_cleanup landfill->site_cleanup project_complete Project Complete site_cleanup->project_complete

A flowchart outlining the three main phases of this compound concrete batching plant disposal.

References

Essential Safety and Operational Protocols for the HZS60 Concrete Batching Plant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The HZS60 is a stationary concrete batching plant, an integrated system for the production of concrete.[1] Safe and efficient operation of this industrial machinery necessitates a comprehensive understanding of its mechanical, electrical, and chemical hazards. The primary chemical hazard stems from the constituent materials of concrete, particularly cement dust, which contains crystalline silica.[2][3] This document provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of all personnel.

Hazard Identification and Mitigation

The operation of the this compound plant presents several potential hazards. A thorough risk assessment should be conducted to identify and mitigate these risks effectively.[4][5]

1. Chemical Hazards:

  • Cement and Concrete Dust: The most significant chemical hazard is the inhalation of cement dust, which contains respirable crystalline silica.[2][3]

    • Short-term effects: Inhalation can cause irritation to the eyes, nose, throat, and upper respiratory system.[6][7][8]

    • Long-term effects: Chronic exposure can lead to severe lung diseases such as silicosis, chronic obstructive pulmonary disease (COPD), and lung cancer.[6][9][10]

  • Wet Concrete: Direct skin contact with wet concrete can cause chemical burns, skin irritation, and dermatitis due to its alkaline nature.[3][7][8]

2. Mechanical Hazards:

  • Moving Parts: The this compound plant has numerous moving components, including conveyor belts, a twin-shaft mixer, and aggregate batchers, which pose entanglement and crushing risks.[4][5]

  • Falling Objects: There is a risk of being struck by falling objects from conveyor systems or elevators.[8]

3. Electrical Hazards:

  • The plant's control system and motors present a risk of electrical shock if not properly maintained.

4. Noise Hazards:

  • Operation of the batching plant can generate high noise levels, potentially leading to hearing damage with prolonged exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is crucial to minimize exposure to the identified hazards.[11] The following table summarizes the recommended PPE for this compound plant operators.

Hazard Task Recommended PPE Specification/Standard
Respiratory Hazards (Cement/Silica Dust) General Operation, Maintenance, CleaningRespirator with HEPA filtersP-, N-, or R-95 respirators are recommended.[8][12]
Eye Hazards (Dust, Splashes) All tasks within the plant vicinitySafety gogglesShould be anti-fog and provide a good seal around the eyes.[2][13]
Skin Hazards (Wet Concrete, Dust) Handling materials, cleaning, maintenanceAlkali-resistant gloves, full-body coveralls with long sleeves, waterproof bootsCoveralls should be tucked into boots to prevent skin contact.[2][13]
Hearing Hazards (Noise) All tasks within the plant vicinityEarmuffs or earplugsShould have an appropriate Noise Reduction Rating (NRR) for the environment.
Head Hazards (Falling Objects) All tasks within the plant vicinityHard hatMust comply with relevant safety standards.

Operational Protocols

Adherence to standardized operational procedures is essential for ensuring safety and efficiency.

1. Pre-Operational Inspection:

  • Mechanical Check: Inspect all moving parts, including belts and pulleys, to ensure they are properly guarded.[4] Check for any foreign objects in the mixing drum and hoppers.[14]

  • Lubrication: Verify the oil levels in the gearbox and ensure all lubrication points are adequately greased.[15]

  • Electrical Check: Inspect all power leads, plugs, and switches for damage.

  • Safety Devices: Ensure that all emergency stops, limit switches, and braking systems are functional.[14]

2. Startup Procedure:

  • Power on the main control system.[16]

  • Ensure all personnel are clear of the machinery.

  • Start the air compressor.

  • Initiate the control software and load the correct concrete recipe.[16]

  • Begin the automated batching process, starting with the aggregate conveyors, followed by cement, water, and admixture feeds.[1][14]

3. Emergency Shutdown Procedure:

  • In case of an emergency, immediately press the nearest emergency shut-off switch.[17]

  • If the mixer is fully loaded during a power outage, disconnect the main power supply and safely remove the concrete from the drum to prevent it from hardening and causing damage.[14]

4. Post-Operational Procedure and Waste Disposal:

  • Cleaning: After operation, thoroughly clean the mixing drum, discharge gate, and hoppers with water.[15] All residual cement should be removed to prevent hardening.

  • Waste Water Disposal: The water used for cleaning will contain cement particles and will be highly alkaline. This slurry should be collected in a designated settlement pit or tank. It should not be discharged directly into the environment. The collected solids can be disposed of as solid waste, and the water can be treated to neutralize its pH before disposal or reuse, in accordance with local environmental regulations.

  • Winter precautions: In freezing conditions, drain all water from pumps and tanks to prevent damage.[15]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for ensuring personnel safety during the operation and maintenance of the this compound plant.

HZS60_Safety_Workflow cluster_pre_operation Pre-Operation cluster_operation Operation cluster_post_operation Post-Operation cluster_emergency Emergency pre_op_check Conduct Pre-Operational Inspection ppe_check Don and Inspect PPE pre_op_check->ppe_check area_secure Secure Work Area ppe_check->area_secure startup Follow Startup Procedure area_secure->startup If Safe monitor Monitor Plant Operation startup->monitor shutdown Follow Shutdown Procedure monitor->shutdown emergency Emergency Event monitor->emergency If Emergency Occurs cleaning Clean Equipment shutdown->cleaning waste_disposal Dispose of Waste Slurry cleaning->waste_disposal final_inspection Final Inspection and Lockout waste_disposal->final_inspection emergency_shutdown Activate Emergency Stop emergency->emergency_shutdown secure_plant Secure the Plant emergency_shutdown->secure_plant report Report Incident secure_plant->report

Caption: Workflow for safe operation of the this compound Concrete Batching Plant.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.